molecular formula C11H22ClNO2 B1391843 Ethyl 2-methyl-2-(piperidin-4-YL)propanoate hydrochloride CAS No. 243836-26-2

Ethyl 2-methyl-2-(piperidin-4-YL)propanoate hydrochloride

Cat. No.: B1391843
CAS No.: 243836-26-2
M. Wt: 235.75 g/mol
InChI Key: LOJQEJZIJAXDQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-methyl-2-(piperidin-4-YL)propanoate hydrochloride is a chemical compound of significant interest in medicinal and organic chemistry research. The piperidine ring is a fundamental structural motif found in a wide variety of natural products and pharmaceutically active compounds . Piperidine derivatives, in general, are known to exhibit a diverse range of biological activities, which can include analgesic, antihypertensive, central nervous system depressant, antiviral, and bactericidal properties, making them privileged structures in drug discovery . As a synthetic intermediate, this ester, with its piperidine backbone and carboxylic ester functional group, serves as a versatile building block for the development of more complex molecules. Researchers utilize such compounds in the stereoselective synthesis of substituted piperidones, which are key precursors for various alkaloids and other bioactive targets . The specific applications and mechanism of action for this exact compound are areas of ongoing scientific investigation. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

ethyl 2-methyl-2-piperidin-4-ylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2.ClH/c1-4-14-10(13)11(2,3)9-5-7-12-8-6-9;/h9,12H,4-8H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOJQEJZIJAXDQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)C1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-methyl-2-(piperidin-4-yl)propanoate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of Ethyl 2-methyl-2-(piperidin-4-yl)propanoate hydrochloride (CAS No: 243836-26-2). This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It consolidates available data on the compound's structure, physicochemical characteristics, and spectroscopic profile. Due to the limited availability of direct experimental data in peer-reviewed literature, this guide combines verified information from chemical suppliers with expert-driven predictions based on analogous structures to offer a holistic and practical resource. Methodologies for its synthesis, characterization, and analysis are also presented, drawing from established principles in organic and analytical chemistry.

Introduction

This compound is a substituted piperidine derivative. The piperidine moiety is a ubiquitous scaffold in medicinal chemistry, found in numerous approved drugs and bioactive molecules due to its favorable pharmacokinetic properties and its ability to serve as a versatile pharmacophore.[1] This compound, featuring a quaternary carbon center attached to the 4-position of the piperidine ring and an ethyl ester functional group, presents an interesting profile for further investigation in drug discovery programs. Its hydrochloride salt form suggests improved solubility and stability, which are critical attributes for pharmaceutical development. This guide aims to provide a detailed technical resource on this compound, covering its fundamental properties and methodologies for its study.

Chemical and Physical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below.

PropertyValueSource(s)
IUPAC Name ethyl 2-methyl-2-(piperidin-4-yl)propanoate;hydrochloride
Synonyms ethyl 2-methyl-2-(4-piperidinyl)propanoate hydrochloride
CAS Number 243836-26-2
Molecular Formula C₁₁H₂₂ClNO₂
Molecular Weight 235.75 g/mol
Physical Form Solid
Melting Point Not available. Predicted to be in the range of 150-180 °C based on similar hydrochloride salts of piperidine derivatives.N/A
Solubility Predicted to be soluble in water and polar organic solvents like methanol and ethanol.N/A
pKa Not available. The piperidinyl nitrogen is expected to have a pKa in the range of 9-11.N/A
Predicted XlogP 1.7[2]

Synthesis and Purification

Proposed Synthesis Workflow

SynthesisWorkflow

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of Ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)-2-methylpropanoate

  • Preparation of Lithium Diisopropylamide (LDA): In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C in a dry ice/acetone bath. To the cooled THF, add diisopropylamine (1.1 eq.) followed by the slow, dropwise addition of n-butyllithium (1.0 eq.). Stir the solution at -78 °C for 30 minutes to generate LDA.

  • Enolate Formation: To the freshly prepared LDA solution at -78 °C, add a solution of ethyl isobutyrate (1.0 eq.) in anhydrous THF dropwise. Stir the mixture for 1 hour at -78 °C to ensure complete formation of the lithium enolate. The rationale for using a strong, non-nucleophilic base like LDA is to quantitatively deprotonate the α-carbon of the ester without competing nucleophilic addition to the carbonyl group.[3]

  • Alkylation: To the enolate solution, add a solution of N-Boc-piperidin-4-one (1.2 eq.) in anhydrous THF dropwise. The reaction is maintained at -78 °C to control the reactivity and minimize side reactions. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the N-Boc protected intermediate.

Step 2: Deprotection and Hydrochloride Salt Formation

  • Boc Deprotection: Dissolve the purified N-Boc protected intermediate in a suitable solvent such as dioxane or diethyl ether.

  • Acidification: To this solution, add a solution of hydrochloric acid in dioxane or diethyl ether (typically 4 M) in excess. Stir the mixture at room temperature. The progress of the deprotection can be monitored by thin-layer chromatography (TLC).

  • Isolation: The hydrochloride salt of the product will precipitate out of the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound as a solid.

Analytical Characterization

A comprehensive characterization of this compound is essential to confirm its identity and purity. While experimental spectra are not publicly available, a predictive analysis based on the compound's structure is provided below.

Spectroscopic Data (Predicted)
TechniquePredicted Data
¹H NMR - Ethyl group: Triplet (~1.2 ppm, 3H) and Quartet (~4.1 ppm, 2H).- Gem-dimethyl group: Singlet (~1.1 ppm, 6H).- Piperidine ring protons: Complex multiplets in the range of 1.5-3.5 ppm.- NH₂⁺ protons (hydrochloride salt): Broad singlet at a downfield chemical shift (>8 ppm).
¹³C NMR - Ethyl group: ~14 ppm (CH₃) and ~60 ppm (CH₂).- Gem-dimethyl group: ~25 ppm.- Quaternary carbon: ~45 ppm.- Piperidine ring carbons: Peaks in the range of 30-50 ppm.- Ester carbonyl carbon: ~175 ppm.
FTIR (cm⁻¹) - N-H stretch (ammonium salt): Broad band around 2700-3000 cm⁻¹.- C-H stretch (aliphatic): 2850-2980 cm⁻¹.- C=O stretch (ester): ~1730 cm⁻¹.- C-O stretch (ester): 1150-1250 cm⁻¹.
Mass Spectrometry (ESI+) - [M+H]⁺ (free base): m/z = 200.16.[2]- [M+Na]⁺ (free base): m/z = 222.15.[2]
Chromatographic Analysis (Proposed Method)

A reverse-phase high-performance liquid chromatography (RP-HPLC) method can be developed for the purity assessment of this compound.

Proposed HPLC Workflow:

HPLCWorkflow cluster_0 Sample Preparation cluster_1 HPLC System cluster_2 Data Analysis A Dissolve sample in mobile phase B C18 Column A->B C Mobile Phase: Acetonitrile/Water with 0.1% TFA D UV Detector (e.g., 210 nm) B->D E Chromatogram D->E F Purity Assessment E->F

Caption: A typical workflow for HPLC analysis.

Suggested HPLC Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient: A suitable gradient from 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

The use of TFA as an ion-pairing agent is crucial for achieving good peak shape for the basic piperidine compound on a C18 column.

Potential Applications and Biological Activity

The biological activity of this compound has not been extensively reported in the scientific literature. However, the piperidine scaffold is a key feature in many centrally acting drugs.[4] Furthermore, molecules with similar structural motifs have been explored for various therapeutic applications, including as analgesics and cognition-enhancers.[4][5] The presence of the gem-dimethylpropanoate moiety could influence the compound's lipophilicity and metabolic stability, potentially offering advantages in drug design. Further pharmacological screening is required to elucidate the specific biological targets and therapeutic potential of this compound.[6]

Safety and Handling

Based on available safety data for this compound, the following hazard statements apply:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area, preferably in a fume hood.

Conclusion

This compound is a chemical entity with potential for further exploration in medicinal chemistry and drug discovery. This guide has provided a detailed overview of its known properties, a plausible synthetic route, and proposed analytical methodologies. While a significant portion of the detailed characterization data is predictive due to the limited publicly available experimental results, this document serves as a valuable starting point for researchers interested in this compound. It is hoped that this guide will facilitate future research and a more thorough understanding of the properties and potential applications of this compound.

References

Ethyl 2-methyl-2-(piperidin-4-YL)propanoate hydrochloride mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Putative Mechanism of Action of Ethyl 2-methyl-2-(piperidin-4-YL)propanoate hydrochloride as a GABA Transporter 1 (GAT1) Inhibitor

Authored by: A Senior Application Scientist

Abstract

This technical guide delineates the hypothesized mechanism of action for this compound, a compound bearing structural motifs consistent with inhibitors of the GABA Transporter 1 (GAT1). Given the absence of direct pharmacological data for this specific molecule in the public domain, this document synthesizes established principles of GABAergic neurotransmission and GAT1 inhibition to construct a scientifically rigorous and logical framework for its potential mode of action. We will explore the pivotal role of the gamma-aminobutyric acid (GABA) system in maintaining central nervous system homeostasis and the therapeutic rationale for modulating this system via GAT1 inhibition. Furthermore, this guide provides detailed experimental protocols for researchers and drug development professionals to empirically validate the hypothesized mechanism of action for this and similar compounds.

Introduction: The GABAergic System and the Rationale for GAT1 Inhibition

The central nervous system (CNS) maintains a delicate balance between excitatory and inhibitory neurotransmission. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian brain, playing a crucial role in regulating neuronal excitability.[1] Disruptions in GABAergic signaling are implicated in a multitude of neurological and psychiatric disorders, including epilepsy, anxiety disorders, and sleep disturbances.[1]

The synaptic concentration of GABA is meticulously regulated by its release from presynaptic terminals and its subsequent removal from the synaptic cleft. This removal is primarily mediated by a family of GABA transporters (GATs).[2] Of the four known GAT subtypes (GAT1, GAT2, GAT3, and BGT1), GAT1 is the most prominently expressed in the brain and is responsible for the majority of GABA reuptake into both neurons and surrounding glial cells.[2][3]

By inhibiting GAT1, the reuptake of GABA from the synaptic cleft is attenuated, leading to an increase in the extracellular concentration of GABA.[1][3] This elevation in synaptic GABA enhances the activation of postsynaptic GABA receptors (GABAA and GABAB), thereby potentiating inhibitory neurotransmission.[3] This mechanism of action forms the therapeutic basis for GAT1 inhibitors in conditions characterized by excessive neuronal excitation, such as epilepsy.[3][4] The clinically approved anticonvulsant drug, tiagabine, is a selective GAT1 inhibitor that validates this therapeutic approach.[1][2]

This compound, with its core piperidine structure, shares foundational structural similarities with nipecotic acid, a known GAT inhibitor scaffold. This structural analogy strongly suggests that its primary mechanism of action is likely the inhibition of GAT1.

Hypothesized Mechanism of Action of this compound

Based on its chemical structure and the established pharmacology of similar compounds, we postulate that this compound functions as a selective inhibitor of the GABA Transporter 1 (GAT1).

Molecular Target: GABA Transporter 1 (GAT1)

GAT1 is a member of the solute carrier 6 (SLC6) family of neurotransmitter transporters.[5] These transporters utilize the electrochemical gradients of sodium (Na+) and chloride (Cl-) ions to drive the uptake of neurotransmitters from the extracellular space into the cell. The proposed interaction of this compound with GAT1 is likely competitive with GABA, binding to the same or an overlapping site on the transporter protein. This binding would sterically and/or allosterically hinder the translocation of GABA, effectively blocking its reuptake.

Signaling Pathway and Downstream Effects

The inhibition of GAT1 by this compound is expected to initiate a cascade of events that ultimately dampen neuronal excitability.

GAT1_Inhibition_Pathway cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA GABA GAT1 GAT1 Transporter GABA->GAT1 Reuptake GABA_R Postsynaptic GABA Receptor GABA->GABA_R Binds to Compound Ethyl 2-methyl-2-(piperidin-4-YL)propanoate HCl Compound->GAT1 Inhibits Inhibition Neuronal Inhibition (Hyperpolarization) GABA_R->Inhibition Activates GABA_release GABA Release GABA_release->GABA

Caption: Hypothesized signaling pathway of GAT1 inhibition.

The expected downstream effects include:

  • Increased Synaptic GABA Concentration: The primary and immediate consequence of GAT1 inhibition.

  • Enhanced GABAergic Tone: Prolonged activation of postsynaptic GABAA and GABAB receptors.

  • Reduced Neuronal Firing: Increased inhibitory postsynaptic potentials (IPSPs), leading to hyperpolarization of the postsynaptic membrane and a decreased likelihood of action potential generation.

  • Anticonvulsant and Anxiolytic Effects: At a systemic level, the overall increase in inhibitory tone can manifest as reduced seizure susceptibility and anxiolytic-like behaviors.

Experimental Validation of the Mechanism of Action

To empirically validate the hypothesis that this compound is a GAT1 inhibitor, a series of in vitro and in vivo experiments are necessary.

In Vitro Assays
3.1.1. Radioligand Binding Assay

This assay determines the affinity of the test compound for the GAT1 transporter by measuring its ability to displace a radiolabeled ligand known to bind to the transporter.

Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing human GAT1 (e.g., HEK293-hGAT1).

  • Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a GAT1-specific radioligand (e.g., [3H]tiagabine or [3H]nipecotic acid) and varying concentrations of this compound.

  • Separation: After incubation to equilibrium, rapidly filter the mixture through a glass fiber filter to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displacement against the log concentration of the test compound to determine the inhibitory constant (Ki).

3.1.2. GABA Uptake Assay

This functional assay directly measures the ability of the test compound to inhibit the uptake of GABA into cells or synaptosomes.

Protocol:

  • Cell/Synaptosome Preparation: Use either cultured cells expressing GAT1 or freshly prepared synaptosomes from rodent brain tissue.

  • Pre-incubation: Pre-incubate the cells/synaptosomes with varying concentrations of this compound.

  • Initiation of Uptake: Add a fixed concentration of [3H]GABA to initiate the uptake reaction.

  • Termination of Uptake: After a short incubation period, terminate the reaction by rapid filtration and washing with ice-cold buffer.

  • Quantification: Lyse the cells/synaptosomes and measure the amount of accumulated [3H]GABA using a scintillation counter.

  • Data Analysis: Calculate the concentration of the test compound that inhibits 50% of GABA uptake (IC50).

Experimental_Workflow cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Confirmation Binding_Assay Radioligand Binding Assay (Determine Ki) Uptake_Assay GABA Uptake Assay (Determine IC50) Binding_Assay->Uptake_Assay Confirms Functional Activity Selectivity_Screen GAT Subtype Selectivity (GAT2, GAT3, BGT1) Uptake_Assay->Selectivity_Screen Assess Specificity Microdialysis In Vivo Microdialysis (Measure Extracellular GABA) Selectivity_Screen->Microdialysis Proceed if Selective Anticonvulsant_Model Anticonvulsant Models (e.g., PTZ, MES) Microdialysis->Anticonvulsant_Model Correlate with Efficacy

Caption: Experimental workflow for mechanism of action validation.

In Vivo Studies
3.2.1. In Vivo Microdialysis

This technique allows for the direct measurement of extracellular GABA levels in the brain of a living animal following administration of the test compound.

Protocol:

  • Probe Implantation: Surgically implant a microdialysis probe into a specific brain region of interest (e.g., hippocampus or cortex) of an anesthetized rodent.

  • Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

  • Baseline Collection: Collect dialysate samples at regular intervals to establish a baseline of extracellular GABA concentration.

  • Compound Administration: Administer this compound systemically (e.g., via intraperitoneal injection).

  • Post-Dose Collection: Continue to collect dialysate samples to measure changes in extracellular GABA levels.

  • Analysis: Analyze the GABA concentration in the dialysate samples using high-performance liquid chromatography (HPLC) with fluorescence detection.

3.2.2. Animal Models of Disease

To demonstrate the therapeutic potential of the compound based on its mechanism of action, it should be tested in relevant animal models. For a GAT1 inhibitor, anticonvulsant models are highly appropriate.

Examples of Models:

  • Pentylenetetrazol (PTZ)-induced seizure model: PTZ is a GABAA receptor antagonist that induces clonic-tonic seizures. The ability of the test compound to increase the latency to seizure onset or prevent seizures is a measure of its anticonvulsant activity.

  • Maximal Electroshock (MES) seizure model: This model induces generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.

Expected Data and Interpretation

The following table summarizes the expected outcomes from the proposed experiments that would support the hypothesis that this compound is a GAT1 inhibitor.

Experiment Parameter Measured Expected Outcome for a GAT1 Inhibitor
Radioligand Binding AssayKi (nM or µM)A low Ki value, indicating high binding affinity for GAT1.
GABA Uptake AssayIC50 (nM or µM)A low IC50 value, indicating potent inhibition of GABA uptake.
GAT Subtype SelectivityIC50 ratio (GATx/GAT1)A high ratio, indicating selectivity for GAT1 over other GAT subtypes.
In Vivo Microdialysis% increase in extracellular GABAA significant, dose-dependent increase in extracellular GABA levels in the brain.
Anticonvulsant ModelsSeizure threshold or protectionAn increase in the seizure threshold or protection against induced seizures.

Conclusion

While direct experimental data for this compound is not currently available in the public literature, its chemical structure provides a strong rationale for hypothesizing its mechanism of action as a GABA Transporter 1 inhibitor. This guide has outlined the molecular and cellular consequences of GAT1 inhibition and provided a comprehensive and logical framework of experimental protocols to rigorously test this hypothesis. The successful validation of this mechanism of action would position this compound as a promising candidate for further investigation in the treatment of neurological disorders characterized by GABAergic dysfunction.

References

An In-depth Technical Guide to the Characterization of Ethyl 2-methyl-2-(piperidin-4-YL)propanoate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive characterization of Ethyl 2-methyl-2-(piperidin-4-YL)propanoate hydrochloride, a substituted piperidine derivative of significant interest in medicinal chemistry and drug discovery. The piperidine scaffold is a cornerstone in the development of a wide array of therapeutics, recognized for its favorable physicochemical properties and its role as a key structural motif in numerous FDA-approved drugs.[1][2][3] This document outlines the compound's physicochemical properties, a proposed synthetic route, and detailed analytical characterization methodologies. By integrating predictive data with established principles of chemical analysis, this guide serves as a vital resource for researchers engaged in the synthesis, purification, and application of this and related piperidine-based compounds. The methodologies described herein are designed to be self-validating, providing a robust framework for the confirmation of the compound's identity and purity, which is paramount in a drug development context.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a prevalent heterocyclic motif in a vast number of pharmaceuticals and natural products.[1][4] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal building block for interacting with biological targets.[1] Piperidine derivatives have demonstrated a broad spectrum of biological activities, including applications as anticancer, antiviral, antimicrobial, and analgesic agents.[2] The title compound, this compound, is a valuable intermediate for the synthesis of more complex molecules, leveraging the reactivity of both the secondary amine of the piperidine ring and the ester functionality. Its characterization is therefore a critical step in the development of novel therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug development, influencing aspects from reaction kinetics to formulation.

PropertyValueSource
Molecular Formula C₁₁H₂₂ClNO₂
Molecular Weight 235.75 g/mol
CAS Number 243836-26-2
Appearance Solid (predicted)
Storage Temperature Room Temperature
Purity (Typical) ≥95%[1]
InChI Key LOJQEJZIJAXDQB-UHFFFAOYSA-N

Synthesis Pathway

Synthesis_Workflow cluster_0 Step 1: Michael Addition cluster_1 Step 2: Reduction of Pyridine Ring cluster_2 Step 3: Salt Formation A Ethyl isobutyrate C Ethyl 2-methyl-2-(pyridin-4-yl)propanoate A->C Base (e.g., NaH) B 4-Vinylpyridine B->C D Ethyl 2-methyl-2-(pyridin-4-yl)propanoate E Ethyl 2-methyl-2-(piperidin-4-yl)propanoate D->E H₂, Catalyst (e.g., PtO₂) or NaBH₄, CoCl₂ F Ethyl 2-methyl-2-(piperidin-4-yl)propanoate G This compound F->G HCl in inert solvent (e.g., Et₂O)

Caption: Proposed synthetic workflow for this compound.
Step-by-Step Methodology

  • Step 1: Michael Addition. The synthesis commences with a Michael addition of the enolate of ethyl isobutyrate to 4-vinylpyridine. The reaction is typically carried out in an aprotic solvent such as THF or DMF, using a strong base like sodium hydride (NaH) to deprotonate the α-carbon of the ester.

  • Step 2: Reduction of the Pyridine Ring. The resulting ethyl 2-methyl-2-(pyridin-4-yl)propanoate is then subjected to reduction to saturate the pyridine ring. This can be achieved through catalytic hydrogenation using hydrogen gas and a catalyst such as platinum oxide (PtO₂) or palladium on carbon (Pd/C). Alternatively, chemical reduction using reagents like sodium borohydride in the presence of a cobalt(II) salt can also be employed.

  • Step 3: Hydrochloride Salt Formation. The final step involves the formation of the hydrochloride salt to improve the compound's stability and handling properties. This is achieved by dissolving the free base, Ethyl 2-methyl-2-(piperidin-4-yl)propanoate, in an inert solvent like diethyl ether or ethyl acetate, followed by the addition of a solution of hydrochloric acid in the same solvent. The hydrochloride salt precipitates out of the solution and can be collected by filtration.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following sections detail the expected outcomes from various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR are critical for the characterization of this compound.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the ester group and the protonated amine.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.1Quartet2H-O-CH₂ -CH₃
~3.4Broad Multiplet2HEquatorial protons on C2 and C6 of piperidine
~3.0Broad Multiplet2HAxial protons on C2 and C6 of piperidine
~2.0Multiplet1HProton on C4 of piperidine
~1.8Multiplet2HEquatorial protons on C3 and C5 of piperidine
~1.5Multiplet2HAxial protons on C3 and C5 of piperidine
~1.2Triplet3H-O-CH₂-CH₃
~1.1Singlet6H-C(CH₃ )₂-

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment.

Chemical Shift (δ, ppm)Assignment
~175C=O (Ester)
~60-O-C H₂-CH₃
~45C 2 and C 6 of piperidine
~42Quaternary carbon -C (CH₃)₂-
~35C 4 of piperidine
~30C 3 and C 5 of piperidine
~25-C(C H₃)₂-
~14-O-CH₂-C H₃
Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The hydrochloride salt will exhibit characteristic absorptions for the ammonium and ester groups.

Wavenumber (cm⁻¹)IntensityAssignment
~2700-2400Broad, StrongN-H stretch (secondary ammonium salt)
~1730StrongC=O stretch (ester)
~1240StrongC-O stretch (ester)
~2950-2850MediumC-H stretch (aliphatic)

The broad absorption in the 2700-2400 cm⁻¹ region is a hallmark of an amine salt.[6][7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For the free base, the expected molecular ion peak [M]⁺ would be at m/z 199.157. In the case of the hydrochloride salt, electrospray ionization (ESI) in positive ion mode would likely show the protonated molecule [M+H]⁺ at m/z 200.165.[8]

Expected Fragmentation Pattern

The fragmentation of the molecular ion is expected to occur via cleavage of the bonds adjacent to the carbonyl group and the piperidine ring.[9]

Fragmentation_Pathway cluster_0 Key Fragmentation Pathways A [M+H]⁺ m/z 200 B Loss of -OCH₂CH₃ m/z 155 A->B α-cleavage C Loss of -COOCH₂CH₃ m/z 127 A->C α-cleavage D Piperidine ring fragmentation A->D Ring opening

References

Harnessing the Potential of Ethyl 2-methyl-2-(piperidin-4-YL)propanoate hydrochloride for the Discovery of Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide

Abstract

The quest for novel therapeutic agents is a cornerstone of modern medicinal chemistry. Central to this endeavor is the strategic selection of versatile chemical scaffolds that can be elaborated to explore new chemical space and unlock unique biological activities. Ethyl 2-methyl-2-(piperidin-4-YL)propanoate hydrochloride has emerged as a pivotal building block in this context. Its unique structural features, combining a reactive piperidine ring with a sterically hindered ester moiety, offer a rich platform for chemical diversification. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core attributes of this compound and a practical framework for its application in the synthesis of novel derivatives with therapeutic potential. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative scientific literature.

Introduction: The Strategic Importance of the Piperidine Scaffold

The piperidine motif is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and biologically active molecules.[1][2] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, including improved solubility and metabolic stability, while also providing a three-dimensional framework for precise ligand-receptor interactions. Piperidine derivatives are integral to a wide array of pharmaceuticals, targeting conditions ranging from central nervous system disorders to cancer.[3] this compound, with its readily functionalizable secondary amine and ester group, serves as an exemplary starting point for the development of novel piperidine-containing compounds.

Physicochemical Properties and Structural Features

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective utilization in synthesis.

PropertyValueSource
CAS Number 243836-26-2[4]
Molecular Formula C11H22ClNO2[5]
Molecular Weight 235.75 g/mol N/A
Appearance Solid[4]
Purity Typically ≥95%[6][7]
Storage Room Temperature[4]

The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, facilitating its use in a variety of reaction conditions. The key structural features for synthetic manipulation are the secondary amine of the piperidine ring and the ethyl ester. The gem-dimethyl group adjacent to the ester provides steric hindrance, which can influence the reactivity of the ester and the conformational flexibility of the molecule.

Diagram 1: Chemical Structure of this compound

G cluster_0 This compound C11H21NO2_HCl G start Start: Ethyl 2-methyl-2-(piperidin-4-YL)propanoate HCl dissolve Dissolve in Aprotic Solvent (e.g., DMF) start->dissolve add_base Add Non-nucleophilic Base (e.g., TEA) dissolve->add_base add_electrophile Add Alkyl Halide add_base->add_electrophile react Stir and Monitor (TLC/LC-MS) add_electrophile->react workup Aqueous Work-up and Extraction react->workup purify Column Chromatography workup->purify end End: Purified N-Alkyl Derivative purify->end G start Ethyl 2-methyl-2-(piperidin-4-YL)propanoate HCl n_functionalization N-Functionalization start->n_functionalization ester_modification Ester Modification start->ester_modification n_alkylation N-Alkylation n_functionalization->n_alkylation reductive_amination Reductive Amination n_functionalization->reductive_amination hydrolysis Hydrolysis to Carboxylic Acid ester_modification->hydrolysis novel_compounds1 Novel N-Substituted Derivatives n_alkylation->novel_compounds1 reductive_amination->novel_compounds1 amide_coupling Amide Coupling hydrolysis->amide_coupling novel_compounds2 Novel Amide Derivatives amide_coupling->novel_compounds2

References

A Preliminary Investigation into the Reactivity of Ethyl 2-methyl-2-(piperidin-4-YL)propanoate Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed preliminary investigation into the potential reactivity of Ethyl 2-methyl-2-(piperidin-4-YL)propanoate hydrochloride, a key intermediate in pharmaceutical synthesis. By examining the constituent functional groups—a tertiary amine within a piperidine ring and an ethyl ester—this document outlines the probable degradation pathways under various stress conditions. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven experimental protocols to assess the stability of this molecule and others of its class. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data crucial for regulatory submissions and robust process development.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The piperidine scaffold is a privileged structure in a multitude of clinically approved drugs, valued for its ability to confer favorable pharmacokinetic properties such as enhanced solubility and metabolic stability. The stability of this intermediate is paramount to ensuring the quality, efficacy, and safety of the final active pharmaceutical ingredient (API). Understanding its degradation profile is a critical step in the development of stable formulations and the establishment of appropriate storage conditions.

This guide will delve into the anticipated reactivity of this molecule by dissecting the chemical behavior of its two primary functional groups: the piperidine ring and the ethyl propanoate moiety. We will explore the likely degradation pathways, including hydrolysis of the ester and oxidation of the piperidine ring. Furthermore, this document provides a comprehensive framework for conducting forced degradation studies, a systematic approach to identifying potential degradants under accelerated conditions.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to predicting its reactivity and developing appropriate analytical methods.

PropertyValueSource
Chemical Formula C₁₁H₂₂ClNO₂
Molecular Weight 235.75 g/mol
Appearance Solid
CAS Number 243836-26-2
InChI Key LOJQEJZIJAXDQB-UHFFFAOYSA-N
Predicted XlogP 1.7
Storage Temperature Room Temperature

Predicted Reactivity and Degradation Pathways

The reactivity of this compound can be logically deduced by examining its core functional groups. The primary sites of potential degradation are the ethyl ester linkage and the tertiary amine within the piperidine ring.

Ester Hydrolysis

The ethyl propanoate moiety is susceptible to hydrolysis, a reaction that involves the cleavage of the ester bond by water. This reaction can be catalyzed by either acid or base.

  • Acid-Catalyzed Hydrolysis : In the presence of an acid, the hydrolysis of the ester is a reversible reaction that yields a carboxylic acid and an alcohol. For the title compound, this would result in the formation of 2-methyl-2-(piperidin-4-yl)propanoic acid and ethanol. The reaction is typically driven to completion by using a large excess of water.

  • Base-Catalyzed Hydrolysis (Saponification) : Under basic conditions, the hydrolysis of an ester is an irreversible reaction that produces a carboxylate salt and an alcohol. This process, also known as saponification, is generally faster and more complete than acid-catalyzed hydrolysis. Treatment of this compound with a base like sodium hydroxide would yield sodium 2-methyl-2-(piperidin-4-yl)propanoate and ethanol.

cluster_hydrolysis Ester Hydrolysis Pathways Ester Ethyl 2-methyl-2-(piperidin-4-YL)propanoate Acid 2-methyl-2-(piperidin-4-yl)propanoic Acid + Ethanol Ester->Acid H₃O⁺ / H₂O Base 2-methyl-2-(piperidin-4-yl)propanoate Salt + Ethanol Ester->Base OH⁻ / H₂O

Caption: Potential hydrolysis pathways of the ester functional group.

Piperidine Ring Oxidation

The piperidine ring, particularly the tertiary amine, is susceptible to oxidation. Oxidative degradation can be initiated by various oxidizing agents, including atmospheric oxygen, peroxides, and metal catalysts. Potential oxidative degradation pathways include:

  • N-Oxide Formation : The tertiary amine of the piperidine ring can be oxidized to form the corresponding N-oxide. This is a common metabolic pathway for cyclic amines.

  • Ring Opening : More aggressive oxidation can lead to the cleavage of the C-N bonds within the piperidine ring, resulting in the formation of various degradation products. Studies on the degradation of piperidine have shown that it can be metabolized to glutaric acid.

  • Dehydrogenation : Oxidation can also lead to the formation of iminium ions, which are reactive intermediates that can undergo further reactions. The oxidation of the piperidine ring can also lead to the formation of lactams (cyclic amides).

  • Hydroxylation : The carbon atoms of the piperidine ring, particularly those adjacent to the nitrogen, can be hydroxylated.

cluster_oxidation Piperidine Ring Oxidation Pathways Piperidine Piperidine Moiety N_Oxide N-Oxide Piperidine->N_Oxide [O] Ring_Opening Ring-Opened Products Piperidine->Ring_Opening [O] (harsh) Iminium Iminium Ion Piperidine->Iminium [O] Hydroxylation Hydroxylated Derivatives Piperidine->Hydroxylation [O]

Caption: Potential oxidation pathways of the piperidine ring.

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a molecule. The following protocols provide a framework for a comprehensive forced degradation study on this compound.

General Considerations
  • Concentration : A stock solution of the compound (e.g., 1 mg/mL) should be prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • Controls : A control sample (unstressed) should be analyzed alongside the stressed samples.

  • Analysis : All samples should be analyzed by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector.

Experimental Workflow

cluster_workflow Forced Degradation Workflow Start Prepare Stock Solution Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Start->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, RT) Start->Base Oxidation Oxidative Degradation (e.g., 3% H₂O₂, RT) Start->Oxidation Thermal Thermal Degradation (e.g., 80°C, solid & solution) Start->Thermal Photo Photolytic Degradation (ICH Q1B guidelines) Start->Photo Analysis Analyze by HPLC-PDA/MS Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Characterization Characterize Degradants Analysis->Characterization

Methodological & Application

Application Notes and Protocols for the Synthesis of Spirocyclic Compounds Utilizing Ethyl 2-methyl-2-(piperidin-4-YL)propanoate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Spirocyclic Piperidines in Modern Drug Discovery

Spirocyclic scaffolds are a cornerstone of modern medicinal chemistry, prized for their inherent three-dimensionality which allows for novel interactions with biological targets. Among these, spiropiperidines are particularly noteworthy, as the piperidine moiety is a frequent feature in approved pharmaceuticals.[1][2] The rigid, non-planar structure of spirocycles can lead to enhanced binding affinity, improved selectivity, and favorable physicochemical properties such as increased aqueous solubility. This application note provides a comprehensive guide for the synthesis of novel spirocyclic compounds using Ethyl 2-methyl-2-(piperidin-4-YL)propanoate hydrochloride, a versatile starting material for the construction of diverse spirocyclic architectures.[3][4][5][6]

Core Building Block: this compound

This compound is a bifunctional molecule offering a strategic starting point for spirocyclization.[3][4][5][6] The secondary amine of the piperidine ring serves as a nucleophilic handle for N-alkylation, while the ester group provides a latent electrophilic site or a point for further chemical modification. The hydrochloride salt form ensures stability and ease of handling. Prior to its use in many organic reactions, the free base is typically generated in situ or in a separate step.

Key Properties:

PropertyValue
Molecular FormulaC11H22ClNO2
Molecular Weight235.75 g/mol
CAS Number243836-26-2
Physical FormSolid

Synthetic Strategies: Constructing the Spirocyclic Core

The synthesis of spirocyclic compounds from this compound primarily involves a two-step sequence:

  • N-Alkylation of the Piperidine Nitrogen: This step introduces a tether containing an electrophilic or a group that can be converted into one.

  • Intramolecular Cyclization: The tethered group reacts with a nucleophilic center on the piperidine ring or the propanoate moiety to form the second ring of the spirocycle.

This guide will focus on two primary intramolecular cyclization strategies:

  • Intramolecular Alkylation: A classic and reliable method for forming carbocyclic and heterocyclic rings.[7]

  • Pictet-Spengler Reaction: A powerful tool for the synthesis of spiro-fused tetrahydro-β-carbolines, a privileged scaffold in medicinal chemistry.[8][9][10][11]

Protocol 1: Synthesis of a Spiro-pyrrolidine Piperidine via Intramolecular N-Alkylation and Cyclization

This protocol details the synthesis of a spiro[piperidine-4,3'-pyrrolidin]-2'-one derivative. The strategy involves the N-alkylation of the piperidine with a bifunctional reagent, followed by an intramolecular amidation to form the spirocyclic lactam.

Workflow Diagram:

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Intramolecular Amidation A Ethyl 2-methyl-2-(piperidin-4-YL)propanoate (Free Base) C Intermediate A (N-Alkylated Piperidine) A->C K2CO3, Acetonitrile, rt B Ethyl 2-bromoacetate B->C D Intermediate A E Spiro[piperidine-4,3'-pyrrolidin]-2'-one Derivative (Final Product) D->E NaH, THF, 0 °C to rt

Caption: Workflow for Spiro-pyrrolidine Synthesis.

Detailed Experimental Protocol:

Step 1: N-Alkylation of Ethyl 2-methyl-2-(piperidin-4-YL)propanoate

  • Free Base Generation: To a solution of this compound (1.0 eq) in dichloromethane (DCM), add a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 30 minutes. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free base.

  • Alkylation Reaction: Dissolve the free base in anhydrous acetonitrile. Add potassium carbonate (K2CO3, 2.0 eq) and ethyl 2-bromoacetate (1.1 eq).[12] Stir the reaction mixture at room temperature under a nitrogen atmosphere for 12-18 hours.

  • Work-up and Purification: Filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the N-alkylated intermediate.[13][14][15]

Step 2: Intramolecular Amidation for Spirocyclization

  • Cyclization Reaction: Dissolve the N-alkylated intermediate (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to 0 °C under a nitrogen atmosphere. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Quenching and Extraction: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Final Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired spiro[piperidine-4,3'-pyrrolidin]-2'-one derivative.[16]

Table of Reagents and Conditions:

StepReagentStoichiometrySolventTemperatureTime
1Ethyl 2-bromoacetate1.1 eqAcetonitrileRoom Temp.12-18 h
1K2CO32.0 eqAcetonitrileRoom Temp.12-18 h
2Sodium Hydride (60%)1.2 eqTHF0 °C to RT4-6 h

Protocol 2: Synthesis of a Spiro-indole Piperidine via Pictet-Spengler Reaction

This protocol outlines the synthesis of a spiro[indole-3,4'-piperidine] derivative, a scaffold of significant interest in medicinal chemistry.[8] The strategy employs an N-alkylation followed by an acid-catalyzed Pictet-Spengler cyclization.

Workflow Diagram:

G cluster_0 Step 1: N-Alkylation with Tryptophyl Bromide cluster_1 Step 2: Pictet-Spengler Cyclization A Ethyl 2-methyl-2-(piperidin-4-YL)propanoate (Free Base) C Intermediate B (N-Tryptophyl Piperidine) A->C DIPEA, DMF, rt B Tryptophyl Bromide B->C D Intermediate B E Spiro[indole-3,4'-piperidine] Derivative (Final Product) D->E Trifluoroacetic Acid (TFA), DCM, 0 °C to rt

Caption: Workflow for Spiro-indole Synthesis.

Detailed Experimental Protocol:

Step 1: N-Alkylation with Tryptophyl Bromide

  • Preparation of Tryptophyl Bromide: Tryptophyl bromide can be synthesized from tryptophol by reaction with phosphorus tribromide (PBr3) or a similar brominating agent.

  • Alkylation Reaction: Dissolve the free base of Ethyl 2-methyl-2-(piperidin-4-YL)propanoate (1.0 eq) in anhydrous dimethylformamide (DMF). Add N,N-diisopropylethylamine (DIPEA, 2.5 eq) followed by a solution of tryptophyl bromide (1.2 eq) in DMF.[12] Stir the reaction at room temperature for 24 hours.

  • Work-up and Purification: Pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield the N-tryptophyl piperidine intermediate.

Step 2: Pictet-Spengler Cyclization

  • Cyclization Reaction: Dissolve the N-tryptophyl piperidine intermediate (1.0 eq) in DCM and cool to 0 °C. Add trifluoroacetic acid (TFA, 10-20 eq) dropwise.[10] Allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction progress should be monitored by TLC or LC-MS.

  • Work-up: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate until the mixture is basic. Extract the product with DCM.

  • Final Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the spiro[indole-3,4'-piperidine] derivative.

Table of Reagents and Conditions:

StepReagentStoichiometrySolventTemperatureTime
1Tryptophyl Bromide1.2 eqDMFRoom Temp.24 h
1DIPEA2.5 eqDMFRoom Temp.24 h
2Trifluoroacetic Acid10-20 eqDCM0 °C to RT2-4 h

Characterization of Synthesized Spirocyclic Compounds

The structural elucidation of the synthesized spirocyclic compounds is crucial and can be achieved through a combination of spectroscopic techniques.[17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will confirm the presence of key structural motifs and the diastereomeric ratio if a new stereocenter is formed.[18]

    • ¹³C NMR: Provides information on the carbon framework of the molecule.[19][20]

    • 2D NMR (COSY, HSQC, HMBC): Essential for unambiguous assignment of proton and carbon signals, especially in complex spirocyclic systems.[18] NOESY or ROESY experiments can be used to determine the relative stereochemistry of the spirocycle.[18]

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[17]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups such as carbonyls (C=O) and amines (N-H).[17]

Purification and Isolation

Purification of the final spirocyclic compounds is typically achieved using chromatographic techniques.[14][15][21]

  • Column Chromatography: The primary method for purifying reaction mixtures on a laboratory scale. Silica gel is the most common stationary phase, with the mobile phase being a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate).[13]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Can be used for the purification of highly pure samples or for the separation of closely related isomers.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a diverse range of spirocyclic compounds. The protocols outlined in this application note, based on well-established synthetic methodologies, provide a solid foundation for researchers to explore the synthesis of novel spiropiperidine derivatives for applications in drug discovery and medicinal chemistry. Careful optimization of reaction conditions and thorough characterization of the products are essential for successful outcomes.

References

Application Note & Protocol: N-Alkylation of Ethyl 2-methyl-2-(piperidin-4-yl)propanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the N-Alkyl Piperidine Scaffold

The piperidine ring is a cornerstone structural motif in medicinal chemistry, found in a multitude of FDA-approved drugs and natural products.[1] Its prevalence is due to its favorable physicochemical properties, including its ability to confer aqueous solubility and act as a versatile scaffold for engaging with biological targets.[1][2] The functionalization of the piperidine nitrogen via N-alkylation is a critical and frequently employed strategy in drug discovery.[3] This modification allows for the fine-tuning of a molecule's steric and electronic properties, which can profoundly impact its potency, selectivity, metabolic stability, and overall pharmacological profile.

This document provides a detailed protocol for the N-alkylation of ethyl 2-methyl-2-(piperidin-4-yl)propanoate hydrochloride, a valuable building block for synthesizing more complex pharmaceutical intermediates. We will focus on the direct alkylation method using an alkyl halide, a robust and widely applicable procedure in synthetic organic chemistry.

Reaction Principle and Mechanism

The N-alkylation of a secondary amine, such as the piperidine nitrogen in our starting material, with an alkyl halide proceeds via a bimolecular nucleophilic substitution (SN2) reaction.[4]

Overall Reaction:

Mechanistic Steps:

  • Deprotonation (Free-Basing): The starting material is a hydrochloride salt. The piperidine nitrogen is protonated, rendering it non-nucleophilic. A base is required to neutralize the HCl salt, liberating the free secondary amine, which possesses a lone pair of electrons on the nitrogen atom.

  • Nucleophilic Attack: The liberated amine acts as a nucleophile, attacking the electrophilic carbon atom of the alkyl halide. This forms a new carbon-nitrogen bond and displaces the halide ion.[4]

  • Proton Transfer: The initial product is a tertiary ammonium salt. The base present in the reaction mixture then deprotonates this intermediate to yield the final, neutral N-alkylated tertiary amine product. The base also serves to neutralize the hydrohalic acid (H-X) that is generated as a byproduct of the SN2 reaction.[4][5]

A potential side reaction is over-alkylation . The tertiary amine product is itself nucleophilic and can react with another equivalent of the alkyl halide to form a quaternary ammonium salt.[6][7][8] This is typically minimized by controlling the stoichiometry and reaction conditions.

Detailed Experimental Protocol: Direct Alkylation

This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide and potassium carbonate as the base.

Materials and Reagents
Reagent/MaterialPurpose
Ethyl 2-methyl-2-(piperidin-4-yl)propanoate HClStarting Material
Alkyl Halide (e.g., Iodomethane, Benzyl Bromide)Alkylating Agent
Anhydrous Potassium Carbonate (K₂CO₃)Base
Anhydrous N,N-Dimethylformamide (DMF) or AcetonitrileSolvent
Ethyl Acetate (EtOAc)Extraction Solvent
Deionized WaterAqueous Work-up
Brine (Saturated NaCl solution)Aqueous Work-up
Anhydrous Magnesium Sulfate (MgSO₄)Drying Agent
Silica Gel (for column chromatography)Purification
Round-bottom flask, magnetic stirrer, condenserReaction Apparatus
Separatory funnel, Rotary evaporatorWork-up & Purification Equipment
Thin Layer Chromatography (TLC) platesReaction Monitoring
Reagent Data Table
CompoundFormulaMW ( g/mol )RoleNotes
Ethyl 2-methyl-2-(piperidin-4-yl)propanoate HClC₁₁H₂₂ClNO₂235.75SubstrateThe hydrochloride salt must be neutralized in situ.
Benzyl Bromide (Example)C₇H₇Br171.04Alkylating AgentLachrymatory. Handle in a fume hood. Other alkyl halides (iodides, chlorides) can also be used.
Potassium CarbonateK₂CO₃138.21BaseMild, inexpensive, and effective base for this transformation.[9][10] Must be anhydrous.
N,N-Dimethylformamide (DMF)C₃H₇NO73.09SolventA polar aprotic solvent that facilitates SN2 reactions.[5] Ensure it is anhydrous.
Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Addition of Base and Solvent: Add anhydrous potassium carbonate (K₂CO₃, 2.0-2.5 eq) to the flask. This excess ensures complete neutralization of the starting material and the acid byproduct. Add anhydrous DMF (or acetonitrile) to create a stirrable suspension (approx. 0.1-0.2 M concentration).

  • Addition of Alkylating Agent: Add the alkyl halide (1.1-1.2 eq) dropwise to the stirring suspension at room temperature.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. For less reactive alkyl halides (e.g., chlorides or sterically hindered bromides), the reaction may be gently heated to 50-60 °C.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 10:1 Dichloromethane:Methanol eluent system). The product spot should be less polar than the starting amine.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the suspension through a pad of Celite to remove the inorganic salts (K₂CO₃ and KX). Wash the filter cake with a small amount of ethyl acetate.

    • Transfer the filtrate to a separatory funnel and dilute with ethyl acetate and water.

    • Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers and wash with water, followed by brine, to remove residual DMF and salts.[3]

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to obtain the pure N-alkylated product.

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Alkylation Reaction cluster_workup Work-up & Isolation A 1. Add Piperidine HCl (1.0 eq) & K₂CO₃ (2.5 eq) to flask B 2. Add anhydrous DMF to form suspension A->B  Dissolve C 3. Add Alkyl Halide (1.1 eq) dropwise at RT B->C  Ready for alkylation D 4. Stir 12-24h at RT or 50°C C->D  Initiate reaction E 5. Monitor by TLC D->E  Check progress F 6. Filter to remove salts E->F  Reaction complete G 7. EtOAc/Water Extraction F->G H 8. Wash with Brine G->H I 9. Dry (MgSO₄) & Concentrate H->I J 10. Purify by Column Chromatography I->J  Crude Product K Pure N-Alkylated Product J->K

Caption: Workflow for direct N-alkylation.

Results and Discussion: Causality Behind Experimental Choices

The success of this protocol hinges on the rational selection of reagents and conditions.

Hypothetical Performance Data
Alkylating Agent (R-X)Temp (°C)Time (h)Hypothetical Yield (%)Notes
Iodomethane251292%Highly reactive, risk of over-alkylation.
Ethyl Bromide252088%Standard reactivity.
Benzyl Bromide251695%Benzylic halide is highly reactive.
Isopropyl Bromide502465%Slower due to increased steric hindrance.
Discussion of Key Parameters
  • The Role of the Base: The use of a base is non-negotiable. Potassium carbonate is an ideal choice as it is a mild, non-nucleophilic, and inexpensive base that is highly effective in this context.[9][10][11] It is strong enough to deprotonate the piperidinium hydrochloride and the ammonium intermediate but generally not strong enough to cause unwanted side reactions, such as hydrolysis of the ethyl ester functional group. Studies on similar alkylations have shown that the reaction rate can be dependent on the surface area of the potassium carbonate.[12]

  • Solvent Selection: Polar aprotic solvents like DMF and acetonitrile are superior for SN2 reactions. They effectively solvate the potassium cation (K⁺) while poorly solvating the carbonate anion (CO₃²⁻). This leaves the anion "naked" and more reactive, accelerating the deprotonation steps and the overall reaction rate.[5]

  • Reactivity of Alkyl Halides: The choice of halide significantly impacts reaction time. The reactivity follows the order R-I > R-Br > R-Cl, consistent with the leaving group ability (I⁻ > Br⁻ > Cl⁻). For laboratory synthesis, bromides and iodides are most commonly used.[4]

Alternative Method: Reductive Amination

An excellent alternative to direct alkylation is reductive amination. This method is particularly useful for preparing secondary or tertiary amines and is less prone to over-alkylation.[3][8][13] The process involves reacting the amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent.

Key Reagents:

  • Carbonyl: Aldehyde or Ketone

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice due to its mildness and tolerance of slightly acidic conditions.[3]

G A Piperidine (free base) C Iminium Ion Intermediate A->C Condensation B Aldehyde or Ketone B->C Condensation E N-Alkylated Product C->E Reduction D NaBH(OAc)₃ (Reducing Agent) D->E Reduction

Caption: General pathway for reductive amination.

Conclusion

The N-alkylation of this compound is a fundamental transformation for creating novel derivatives for pharmaceutical research. The direct alkylation protocol detailed here, utilizing an alkyl halide with potassium carbonate in a polar aprotic solvent, is a reliable and high-yielding method. Understanding the underlying SN2 mechanism and the specific role of each reagent allows researchers to troubleshoot and adapt this protocol for a wide range of alkylating agents, making it a powerful tool in the synthesis of complex, biologically active molecules.

References

Application Notes and Protocols: Ethyl 2-methyl-2-(piperidin-4-YL)propanoate hydrochloride in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Piperidine Scaffold in Medicinal Chemistry

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a wide array of pharmaceuticals and biologically active natural products.[1] Its favorable physicochemical properties, including high chemical stability, the ability to modulate lipophilicity and water solubility, and its capacity to serve as both a hydrogen bond donor and acceptor, make it a highly versatile structural motif.[1] The conformational flexibility of the piperidine ring allows it to adapt to the steric requirements of diverse biological targets, enhancing drug-target interactions.[1] Consequently, piperidine derivatives have been successfully developed as therapeutic agents across numerous disease areas, including oncology, central nervous system (CNS) disorders, and infectious diseases.[1]

Ethyl 2-methyl-2-(piperidin-4-YL)propanoate hydrochloride emerges as a valuable and versatile building block for drug discovery programs. Its structure incorporates a 4-substituted piperidine core, a common feature in many CNS-active drugs, combined with a propanoate moiety that offers a handle for further chemical elaboration. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and synthetic utilization of this compound. While direct therapeutic applications of this specific molecule are not extensively documented, its structural components suggest significant potential as a key intermediate in the synthesis of novel therapeutic agents. These notes will provide insights into its potential biological relevance, detailed protocols for its chemical modification, and a framework for its integration into drug discovery workflows.

Physicochemical Properties and Structural Features

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and biological screening.

PropertyValueSource
Molecular Formula C₁₁H₂₂ClNO₂PubChem[2]
Molecular Weight 235.75 g/mol PubChem[2]
CAS Number 203979-56-6 (hydrochloride); 167710-69-2 (free base)Multiple Vendors[3][4]
Appearance Typically a white to off-white solidGeneral chemical properties
Solubility Soluble in water and polar organic solvents like methanol and DMSOGeneral chemical properties
Key Structural Features 4-substituted piperidine ring (secondary amine), Ethyl propanoate group (ester)PubChem[2]

The presence of a secondary amine in the piperidine ring and an ester functional group are the two primary points for chemical modification, making this compound a bifunctional building block for the synthesis of diverse chemical libraries.

Potential Therapeutic Applications: An Inferential Analysis

Based on the extensive literature on piperidine-containing pharmaceuticals, we can infer the potential therapeutic areas where derivatives of this compound could be impactful.

Central Nervous System (CNS) Disorders

The 4-substituted piperidine motif is a hallmark of many CNS-active drugs, including analgesics and antipsychotics.[5] The piperidine ring can interact with various CNS receptors and transporters.

  • Analgesia: The piperidine scaffold is central to the pharmacophore of potent opioid analgesics.[5][6] By modifying the piperidine nitrogen and the propanoate side chain, novel ligands for opioid receptors could be developed for pain management.[6]

  • Neurodegenerative Diseases: Piperidine derivatives have been investigated for their potential in treating conditions like Alzheimer's disease.[7]

  • Psychiatric Disorders: The structural similarity to scaffolds used in antipsychotic and antidepressant medications suggests potential for developing novel agents for these indications.[5]

Oncology

Recent research has highlighted the antiproliferative activity of novel piperidine derivatives against various cancer cell lines, including leukemia.[8][9] The piperidine core can be functionalized to interact with specific targets in cancer cells, potentially inducing apoptosis or cell cycle arrest.[9]

Anti-inflammatory and Immunomodulatory Agents

Piperidine-containing compounds have demonstrated anti-inflammatory properties.[10] Derivatives can be designed to inhibit key inflammatory mediators, such as cyclooxygenases (COX) or lipoxygenases (LOX), or to modulate inflammatory signaling pathways like the NLRP3 inflammasome.[11]

Synthetic Strategies and Experimental Protocols

The true utility of this compound lies in its role as a synthetic intermediate. The secondary amine of the piperidine ring and the ethyl ester are the primary sites for chemical modification.

Workflow for Derivatization

The following diagram illustrates a general workflow for the derivatization of this compound.

G start Ethyl 2-methyl-2-(piperidin-4-YL)propanoate HCl N_alkylation N-Alkylation / N-Arylation start->N_alkylation N_acylation N-Acylation / N-Sulfonylation start->N_acylation ester_hydrolysis Ester Hydrolysis start->ester_hydrolysis final_products_N Diverse N-Substituted Derivatives N_alkylation->final_products_N N_acylation->final_products_N acid_product Carboxylic Acid Intermediate ester_hydrolysis->acid_product amide_formation Amide Formation final_products_amide Diverse Amide Derivatives amide_formation->final_products_amide acid_product->amide_formation

Caption: General derivatization strategies for the title compound.

Protocol 1: N-Alkylation of the Piperidine Ring

This protocol describes the addition of an alkyl or benzyl group to the piperidine nitrogen via reductive amination or direct alkylation.

Objective: To introduce substituents at the piperidine nitrogen to explore structure-activity relationships, for instance, in targeting CNS receptors.

Materials:

  • This compound

  • Aldehyde or ketone of choice (e.g., benzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in DCM, add triethylamine (1.1 eq) and stir for 10 minutes at room temperature to neutralize the hydrochloride salt.

  • Add the desired aldehyde or ketone (1.2 eq) to the reaction mixture.

  • Stir for 30 minutes, then add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the N-alkylated derivative.

Causality: Reductive amination is a mild and efficient method for N-alkylation of secondary amines, offering broad substrate scope and avoiding the over-alkylation often seen with direct alkylation using alkyl halides.

Protocol 2: N-Acylation of the Piperidine Ring

This protocol details the formation of an amide linkage at the piperidine nitrogen.

Objective: To synthesize amide derivatives, which are common motifs in bioactive molecules, including enzyme inhibitors and receptor ligands.

Materials:

  • This compound

  • Acid chloride or carboxylic acid of choice

  • Coupling agent if using a carboxylic acid (e.g., HATU, HOBt/EDC)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Suspend this compound (1.0 eq) in DCM.

  • Add triethylamine (2.2 eq) and stir for 10 minutes.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acid chloride (1.1 eq) dissolved in DCM.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Trustworthiness: This standard acylation protocol is widely used and reliable. The use of a base is crucial to neutralize both the starting material's hydrochloride salt and the HCl generated during the reaction with the acid chloride.

Protocol 3: Hydrolysis of the Ethyl Ester and Subsequent Amide Coupling

This two-step protocol first converts the ester to a carboxylic acid, which is then coupled with an amine.

Objective: To create a new amide bond at the propanoate side chain, allowing for significant structural diversification.

Step 1: Ester Hydrolysis

Materials:

  • This compound

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)/Water or Methanol/Water solvent mixture

  • 1M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the starting material (1.0 eq) in a mixture of THF and water (e.g., 3:1 ratio).

  • Add LiOH (2.0-3.0 eq) and stir at room temperature.

  • Monitor the reaction for the disappearance of the starting material.

  • Once complete, acidify the reaction mixture to pH ~5-6 with 1M HCl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer and concentrate to obtain the carboxylic acid intermediate, which can often be used in the next step without further purification.

Step 2: Amide Coupling

Materials:

  • The carboxylic acid intermediate from Step 1

  • Amine of choice

  • HATU or HOBt/EDC

  • DIPEA or TEA

  • DMF or DCM

Procedure:

  • Dissolve the carboxylic acid (1.0 eq) in DMF.

  • Add the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq).

  • Stir the reaction at room temperature until completion.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Logical Relationship Diagram for Synthetic Modifications

G cluster_0 N-Functionalization cluster_1 Side-Chain Modification start Ethyl 2-methyl-2-(piperidin-4-YL)propanoate HCl Secondary Amine Ester N_alkylation N-Alkylation (Reductive Amination) start:f0->N_alkylation N_acylation N-Acylation (Amide Formation) start:f0->N_acylation hydrolysis Ester Hydrolysis start:f1->hydrolysis acid Carboxylic Acid hydrolysis->acid amide_coupling Amide Coupling acid->amide_coupling

Caption: Synthetic pathways originating from the two functional handles.

Conclusion and Future Perspectives

This compound is a strategically valuable building block in drug discovery. While not a therapeutic agent itself, its bifunctional nature provides a robust platform for the synthesis of diverse chemical libraries. The protocols and strategies outlined in this document offer a starting point for medicinal chemists to explore the chemical space around the 4-substituted piperidine scaffold. By leveraging the known biological activities of piperidine-containing drugs, researchers can rationally design and synthesize novel derivatives with the potential to address unmet medical needs in areas such as CNS disorders, oncology, and inflammation. The systematic application of these protocols will enable the generation of novel intellectual property and the identification of new lead compounds for further development.

References

Application Notes and Protocols for Reactions with Ethyl 2-methyl-2-(piperidin-4-YL)propanoate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Medicinal Chemistry

Ethyl 2-methyl-2-(piperidin-4-yl)propanoate hydrochloride is a key building block in modern medicinal chemistry. Its structure, featuring a secondary amine within a piperidine ring and an ethyl ester, offers two key points for chemical modification. This bifunctionality makes it a valuable starting material for the synthesis of complex molecules, most notably as a crucial intermediate in the synthesis of the second-generation antihistamine, Bilastine.[1][2] The piperidine moiety is a prevalent scaffold in a vast array of pharmaceuticals, valued for its favorable physicochemical properties and its ability to interact with a wide range of biological targets.[3]

This guide provides detailed, field-proven protocols for the most common and impactful reactions involving this compound: N-alkylation, N-acylation, and reductive amination. The causality behind experimental choices, self-validating system designs, and references to authoritative sources are integrated throughout to ensure scientific integrity and practical applicability.

Compound Profile & Safety

PropertyValueSource
Chemical Name This compoundInternal
CAS Number 243836-26-2Internal
Molecular Formula C₁₁H₂₂ClNO₂Internal
Molecular Weight 235.75 g/mol Internal
Appearance White to off-white solidInternal
Purity Typically ≥95%[4]

Safety & Handling: this compound should be handled in a well-ventilated fume hood.[5] Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, is mandatory. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Refer to the Material Safety Data Sheet (MSDS) for complete safety information.

Core Reactions and Experimental Protocols

The secondary amine of the piperidine ring is the primary site of reactivity for this molecule. As the starting material is a hydrochloride salt, it is necessary to liberate the free amine in situ using a base before proceeding with the desired reaction.

N-Alkylation: Introducing Alkyl Substituents

N-alkylation is a fundamental transformation for introducing alkyl groups onto the piperidine nitrogen, a common strategy for modulating the pharmacological properties of drug candidates.[3] The reaction proceeds via an Sₙ2 mechanism, where the nucleophilic piperidine nitrogen displaces a leaving group on an alkyl halide. A non-nucleophilic base is crucial to neutralize the hydrohalic acid formed during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.[6]

Exemplary Protocol: N-Benzylation

This protocol details the N-alkylation of Ethyl 2-methyl-2-(piperidin-4-yl)propanoate with benzyl bromide.

Materials:

  • This compound

  • Benzyl bromide

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetonitrile (MeCN)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq, e.g., 235.8 mg, 1.0 mmol).

  • Add anhydrous acetonitrile (10 mL) to the flask.

  • Add anhydrous potassium carbonate (2.5 eq, e.g., 345.5 mg, 2.5 mmol). The excess base is to ensure complete neutralization of the hydrochloride salt and the HBr generated during the reaction.

  • Stir the suspension at room temperature for 15 minutes to liberate the free amine.

  • Slowly add benzyl bromide (1.1 eq, e.g., 188.1 mg, 1.1 mmol) to the stirred solution at room temperature using a syringe.[7]

  • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, filter the mixture to remove the inorganic salts. Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether (20 mL).

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[6]

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzylated product.[8]

Workflow for N-Alkylation:

N_Alkylation_Workflow start Start: Starting Material & Reagents setup Reaction Setup: - Add starting material & K2CO3 to MeCN - Stir to liberate free amine start->setup reaction Reaction: - Add Benzyl Bromide - Stir at RT for 12-24h setup->reaction workup Work-up: - Filter salts - Evaporate solvent - Liquid-liquid extraction reaction->workup purification Purification: - Column Chromatography workup->purification product Final Product: N-Benzylated Ester purification->product

Caption: General workflow for the N-alkylation of Ethyl 2-methyl-2-(piperidin-4-yl)propanoate.

N-Acylation: Formation of Amides

N-acylation is a key reaction for the synthesis of amides, which are prevalent in a vast number of bioactive molecules. This reaction is typically carried out with an acylating agent, such as an acyl chloride or an anhydride, in the presence of a base to neutralize the acid byproduct.[5][9]

Exemplary Protocol: N-Acetylation

This protocol describes the N-acetylation using acetic anhydride.

Materials:

  • This compound

  • Acetic Anhydride (Ac₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a 50 mL round-bottom flask, suspend this compound (1.0 eq, e.g., 235.8 mg, 1.0 mmol) in dichloromethane (15 mL).

  • Add triethylamine (2.5 eq, e.g., 253 mg, 2.5 mmol) to the suspension and stir for 15 minutes at room temperature.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add acetic anhydride (1.2 eq, e.g., 122.5 mg, 1.2 mmol) dropwise to the stirred solution.[10]

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up: Upon completion, wash the reaction mixture with 1 M HCl (2 x 15 mL), followed by saturated aqueous NaHCO₃ solution (2 x 15 mL), and finally with brine (15 mL).[11]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-acetylated product.

  • Purification: The crude product can often be purified by recrystallization or by column chromatography on silica gel.[5]

Workflow for N-Acylation:

N_Acylation_Workflow start Start: Starting Material & Reagents setup Reaction Setup: - Suspend starting material in DCM - Add TEA, cool to 0°C start->setup reaction Reaction: - Add Acetic Anhydride - Stir, warm to RT for 2-4h setup->reaction workup Work-up: - Acid/base washes - Brine wash reaction->workup purification Purification: - Dry, filter, evaporate - Recrystallization/Chromatography workup->purification product Final Product: N-Acetylated Ester purification->product

Caption: General workflow for the N-acylation of Ethyl 2-methyl-2-(piperidin-4-yl)propanoate.

Reductive Amination: A Controlled Alkylation

Reductive amination is a highly versatile and controlled method for N-alkylation. It involves the reaction of the amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent.[12][13] Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation as it is mild enough not to reduce the starting aldehyde or ketone but is highly effective at reducing the iminium ion.[6][14]

Exemplary Protocol: Reaction with Benzaldehyde

This protocol details the reductive amination with benzaldehyde to yield the N-benzyl derivative.

Materials:

  • This compound

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Triethylamine (TEA)

  • Anhydrous 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of this compound (1.0 eq, e.g., 235.8 mg, 1.0 mmol) in anhydrous DCE (10 mL), add triethylamine (1.2 eq, e.g., 121.4 mg, 1.2 mmol) and stir for 15 minutes at room temperature.

  • Add benzaldehyde (1.1 eq, e.g., 116.7 mg, 1.1 mmol).

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the iminium intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq, e.g., 317.9 mg, 1.5 mmol) portion-wise over 15 minutes.[6]

  • Continue stirring the reaction mixture at room temperature for 12-16 hours, monitoring the reaction by TLC.

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCE (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[8]

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-4-(piperidin-4-yl)aniline.

Logical Flow of Reductive Amination:

Reductive_Amination_Logic cluster_0 Reaction Steps amine Free Piperidine Amine (from hydrochloride + base) iminium Iminium Ion Intermediate amine->iminium carbonyl Aldehyde or Ketone (e.g., Benzaldehyde) carbonyl->iminium product N-Alkylated Product iminium->product reducing_agent NaBH(OAc)3 reducing_agent->product Reduction

Caption: The two-step, one-pot process of reductive amination.

Characterization of Products

The successful synthesis of the N-substituted products should be confirmed by a combination of spectroscopic methods.

TechniqueExpected Observations
¹H NMR Appearance of new signals corresponding to the protons of the newly introduced alkyl or acyl group. For example, in N-benzylation, new aromatic protons (7.2-7.4 ppm) and a benzylic CH₂ singlet (~3.5 ppm) would appear.[15][16]
¹³C NMR Appearance of new carbon signals for the N-substituent. N-alkylation will cause a shift in the signals of the piperidine carbons adjacent to the nitrogen (C2 and C6).[17][18]
Mass Spec The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of the expected product.[19]
IR Spec For N-acylation, the appearance of a strong amide carbonyl (C=O) stretch around 1640-1680 cm⁻¹. The N-H stretch of the starting hydrochloride salt (around 2700-3000 cm⁻¹) will disappear.[20][21]

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex nitrogen-containing molecules. The protocols for N-alkylation, N-acylation, and reductive amination provided herein offer robust and adaptable methods for the functionalization of the piperidine nitrogen. Careful control of reaction conditions and appropriate purification techniques are paramount to achieving high yields and purity of the desired products, which can serve as key intermediates in drug discovery and development programs.

References

Application Note: A Multi-Modal Analytical Approach for Monitoring the Synthesis of Ethyl 2-methyl-2-(piperidin-4-YL)propanoate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the analytical methodologies required for robust monitoring of the synthesis of Ethyl 2-methyl-2-(piperidin-4-YL)propanoate hydrochloride, a key intermediate in pharmaceutical development. We present an integrated strategy employing High-Performance Liquid Chromatography (HPLC) for quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurity profiling, and Nuclear Magnetic Resonance (NMR) Spectroscopy for real-time reaction tracking and structural confirmation. The protocols herein are designed for researchers, process chemists, and quality control analysts, emphasizing not only the procedural steps but also the scientific rationale behind method selection and parameter optimization to ensure data integrity and process understanding.

Introduction: The Imperative for Rigorous Reaction Monitoring

The synthesis of active pharmaceutical ingredients (APIs) and their intermediates is a meticulously controlled process where minor deviations can impact yield, purity, and safety. This compound is a heterocyclic compound whose synthesis involves multiple steps, including esterification and manipulations of the piperidine ring. Effective process analytical technology (PAT) is crucial for understanding reaction kinetics, identifying the formation of impurities, and optimizing reaction conditions to ensure a consistent and high-quality final product.

The analytical challenge lies in the simultaneous monitoring of starting materials, intermediates, the final product, and any related impurities within a complex reaction matrix. The target analyte itself lacks a strong native chromophore, necessitating specific strategies for detection. This guide outlines a multi-pronged approach that provides a holistic view of the reaction's progress and purity profile.

Strategic Analytical Workflow

A successful monitoring strategy does not rely on a single technique but integrates multiple orthogonal methods to provide a complete picture of the chemical transformation. The choice of method depends on the specific information required at each stage of the reaction, from in-process checks to final product release.

The logical flow for analyzing a reaction sample is outlined below. It combines real-time qualitative checks with quantitative offline analysis.

Analytical_Workflow cluster_0 Sample Collection cluster_1 Primary Analysis & Screening cluster_2 Quantitative & Impurity Analysis cluster_3 Data Interpretation & Action Reaction Reaction Mixture Sample NMR ¹H NMR Spectroscopy (In-situ or Quick Offline) Reaction->NMR Structural Info Conversion % TLC Thin-Layer Chromatography (Optional Rapid Check) Reaction->TLC Qualitative Progress HPLC HPLC-UV (after derivatization) or HPLC-ELSD/CAD/MS Reaction->HPLC Quantitative Purity Data GCMS GC-MS (Volatiles & Solvents) Reaction->GCMS Residual Solvents Kinetics Reaction Kinetics & Endpoint Determination NMR->Kinetics Quant Quantification of Product & Reactants HPLC->Quant Impurity Impurity Identification & Profiling HPLC->Impurity GCMS->Impurity Decision Process Decision: Continue, Adjust, or Stop Quant->Decision Impurity->Decision Kinetics->Decision

Figure 1: Integrated workflow for reaction monitoring.

Chromatographic Methods for Separation and Quantification

Chromatography is the cornerstone of quantitative analysis in pharmaceutical processes, offering the high resolution required to separate structurally similar compounds.

High-Performance Liquid Chromatography (HPLC)

Principle of Analysis: Reversed-phase HPLC (RP-HPLC) separates analytes based on their hydrophobicity. Since simple piperidine derivatives often lack a UV chromophore, direct UV detection is challenging. A common and robust strategy is pre-column derivatization to attach a UV-active moiety, such as a tosyl group, to the secondary amine of the piperidine ring. This allows for sensitive and accurate quantification using a standard UV detector.

Experimental Protocol: Pre-Column Derivatization HPLC-UV

  • Sample Preparation and Derivatization:

    • Carefully withdraw a 100 µL aliquot from the reaction mixture. Quench the reaction immediately if necessary (e.g., by dilution in a cold, buffered solution).

    • Dilute the sample in a 10 mL volumetric flask with acetonitrile.

    • To a 1 mL aliquot of the diluted sample in a vial, add 200 µL of a 1 M sodium bicarbonate buffer solution.

    • Add 200 µL of a 10 mg/mL solution of 4-toluenesulfonyl chloride (tosyl chloride) in acetonitrile.

    • Cap the vial, vortex, and heat at 60°C for 30 minutes.

    • Cool the vial to room temperature and filter the solution through a 0.45 µm syringe filter into an HPLC vial.

    • Rationale: The basic buffer neutralizes the HCl byproduct of the derivatization reaction, driving it to completion. Excess tosyl chloride ensures all piperidine-containing analytes are derivatized.

  • HPLC Instrumentation and Conditions:

    • The following conditions are a robust starting point and should be optimized as needed.

ParameterRecommended SettingRationale
Column C18, 250 x 4.6 mm, 5 µmStandard reversed-phase column providing good retention and resolution for derivatized amines.
Mobile Phase A 0.1% Phosphoric Acid in WaterProvides acidic pH to ensure sharp peak shapes for any underivatized amines and improves separation.
Mobile Phase B AcetonitrileStrong organic solvent for eluting hydrophobic derivatized compounds.
Gradient 0-20 min: 30-70% B; 20-25 min: 70-90% B; 25-27 min: 90-30% B; 27-30 min: 30% BA gradient is necessary to elute reactants, the derivatized product, and potential impurities with varying polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30°CEnsures reproducible retention times by controlling viscosity and separation kinetics.
Detection UV at 254 nmWavelength at which the attached tosyl group exhibits strong absorbance.
Injection Volume 10 µL
  • Method Validation:

    • Any analytical method used for process control must be validated to ensure it is fit for purpose. Key validation parameters are summarized below.

Validation ParameterAcceptance Criteria (Typical)Purpose
Specificity No interference at the analyte's retention time from reactants, solvents, or degradation products.Ensures the signal is solely from the analyte of interest.
Linearity Correlation coefficient (r²) ≥ 0.999Confirms a proportional response of the detector to analyte concentration over a defined range.
Accuracy 98.0% - 102.0% recoveryMeasures the closeness of the experimental value to the true value.
Precision (RSD) Repeatability ≤ 2.0%; Intermediate Precision ≤ 3.0%Demonstrates the consistency of results under various conditions (different days, analysts).
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10The lowest concentration that can be reliably quantified with acceptable precision and accuracy.
Gas Chromatography-Mass Spectrometry (GC-MS)

Principle of Analysis: GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile compounds. In the context of this synthesis, its primary roles are to monitor for residual starting materials if they are volatile and, crucially, to quantify residual solvents from the reaction and workup steps. Headspace sampling (HS-GC-MS) is often preferred as it introduces only the volatile components into the system, protecting the instrument from non-volatile matrix components.

Experimental Protocol: Headspace GC-MS for Residual Solvents

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the reaction mixture or final product into a 20 mL headspace vial.

    • Add 5 mL of a high-boiling point solvent (e.g., Dimethyl sulfoxide, DMSO) that is not used in the synthesis.

    • Add 1 mL of an internal standard solution (e.g., n-undecane in DMSO) of known concentration.

    • Immediately seal the vial with a PTFE/silicone septum and cap.

    • Rationale: The high-boiling solvent ensures that all residual solvents from the synthesis are partitioned into the gas phase (headspace) upon heating, allowing for accurate and reproducible analysis.

  • GC-MS Instrumentation and Conditions:

ParameterRecommended SettingRationale
GC Column DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm filmA polar column designed for excellent separation of common organic solvents.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas.
Oven Program Initial 40°C (hold 5 min), ramp to 240°C at 10°C/min, hold 5 minSeparates solvents based on their boiling points and polarity.
Injector Temp 250°CEnsures complete vaporization of analytes from the headspace.
Headspace Sampler Vial Equilibration Temp: 80°C; Equilibration Time: 15 minOptimizes the partitioning of volatile solvents into the headspace for injection.
MS Source Temp 230°C
MS Quad Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization method that produces reproducible fragmentation patterns for library matching.
Scan Range 35 - 350 m/zCovers the mass range for common laboratory solvents.

Spectroscopic Methods for Structural Elucidation

While chromatography excels at separation, spectroscopy provides unambiguous structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle of Analysis: NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about a molecule's structure. For reaction monitoring, ¹H NMR is particularly valuable as it can be performed rapidly on crude reaction mixtures to determine the conversion of reactants to products. This is achieved by integrating the signals corresponding to unique protons on the reactant and product molecules.

Experimental Protocol: ¹H NMR for Reaction Conversion

  • Sample Preparation:

    • Withdraw ~50 µL of the reaction mixture.

    • Dilute with 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆, chosen for its ability to dissolve all components and not interfere with key signals).

    • Add a small amount of an internal standard with a known concentration and a simple, non-overlapping spectrum (e.g., 1,3,5-trimethoxybenzene).

    • Filter the sample into an NMR tube.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Ensure the relaxation delay (d1) is sufficiently long (e.g., 5 times the longest T₁ of interest) for accurate integration.

  • Data Analysis:

    • Identify unique, well-resolved signals for a reactant and the product. For the synthesis of Ethyl 2-methyl-2-(piperidin-4-YL)propanoate, key signals would include:

      • Product: The quartet signal for the ethyl ester's -O-CH₂ -CH₃ group (around 4.1 ppm).

      • Reactant (Acid): Disappearance of the carboxylic acid proton (if visible).

      • Reactant (Alcohol): Disappearance of the ethanol -CH₂-OH signal.

    • Integrate the area of the reactant signal (I_reactant) and the product signal (I_product).

    • Calculate the percent conversion:

      • % Conversion = [I_product / (I_product + I_reactant)] * 100

    • Rationale: By tracking the relative ratio of these integrals over time, a kinetic profile of the reaction can be constructed, allowing for precise determination of the reaction endpoint. This prevents premature quenching or unnecessary heating, saving time and preventing impurity formation.

Impurity Profiling and Potential Degradation Pathways

Understanding potential side products and degradation pathways is critical for developing a robust process. The target molecule has two primary sites susceptible to degradation: the ester functional group and the piperidine ring.

  • Ester Hydrolysis: Under acidic or basic conditions, particularly in the presence of water, the ethyl ester can hydrolyze back to the corresponding carboxylic acid.

  • Oxidation: The tertiary amine of the piperidine ring is susceptible to oxidation, which can lead to the formation of an N-oxide or other ring-opened products, especially in the presence of oxidizing agents or prolonged exposure to air.

Degradation_Pathway Main Ethyl 2-methyl-2-(piperidin-4-YL)propanoate Hydrolysis 2-methyl-2-(piperidin-4-YL)propanoic acid + Ethanol Main->Hydrolysis  Acid / Base + H₂O Oxidation N-Oxide Derivative Main->Oxidation  [O] (e.g., H₂O₂, Air)

Figure 2: Potential degradation pathways for the target molecule.

These potential impurities should be monitored using the HPLC method. If unknown peaks are observed, techniques like HPLC-MS can be employed to obtain molecular weight information and aid in structural elucidation.

Conclusion

The successful synthesis and process control of this compound rely on a robust, multi-modal analytical strategy. By combining the quantitative power of HPLC, the volatile impurity detection capability of GC-MS, and the real-time structural insights from NMR, a comprehensive understanding of the reaction can be achieved. This integrated approach enables efficient process optimization, ensures consistent product quality, and adheres to the stringent requirements of pharmaceutical development and manufacturing. The validation of these methods is a non-negotiable step to guarantee that the data generated is reliable and defensible.

Application Notes and Protocols for the Parallel Synthesis of Novel Compound Libraries Utilizing Ethyl 2-methyl-2-(piperidin-4-YL)propanoate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperidine Scaffold in Modern Drug Discovery

The piperidine motif is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a wide array of FDA-approved drugs and biologically active natural products.[1] Its three-dimensional structure allows for the precise spatial orientation of substituents, enabling tailored interactions with biological targets.[2][3] The incorporation of the piperidine ring can favorably modulate critical pharmacokinetic properties, including solubility, lipophilicity, and metabolic stability.[1] Ethyl 2-methyl-2-(piperidin-4-YL)propanoate hydrochloride is a versatile building block for the construction of diverse chemical libraries, offering two primary points for chemical modification: the secondary amine of the piperidine ring and the ethyl ester functionality. These application notes provide detailed protocols for the use of this reagent in solution-phase parallel synthesis, a key strategy in modern drug discovery for the rapid generation of novel chemical entities.[4]

Core Principles of Parallel Synthesis with this compound

The hydrochloride salt of Ethyl 2-methyl-2-(piperidin-4-YL)propanoate must be neutralized to the free base to enable nucleophilic attack by the secondary amine. This is typically achieved by the addition of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to the reaction mixture. The primary synthetic transformations amenable to parallel synthesis with this building block are N-acylation, N-alkylation, and N-arylation, allowing for the exploration of a broad chemical space around the piperidine core.

Protocol 1: Parallel Amide Library Synthesis via N-Acylation

This protocol details the parallel synthesis of a library of N-acyl piperidine derivatives from this compound and a diverse set of carboxylic acids.

Experimental Protocol: HATU-Mediated Amide Coupling
  • Reagent Stock Solution Preparation:

    • Prepare a 0.5 M solution of this compound in anhydrous N,N-Dimethylformamide (DMF).

    • Prepare a 0.5 M solution of diisopropylethylamine (DIPEA) in anhydrous DMF.

    • Prepare a 0.5 M solution of 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) in anhydrous DMF.

    • In a 96-well plate, add a diverse selection of carboxylic acids (1.1 equivalents) to each well.

  • Reaction Setup:

    • To each well of the 96-well plate containing the carboxylic acids, add the HATU solution (1.1 equivalents).

    • Add the DIPEA solution (2.5 equivalents) to each well.

    • Agitate the plate at room temperature for 15 minutes to pre-activate the carboxylic acids.

    • Add the this compound solution (1.0 equivalent) to each well.

    • Seal the 96-well plate and agitate at room temperature for 16 hours.

  • Work-up and Purification:

    • Quench the reactions by adding an equal volume of saturated aqueous sodium bicarbonate solution to each well.

    • Extract the products by adding an equal volume of ethyl acetate to each well, agitating, and then separating the organic phase. This can be automated using a liquid handler.

    • The crude products in the organic extracts can be purified by high-throughput preparative HPLC/MS.

Data Presentation: Representative Carboxylic Acid Building Blocks
Compound IDCarboxylic Acid
A1 Acetic Acid
A2 Benzoic Acid
A3 4-Chlorobenzoic Acid
A4 2-Thiophenecarboxylic Acid
A5 Cyclohexanecarboxylic Acid
A6 Phenylacetic Acid

Workflow Visualization

G cluster_prep Reagent Preparation cluster_reaction Parallel Synthesis cluster_workup Work-up & Purification Piperidine Ethyl 2-methyl-2-(piperidin-4-YL)propanoate HCl Stock Solution Coupling Add Piperidine Solution Incubate 16h at RT Piperidine->Coupling Acids Carboxylic Acid Library (in 96-well plate) Activation Pre-activation: Add HATU and DIPEA to Acids Acids->Activation HATU HATU Stock Solution HATU->Activation DIPEA DIPEA Stock Solution DIPEA->Activation Activation->Coupling Quench Quench with NaHCO₃ Coupling->Quench Extract Liquid-Liquid Extraction (Ethyl Acetate) Quench->Extract Purify Prep HPLC/MS Extract->Purify Product Purified Amide Library Purify->Product

Caption: Workflow for parallel amide library synthesis.

Protocol 2: Parallel Library Synthesis via Reductive Amination

This protocol describes the parallel synthesis of a library of N-substituted piperidine derivatives via reductive amination with a diverse set of aldehydes and ketones.

Experimental Protocol: Reductive Amination
  • Reagent Stock Solution Preparation:

    • Prepare a 0.5 M solution of this compound in anhydrous Dichloroethane (DCE).

    • Prepare a 0.5 M solution of triethylamine (TEA) in anhydrous DCE.

    • Prepare a 0.6 M solution of sodium triacetoxyborohydride (STAB) in anhydrous DCE.

    • In a 96-well plate, add a diverse selection of aldehydes or ketones (1.2 equivalents) to each well.

  • Reaction Setup:

    • To each well of the 96-well plate containing the carbonyl compounds, add the this compound solution (1.0 equivalent).

    • Add the TEA solution (1.1 equivalents) to each well to neutralize the hydrochloride salt.

    • Agitate the plate at room temperature for 30 minutes.

    • Add the STAB solution (1.2 equivalents) to each well.

    • Seal the 96-well plate and agitate at room temperature for 18 hours.

  • Work-up and Purification:

    • Quench the reactions by adding an equal volume of saturated aqueous sodium bicarbonate solution to each well.

    • Extract the products with an equal volume of dichloromethane (DCM).

    • The crude products can be purified using solid-phase extraction (SPE) with a silica-based cartridge or by preparative HPLC/MS.

Data Presentation: Representative Aldehyde and Ketone Building Blocks
Compound IDCarbonyl Compound
B1 Benzaldehyde
B2 4-Methoxybenzaldehyde
B3 2-Pyridinecarboxaldehyde
B4 Cyclohexanone
B5 Acetophenone
B6 Isovaleraldehyde

Workflow Visualization

G cluster_prep Reagent Preparation cluster_reaction Parallel Synthesis cluster_workup Work-up & Purification Piperidine Ethyl 2-methyl-2-(piperidin-4-YL)propanoate HCl Stock Solution Imine_Formation Imine/Enamine Formation: Add Piperidine and TEA to Carbonyls Piperidine->Imine_Formation Carbonyls Aldehyde/Ketone Library (in 96-well plate) Carbonyls->Imine_Formation TEA TEA Stock Solution TEA->Imine_Formation STAB STAB Stock Solution Reduction Reduction: Add STAB Solution Incubate 18h at RT STAB->Reduction Imine_Formation->Reduction Quench Quench with NaHCO₃ Reduction->Quench Extract Extraction (DCM) or SPE Quench->Extract Purify Prep HPLC/MS (optional) Extract->Purify Product Purified N-Alkyl/Aryl Library Purify->Product

References

Troubleshooting & Optimization

Technical Support Center: Improving Reaction Yield for Ethyl 2-methyl-2-(piperidin-4-YL)propanoate Hydrochloride Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing the amide coupling of Ethyl 2-methyl-2-(piperidin-4-YL)propanoate hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the yield and purity of this crucial reaction.

Frequently Asked Questions (FAQs) - Foundational Concepts

Q1: Why is a base essential when using this compound as the amine component?

The starting material is a hydrochloride salt, meaning the nitrogen atom of the piperidine ring is protonated (R₂NH₂⁺Cl⁻). In this state, the nitrogen's lone pair of electrons is unavailable for nucleophilic attack on the activated carboxylic acid. A base is required to neutralize the ammonium salt and liberate the free secondary amine (R₂NH), which is the reactive nucleophile. Typically, a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) is used.[1][2] At least one equivalent of base is needed to neutralize the salt, with additional equivalents often required depending on the coupling reagent used.[3]

Q2: How do common amide coupling reagents like HATU or EDC work?

Amide coupling reagents facilitate the reaction by "activating" the carboxylic acid.[4] This process converts the carboxylic acid's hydroxyl group, which is a poor leaving group, into a highly reactive species that is easily displaced by the amine nucleophile.[5]

  • Carbodiimides (e.g., EDC): Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6][7] This intermediate can then be attacked by the amine. However, to improve yields and suppress side reactions like racemization, an additive like 1-hydroxybenzotriazole (HOBt) is almost always used.[6][8] HOBt traps the O-acylisourea to form a more stable, yet still highly reactive, OBt-active ester.[6][9]

  • Uronium/Aminium Salts (e.g., HATU): Reagents like HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) are generally more potent and faster-acting.[6][10] In the presence of a base, HATU reacts with the carboxylic acid to form a highly reactive OAt-active ester.[3] The 7-azabenzotriazole (OAt) moiety makes this ester more reactive than the OBt ester formed with reagents like HBTU, which is particularly beneficial for challenging or sterically hindered couplings.[10]

Q3: What is the purpose of additives like HOBt or DMAP?
  • HOBt (1-Hydroxybenzotriazole): As mentioned above, HOBt is primarily used with carbodiimide reagents like EDC. Its main roles are to minimize racemization of chiral carboxylic acids and to prevent the O-acylisourea intermediate from rearranging into an unreactive N-acylurea byproduct, thereby improving the overall reaction yield.[6][7]

  • DMAP (4-Dimethylaminopyridine): DMAP is a highly effective acylation catalyst. In some cases, particularly with electron-deficient amines or sterically hindered substrates, a catalytic amount of DMAP can be added. It functions as an acyl transfer agent, forming a highly reactive acyl-pyridinium intermediate that can accelerate the coupling reaction.[11] However, it should be used with caution as it can increase the risk of racemization.[7]

Troubleshooting Guide: Low or No Yield

Q4: My reaction yield is very low. What are the most common causes and how can I address them?

Low yield in this specific coupling can often be traced back to a few key areas. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low Yield

References

Technical Support Center: Purification of Products from Ethyl 2-methyl-2-(piperidin-4-YL)propanoate Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for purifying reaction products derived from Ethyl 2-methyl-2-(piperidin-4-yl)propanoate hydrochloride. This scaffold is a cornerstone in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents.[1] However, its inherent basicity and the presence of a hydrolyzable ester group present unique purification challenges. This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights and protocols to overcome these hurdles, ensuring the isolation of high-purity compounds.

We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt these methods to your specific synthetic derivatives.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions you should consider before and during the purification process.

Q1: I've just finished my reaction. What is the absolute first step I should take before attempting any purification?

A: Before any large-scale purification, you must first characterize your crude reaction mixture. A small aliquot should be analyzed to understand its composition.

  • Thin-Layer Chromatography (TLC): This is your primary tool. Run the crude mixture against the starting material on a silica plate. Use a solvent system that gives your expected product an Rf value of approximately 0.3.[2] Visualizing the plate under UV light and with stains (like potassium permanganate or ninhydrin) will reveal the number of components, the presence of remaining starting material, and any major byproducts.

  • LC-MS Analysis: If available, injecting a small, diluted sample of your crude mixture into an LC-MS will provide invaluable information on the molecular weights of the components, confirming the presence of your desired product and identifying potential byproducts (e.g., hydrolyzed acid, di-alkylated species).

This initial analysis is not optional; it dictates your entire purification strategy and prevents the loss of valuable material through poorly chosen methods.

Q2: My reaction is an N-alkylation of the piperidine nitrogen. What are the most common impurities I should anticipate?

A: In a typical N-alkylation (e.g., using an alkyl halide and a base like K₂CO₃), you should be prepared for the following:

  • Unreacted Starting Material: The free base of ethyl 2-methyl-2-(piperidin-4-yl)propanoate.

  • Excess Alkylating Agent: Especially if it's a liquid or a non-polar solid.

  • Inorganic Salts: The base used (e.g., K₂CO₃) and the halide salt byproduct (e.g., KBr, KI).

  • Over-alkylation Byproduct: If the alkylating agent contains a second reactive site, or under certain conditions, quaternary ammonium salt formation, though less common.

  • Oxidation Products: Piperidine derivatives can be prone to air oxidation, often resulting in yellow or brown discoloration.[2]

Q3: I've purified my product, but it's a persistent, viscous oil that refuses to crystallize. What are my options?

A: This is a very common issue with piperidine derivatives.

  • Confirm Purity: First, ensure the oil is indeed pure (>95%) via NMR or LC-MS. Impurities can significantly inhibit crystallization. If it's not pure, another round of chromatography is necessary.

  • Salt Formation: The most reliable method to induce solidification is to convert the basic free amine back into a salt. Bubbling dry HCl gas through a solution of your product in a non-polar solvent like diethyl ether or adding a solution of HCl in isopropanol or dioxane will often precipitate the hydrochloride salt as a stable, crystalline solid.

  • Solvent Trituration: Vigorously stirring the oil with a solvent in which it is poorly soluble (like hexanes or diethyl ether) can sometimes induce crystallization by "crashing out" the solid.

  • Re-evaluate Recrystallization: If you are certain it should be a solid, you may not have found the correct solvent system. Experiment with two-solvent systems where the compound is dissolved in a minimum of a "good" solvent and a "poor" anti-solvent is added dropwise until turbidity appears.[3]

Q4: How do I convert my purified, basic product (free base) into a stable hydrochloride salt for storage and handling?

A: Converting the purified free base to its hydrochloride salt is a standard final step that often improves stability and handling properties.

  • Protocol: Dissolve the purified free base in a minimal amount of a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or methanol). While stirring, slowly add a solution of HCl. This can be commercially available HCl in ether, dioxane, or isopropanol. Alternatively, you can bubble dry HCl gas through the solution. The hydrochloride salt will typically precipitate out of solution. The solid can then be collected by vacuum filtration, washed with cold solvent (e.g., cold ether), and dried under vacuum.

Section 2: Troubleshooting Guide

This guide addresses specific experimental problems in a direct question-and-answer format.

Problem Potential Cause & Scientific Rationale Recommended Solution & Protocol
1. Severe Peak Tailing in Flash Chromatography The basic piperidine nitrogen interacts strongly with acidic silanol groups (Si-OH) on the surface of the silica gel via acid-base interactions. This causes a portion of the molecules to "stick" to the stationary phase, resulting in a smeared or tailing peak shape.[4]Add a Basic Modifier: The most effective solution is to add a small amount (0.5-2%) of a volatile base like triethylamine (TEA) or a solution of ammonia in methanol to your eluent.[2] The modifier neutralizes the acidic sites on the silica, preventing the product from interacting strongly and leading to sharp, symmetrical peaks.
2. Product "Oils Out" During Recrystallization "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid.[3] This typically happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated and cooled too quickly, preventing the formation of an ordered crystal lattice.Modify the Conditions: 1. Slow Down Cooling: Allow the hot solution to cool to room temperature on the benchtop before placing it in an ice bath. 2. Use a Lower-Boiling Solvent: If possible, find a solvent with a lower boiling point. 3. Add an Anti-Solvent: Dissolve the oil in a minimum amount of a "good" solvent (e.g., ethanol). Slowly add a "poor," miscible solvent (e.g., water or hexanes) dropwise while stirring vigorously until persistent cloudiness appears. Then, warm slightly to redissolve and cool slowly.[3]
3. Low or No Recovery After Acid-Base Extraction The product's salt form might have some solubility in the organic layer, or the free base might be partially soluble in the basic aqueous layer. Incomplete protonation or deprotonation due to incorrect pH can also lead to the product being lost between layers.Optimize the Extraction: 1. Verify pH: Use pH paper to ensure the aqueous layer is strongly acidic (pH < 2) during the acid wash and strongly basic (pH > 12) before back-extraction. 2. Use Brine: Before drying, wash the final organic layer with saturated aqueous NaCl (brine). This helps break up emulsions and removes bulk water.[5] 3. Back-Extract: Always re-extract the aqueous layers with a fresh portion of organic solvent to recover any dissolved product.
4. The Ester Group Hydrolyzed During Workup The ethyl ester is susceptible to saponification (base-catalyzed hydrolysis) if exposed to strong aqueous bases like NaOH or KOH, especially at elevated temperatures or for extended periods.[6] This converts your product into the corresponding carboxylic acid, which will behave very differently during purification.Use Milder Bases: For neutralizing acidic reaction mixtures or during extractions, use a weaker base like saturated aqueous sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃).[2][6] These are generally not strong enough to cause significant ester hydrolysis at room temperature. Always perform basic workups at cool temperatures (e.g., in an ice bath).
Section 3: Core Purification Protocols

These protocols provide detailed, step-by-step methodologies for the most critical purification techniques.

Protocol 1: General Acid-Base Extraction for Purifying N-Alkylated Piperidine Derivatives

This technique is exceptionally powerful for separating your basic product from neutral or acidic impurities.[7]

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane (DCM) (approx. 10-20 mL per gram of crude material).

  • Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M aqueous HCl. Shake the funnel vigorously for 30-60 seconds, venting frequently. Allow the layers to separate. Your basic product is now protonated and has moved into the aqueous (bottom) layer.

  • Separation: Drain the lower aqueous layer into a clean flask. Wash the remaining organic layer once more with 1M HCl and combine the aqueous layers. The organic layer, containing neutral impurities, can now be discarded.

  • Basification: Cool the combined acidic aqueous layers in an ice bath. Slowly add a concentrated base (e.g., 5M NaOH) with stirring until the pH is >12 (verify with pH paper). You may see the product precipitate or form an oil.

  • Re-extraction: Extract the basic aqueous solution three times with fresh portions of an organic solvent (DCM or ethyl acetate).

  • Drying and Concentration: Combine the organic extracts. Wash once with brine to remove residual water.[5] Dry the solution over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified free base.[2]

Protocol 2: Flash Column Chromatography with a Basic Modifier

Use this protocol when acid-base extraction is insufficient to remove impurities with similar basicity.

  • TLC Analysis & Eluent Selection: Dissolve a small sample of the crude product and spot it on a TLC plate. Develop the plate in various solvent systems (e.g., mixtures of hexanes/ethyl acetate or DCM/methanol). The goal is an Rf of ~0.3 for your product. Once a suitable system is found, add 1% triethylamine (TEA) to the mixture (e.g., for 500 mL of eluent, add 5 mL of TEA). This will be your mobile phase.

  • Column Packing: Pack a glass column with silica gel using your chosen mobile phase. Ensure there are no air bubbles.

  • Sample Loading: Adsorb your crude product onto a small amount of silica gel by dissolving it in a minimal amount of a volatile solvent (like DCM), adding silica, and evaporating the solvent. Carefully load the resulting dry powder onto the top of the packed column.

  • Elution: Begin running the mobile phase through the column, collecting fractions.

  • Analysis & Concentration: Monitor the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.[2]

Section 4: Visualized Workflows & Data
Diagrams

Purification_Decision_Tree Start Crude Reaction Mixture Analysis Step 1: TLC & LC-MS Analysis Start->Analysis Isolate Isolate Product from Salts (Filtration or Aqueous Workup) Analysis->Isolate Properties Assess Product Properties (Solid vs. Oil, Polarity) Isolate->Properties IsSolid Is the Product a Solid? Properties->IsSolid IsPolar Are Impurities Non-Polar? IsSolid->IsPolar No (Oil) Recrystallize Purify by Recrystallization IsSolid->Recrystallize Yes Chromatography Purify by Flash Chromatography (with Basic Modifier) IsPolar->Chromatography No AcidBase Purify by Acid-Base Extraction IsPolar->AcidBase Yes Final Final Product (Verify Purity) Recrystallize->Final Chromatography->Final AcidBase->Final

Acid_Base_Extraction_Workflow cluster_org Organic Phase cluster_aq Aqueous Phase A 1. Dissolve Crude Mixture in Organic Solvent (EtOAc/DCM) Wash 2. Wash with 1M HCl A->Wash B Organic Layer (Contains Neutral Impurities) E 4. Extract with Fresh Organic Solvent (x3) F 5. Combine Organic Layers, Wash with Brine, Dry (Na₂SO₄) E->F G 6. Evaporate Solvent F->G Final Purified Free Base G->Final C Aqueous Layer (Contains Protonated Product) D 3. Basify with NaOH (pH > 12) C->D D->E Wash->B Separate Wash->C Separate

References

Common side reactions with Ethyl 2-methyl-2-(piperidin-4-YL)propanoate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl 2-methyl-2-(piperidin-4-YL)propanoate hydrochloride

Welcome to the technical support guide for this compound (CAS No: 243836-26-2).[1] This document is designed for researchers, chemists, and drug development professionals who utilize this versatile intermediate in their work. Our goal is to provide practical, field-tested insights into the common side reactions, stability issues, and purification challenges you may encounter. This guide moves beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and ensure the integrity of your experimental outcomes.

Section 1: Troubleshooting Guide - Common Experimental Issues

This section addresses specific problems encountered during the synthesis, workup, and handling of this compound.

Question 1: I've observed a recurring impurity with a mass of 171.24 g/mol in my final product. What is it and how can I prevent its formation?

Answer: An impurity with a mass of 171.24 g/mol corresponds to the free base form of your target compound, Ethyl 2-methyl-2-(piperidin-4-YL)propanoate.[2] The hydrochloride salt has a molecular weight of approximately 235.75 g/mol .

Causality: The presence of the free base indicates either an incomplete reaction during the salt formation step or a decomposition of the salt during workup or storage. This is a common issue when the pH is not sufficiently acidic or if the product is exposed to basic conditions.

Troubleshooting & Prevention:

  • Ensure Complete Salt Formation: During the final step of your synthesis, ensure a stoichiometric excess of hydrochloric acid (HCl) is used. The pH of the solution should be strongly acidic (pH 1-2) before crystallization or precipitation.

  • Aqueous Workup pH: If performing an aqueous extraction, ensure the aqueous layer is maintained at a low pH to keep the compound protonated and in the aqueous phase, separating it from non-basic impurities. Conversely, during extraction of the free base into an organic solvent, ensure the aqueous layer is sufficiently basic (pH > 10).

  • Solvent Choice: When crystallizing the hydrochloride salt, use anhydrous solvents (e.g., isopropanol, ethyl acetate, acetone) to prevent hydrolysis and ensure proper salt formation.

  • Storage: Store the hydrochloride salt in a tightly sealed container in a desiccator. Exposure to atmospheric moisture can lead to slow decomposition back to the free base.

Question 2: My final product is showing signs of degradation, specifically a new peak corresponding to a mass of 172.11 g/mol . What is this degradation product?

Answer: This mass likely corresponds to 2-methyl-2-(piperidin-4-yl)propanoic acid, the product of ester hydrolysis.

Causality: The ethyl ester functional group is susceptible to hydrolysis under both acidic and basic conditions, and the reaction is accelerated by the presence of water and elevated temperatures. While the hydrochloride salt form provides an acidic environment, the presence of residual water from a previous step can facilitate this unwanted side reaction over time.

Troubleshooting & Prevention:

  • Drying of Solvents and Intermediates: Ensure all solvents used in the final steps are anhydrous. If your synthesis involves an aqueous workup, thoroughly dry the organic phase containing the free base (e.g., with MgSO₄ or Na₂SO₄) before proceeding to the salt formation step.

  • Temperature Control: Avoid excessive temperatures during solvent removal (rotary evaporation) and drying. Keep the temperature below 40-50°C.

  • Aqueous HCl: If using aqueous HCl for salt formation, it is crucial to remove the water effectively, often by azeotropic distillation with a solvent like toluene or by lyophilization, if appropriate for the scale. Alternatively, using a solution of HCl in an anhydrous organic solvent (like 2-propanol or diethyl ether) is a superior method to avoid introducing water.

dot

Figure 1: Common Degradation Pathways main Ethyl 2-methyl-2-(piperidin-4-YL)propanoate (Target Compound) hydrolysis 2-methyl-2-(piperidin-4-yl)propanoic acid (Hydrolysis Product) main->hydrolysis H₂O / H⁺ or OH⁻ (Ester Hydrolysis) free_base Ethyl 2-methyl-2-(piperidin-4-YL)propanoate (Free Base) (Incomplete Salt Formation) main->free_base Insufficient HCl / Basic Conditions (Deprotonation)

Caption: Common degradation and side products.

Question 3: During scale-up, we detected trace amounts of ethyl chloride in our product. Is this expected and how can we mitigate it?

Answer: Yes, the formation of ethyl chloride is a known risk when using ethanol as a solvent (or co-solvent) in the presence of hydrochloric acid, particularly at elevated temperatures. Ethyl chloride is a genotoxic impurity (GTI) and its presence is strictly regulated in pharmaceutical materials.[3]

Causality: Ethanol reacts with hydrochloric acid to produce ethyl chloride via a nucleophilic substitution reaction (Sₙ2).

Mitigation Strategies:

  • Temperature Control: This is the most critical parameter. Conduct the salt formation and crystallization at lower temperatures (e.g., 0-10°C) to significantly reduce the rate of ethyl chloride formation.[3]

  • Alternative Solvents: Replace ethanol with other solvents that are less prone to forming genotoxic byproducts, such as isopropanol (IPA), ethyl acetate, or acetone.

  • Purging: If the use of ethanol is unavoidable, the final product can be dried under high vacuum with a nitrogen stream to effectively purge the volatile ethyl chloride.

  • Analytical Monitoring: Implement a sensitive analytical method, such as headspace GC-MS, to quantify the levels of ethyl chloride and ensure they are below the permissible threshold (typically defined by the Threshold of Toxicological Concern, TTC).

ParameterConditionRisk of Ethyl Chloride
Temperature > 40°CHigh
10 - 25°CModerate
< 10°CLow
Solvent Ethanol / Aqueous HClHigh
Isopropanol / HClLow
Ethyl Acetate / HClVery Low

Table 1: Risk assessment for ethyl chloride formation.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound? Store this compound at room temperature in a dry, inert atmosphere (e.g., under nitrogen or argon). It should be kept in a tightly sealed container to protect it from moisture, which can promote hydrolysis.

Q2: Which analytical techniques are best for assessing purity? A combination of techniques is recommended:

  • HPLC/UPLC: Reversed-phase HPLC with a C18 column and a mobile phase of acetonitrile/water with an acidic modifier (e.g., TFA or formic acid) is ideal for quantifying purity and detecting polar impurities like the hydrolyzed acid.

  • NMR: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the compound and identifying any major impurities.[4]

  • LC-MS: Useful for identifying the mass of unknown impurities, which can provide crucial clues to their structure.[5]

Q3: My synthesis involves a Boc-protected piperidine precursor. What is the most common side reaction during the Boc-deprotection step? The most common side reaction during acid-catalyzed Boc deprotection (e.g., with TFA or HCl in dioxane) is the re-alkylation of the deprotected piperidine nitrogen by the released tert-butyl cation. This can lead to the formation of an N-tert-butyl piperidine byproduct. To minimize this, it is advisable to use a scavenger, such as triethylsilane or anisole, which can trap the tert-butyl cation.

Section 3: Protocols & Methodologies

Protocol 1: Troubleshooting Impurity Identification Workflow

This protocol outlines a logical workflow for identifying an unknown peak observed during LC-MS analysis of your product.

dot

Figure 2: Impurity Identification Workflow start Unexpected Peak in LC-MS check_mass Determine Mass of Impurity start->check_mass compare_sm Mass match Starting Material? check_mass->compare_sm compare_hydrolysis Mass match Hydrolyzed Product? compare_sm->compare_hydrolysis No sm_impurity Impurity is Unreacted Starting Material compare_sm->sm_impurity Yes compare_solvent Mass match Solvent Adduct (e.g., N-formyl from DMF)? compare_hydrolysis->compare_solvent No hydrolysis_impurity Impurity is Hydrolyzed Ester compare_hydrolysis->hydrolysis_impurity Yes solvent_impurity Impurity is a Reaction Byproduct with Solvent compare_solvent->solvent_impurity Yes further_analysis Requires Further Analysis (NMR, High-Res MS/MS) compare_solvent->further_analysis No

Caption: A decision tree for impurity identification.

Protocol 2: Standard Purity Analysis by HPLC

  • System: HPLC or UPLC system with UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-17 min: 95% B

    • 17-18 min: 95% to 5% B

    • 18-20 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: 210 nm.

  • Sample Preparation: Dissolve ~1 mg of the hydrochloride salt in 1 mL of 50:50 Water:Acetonitrile.

  • Analysis: The hydrolyzed acid impurity will typically elute earlier than the main compound, while less polar, non-basic impurities will elute later.

References

Technical Support Center: Optimizing Reaction Conditions for Ethyl 2-methyl-2-(piperidin-4-YL)propanoate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of Ethyl 2-methyl-2-(piperidin-4-YL)propanoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges encountered during the synthesis of this important piperidine derivative.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds. The piperidine moiety is a prevalent scaffold in medicinal chemistry, often imparting favorable pharmacokinetic properties.[1] The successful and efficient synthesis of this compound is therefore of significant interest.

This guide will focus on a common synthetic route: the catalytic hydrogenation of the pyridine precursor, Ethyl 2-methyl-2-(pyridin-4-yl)propanoate, followed by the formation of the hydrochloride salt. We will explore potential pitfalls in this process and provide actionable solutions to optimize your reaction conditions for high yield and purity.

Synthetic Pathway Overview

A prevalent method for the synthesis of 4-substituted piperidines involves the reduction of the corresponding pyridine ring.[2] Catalytic hydrogenation is a widely used and effective method for this transformation. The general synthetic scheme is as follows:

Synthetic Pathway Precursor Ethyl 2-methyl-2-(pyridin-4-yl)propanoate Intermediate Ethyl 2-methyl-2-(piperidin-4-yl)propanoate Precursor->Intermediate H₂, Catalyst (e.g., PtO₂) Acidic Medium Product Ethyl 2-methyl-2-(piperidin-4-yl)propanoate hydrochloride Intermediate->Product HCl

Caption: General synthetic route for this compound.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare the precursor, Ethyl 2-methyl-2-(pyridin-4-yl)propanoate?

A1: A common method for synthesizing the pyridine precursor is through the alkylation of a suitable pyridine derivative. For instance, the reaction of a 4-substituted pyridine with an appropriate electrophile can yield the desired product. While specific literature for this exact molecule is not abundant, analogous reactions, such as the alkylation of enolates with pyridine-containing electrophiles, are well-established.[3]

Q2: My catalytic hydrogenation of Ethyl 2-methyl-2-(pyridin-4-yl)propanoate is slow or incomplete. What are the likely causes?

A2: Several factors can contribute to a sluggish or incomplete hydrogenation of the pyridine ring:

  • Catalyst Activity: The catalyst, such as Platinum(IV) oxide (PtO₂), may be of low quality or may have been deactivated.[2]

  • Catalyst Poisoning: The starting material or the piperidine product can act as a Lewis base and poison the catalyst.[1]

  • Insufficient Hydrogen Pressure: The pressure of hydrogen gas may be too low to effectively drive the reaction.

  • Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate and efficiency.

  • Lack of Acidic Medium: The hydrogenation of pyridines is often more efficient under acidic conditions, which protonates the pyridine nitrogen, making the ring more susceptible to reduction and preventing catalyst poisoning.[4]

Q3: I am observing side products in my reaction. What are the most common impurities?

A3: Common impurities can arise from incomplete reaction or side reactions. These may include:

  • Unreacted Starting Material: Ethyl 2-methyl-2-(pyridin-4-yl)propanoate.

  • Partially Hydrogenated Intermediates: Dihydropyridine or tetrahydropyridine derivatives.

  • Over-reduction Products: While less common for the pyridine ring itself under controlled conditions, other functional groups could potentially be reduced.

  • Products of Ester Hydrolysis: If water is present, especially under acidic or basic conditions during workup, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid.

Q4: How do I effectively form the hydrochloride salt of the final product?

A4: The hydrochloride salt is typically formed by treating a solution of the free base (the product of the hydrogenation) with hydrochloric acid.[5] Common methods include:

  • Bubbling dry HCl gas through a solution of the amine in an anhydrous solvent (e.g., diethyl ether, dichloromethane).

  • Adding a solution of HCl in an organic solvent (e.g., HCl in diethyl ether or isopropanol).

  • Adding aqueous HCl to a solution of the amine, followed by evaporation of the solvent or precipitation of the salt.[5]

Troubleshooting Guide

This section provides a more detailed breakdown of potential issues and their solutions, organized by the stage of the synthesis.

Part 1: Synthesis of the Precursor - Ethyl 2-methyl-2-(pyridin-4-yl)propanoate
Problem Potential Cause Recommended Solution
Low yield of the precursor Inefficient alkylation reaction.Ensure the use of a strong, non-nucleophilic base (e.g., LDA, NaH) to fully deprotonate the starting material. Optimize the reaction temperature and time. Consider using a more reactive alkylating agent if possible.
Formation of multiple products Lack of regioselectivity in the alkylation.The choice of base and reaction conditions can influence the site of alkylation. Careful control of stoichiometry and temperature is crucial.
Part 2: Catalytic Hydrogenation of the Pyridine Ring
Problem Potential Cause Recommended Solution
Incomplete reaction 1. Catalyst deactivation. 2. Insufficient hydrogen pressure. 3. Reaction time too short.1. Use fresh, high-quality catalyst. Ensure the reaction is performed under an inert atmosphere to prevent catalyst oxidation. 2. Increase the hydrogen pressure (e.g., 50-70 bar).[2] 3. Monitor the reaction by TLC or LC-MS and allow it to proceed until the starting material is consumed.
Slow reaction rate 1. Catalyst poisoning by the basic nitrogen of the pyridine or piperidine. 2. Suboptimal solvent.1. Perform the hydrogenation in an acidic solvent like glacial acetic acid.[2] The acid protonates the nitrogen, preventing it from binding to and poisoning the catalyst. 2. Glacial acetic acid is often an effective solvent for pyridine hydrogenations.[2]
Ester hydrolysis Presence of water during the reaction or workup, especially under acidic conditions.Use anhydrous solvents and reagents. If an aqueous workup is necessary, perform it at low temperatures and quickly neutralize the acid.
Part 3: Formation and Purification of the Hydrochloride Salt
Problem Potential Cause Recommended Solution
Product does not precipitate as the hydrochloride salt 1. Product is too soluble in the chosen solvent. 2. Insufficient HCl added.1. Add a non-polar co-solvent (e.g., diethyl ether, hexane) to induce precipitation. 2. Ensure a slight excess of HCl is added. The pH of the solution should be acidic.
Product is an oil or gum, not a crystalline solid 1. Presence of impurities. 2. Residual solvent.1. Purify the free base by column chromatography before salt formation. 2. Triturate the oil or gum with a non-polar solvent to induce crystallization and remove residual solvents. Recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether) can also be effective.
Product is discolored (e.g., yellow) Oxidation of the amine.Store the purified free base under an inert atmosphere (e.g., nitrogen or argon) before salt formation. Minimize exposure to air and light.

Experimental Protocols

Illustrative Protocol for Catalytic Hydrogenation and Salt Formation

This is a general protocol and may require optimization for your specific setup and scale.

Step 1: Catalytic Hydrogenation of Ethyl 2-methyl-2-(pyridin-4-yl)propanoate

  • To a high-pressure reactor, add Ethyl 2-methyl-2-(pyridin-4-yl)propanoate (1.0 eq) and glacial acetic acid as the solvent.

  • Carefully add Platinum(IV) oxide (PtO₂, Adams' catalyst) (e.g., 5-10 mol%).

  • Seal the reactor and purge it with nitrogen, followed by hydrogen gas.

  • Pressurize the reactor with hydrogen to 50-70 bar.[2]

  • Stir the reaction mixture at room temperature for 6-24 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Once the reaction is complete, carefully vent the hydrogen and purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with additional glacial acetic acid.

  • Concentrate the filtrate under reduced pressure to obtain the crude Ethyl 2-methyl-2-(piperidin-4-yl)propanoate as the acetate salt.

Hydrogenation_Workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Workup A Charge Reactor with: - Ethyl 2-methyl-2-(pyridin-4-yl)propanoate - Glacial Acetic Acid - PtO₂ B Seal and Purge Reactor A->B C Pressurize with H₂ (50-70 bar) B->C D Stir at Room Temperature (6-24 h) C->D E Monitor by TLC/LC-MS D->E F Vent H₂ and Purge with N₂ E->F Reaction Complete G Filter through Celite® F->G H Concentrate Filtrate G->H

Caption: Workflow for the catalytic hydrogenation step.

Step 2: Formation of the Hydrochloride Salt

  • Dissolve the crude product from Step 1 in a minimal amount of a suitable solvent, such as diethyl ether or dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add a solution of HCl in diethyl ether (or bubble dry HCl gas through the solution) with stirring until precipitation is complete.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Data Presentation

Table 1: Typical Reaction Parameters for Pyridine Hydrogenation
ParameterRecommended RangeRationale
Catalyst Platinum(IV) oxide (PtO₂)Effective for pyridine hydrogenation, especially in acidic media.[2]
Catalyst Loading 5-10 mol%Balances reaction rate with cost. Higher loading may be needed for less reactive substrates.
Solvent Glacial Acetic AcidProtonates the pyridine, preventing catalyst poisoning and activating the ring for reduction.[2][4]
Hydrogen Pressure 50-70 barHigher pressure increases the rate of hydrogenation.[2]
Temperature Room TemperatureGenerally sufficient for this transformation with an active catalyst.[2]
Reaction Time 6-24 hoursDependent on substrate, catalyst loading, and pressure. Should be monitored.
Analytical Characterization

For successful synthesis, it is crucial to characterize the product. A Certificate of Analysis for a commercially available sample of this compound shows the following expected data:

  • Appearance: White to off-white solid.[6]

  • ¹H NMR Spectrum: Consistent with the expected structure.[6]

  • Purity (by NMR): ≥95.0%.[6]

The ¹H NMR spectrum is a key analytical tool to confirm the structure of the final product. The disappearance of the aromatic proton signals from the pyridine ring and the appearance of aliphatic proton signals corresponding to the piperidine ring are indicative of a successful hydrogenation.

References

Technical Support Center: Synthesis of Ethyl 2-methyl-2-(piperidin-4-YL)propanoate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 2-methyl-2-(piperidin-4-YL)propanoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. Authored from the perspective of a Senior Application Scientist, this document provides not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively.

Introduction to the Synthesis

The synthesis of this compound is a multi-step process that involves the creation of a quaternary carbon center alpha to an ester, attached to a piperidine scaffold. While conceptually straightforward, this synthesis presents several potential pitfalls, from incomplete reactions and side-product formation to difficulties in purification and salt formation. This guide provides a robust synthetic pathway and addresses the most common issues encountered in the laboratory.

General Synthetic Workflow

The most common and reliable laboratory-scale approach involves three key stages: protection of the piperidine nitrogen, alpha-alkylation to create the quaternary center, and finally, deprotection to yield the desired hydrochloride salt.

Synthesis_Workflow A Start: Ethyl (piperidin-4-yl)acetate B Step 1: N-Boc Protection A->B (Boc)₂O, Base C Step 2: Di-α-methylation B->C LDA, MeI D Step 3: Deprotection & Salt Formation C->D HCl in Dioxane/EtOH E Final Product D->E

Caption: Overall synthetic workflow.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific experimental challenges.

Question 1: My yield is very low in the di-α-methylation step (Step 2). What are the likely causes?

Answer: Low yield in this crucial step is the most common problem. It typically points to issues with the formation or stability of the enolate intermediate. The key is to ensure complete and rapid deprotonation of the α-carbon followed by efficient trapping with methyl iodide.

Causality Analysis & Solutions:

  • Poor Quality of the Base (LDA): Lithium diisopropylamide (LDA) is extremely sensitive to air and moisture. Degraded LDA will be less effective, leading to incomplete deprotonation.

    • Solution: Use freshly prepared LDA or a recently purchased, properly stored commercial solution. Titrate the commercial solution before use to confirm its molarity.

  • Insufficient Deprotonation: The pKa of the α-proton on the ester is around 25. LDA is a sufficiently strong base, but stoichiometry and temperature are critical.

    • Solution: Use a slight excess of LDA (2.1 - 2.2 equivalents) to ensure complete formation of the dianion or sequential mono-anions. The first methylation makes the remaining α-proton slightly less acidic, requiring robust conditions for the second deprotonation.

  • Incorrect Temperature Control: LDA reactions must be performed at low temperatures (typically -78 °C) to prevent side reactions, such as Claisen condensation of the ester enolate. If the temperature rises before the alkylating agent is added, the enolate can degrade.

    • Solution: Maintain a strict temperature of -78 °C (a dry ice/acetone bath) during the base addition and for a short period after. After adding methyl iodide, the reaction can often be allowed to warm slowly.

  • Inefficient Alkylation:

    • Solution: Use a reactive alkylating agent like methyl iodide. Add it dropwise to the cold enolate solution to control the exothermic reaction. Using an excess of methyl iodide (2.2 - 2.5 equivalents) can help drive the reaction to completion.

Troubleshooting_Low_Yield cluster_checks Primary Investigation Areas Start Problem: Low Yield in Di-methylation Check_Base Is the LDA active? Start->Check_Base Check_Temp Was Temp at -78°C? Start->Check_Temp Check_Stoich Were reagents stoichiometric? Start->Check_Stoich Sol_Base Solution: Use fresh/titrated LDA Check_Base->Sol_Base No Sol_Temp Solution: Maintain strict -78°C bath Check_Temp->Sol_Temp No Sol_Stoich Solution: Use slight excess of LDA (2.2 eq) and MeI (2.5 eq) Check_Stoich->Sol_Stoich No

Caption: Troubleshooting logic for low methylation yield.

Question 2: I'm seeing a lot of the mono-methylated byproduct. How can I favor the di-methylated product?

Answer: Formation of the mono-methylated species, Ethyl 2-(N-Boc-piperidin-4-yl)propanoate, is a classic sign of incomplete reaction. This happens when the second deprotonation-alkylation sequence is not efficient.

Solutions:

  • Increase Equivalents: The most direct solution is to ensure the second alkylation is driven to completion. After the first equivalent of LDA and MeI have reacted (allow a suitable time, e.g., 30-60 minutes at low temperature), consider adding the second equivalents. A more robust method is to add all 2.2 equivalents of LDA first, stir, and then add all 2.5 equivalents of methyl iodide.

  • Increase Reaction Time/Temperature: After adding methyl iodide at -78 °C, allow the reaction to slowly warm to room temperature and stir for several hours or overnight. This provides the necessary activation energy for the second, more sterically hindered methylation to occur.

  • Change the Base: While LDA is standard, a stronger base system like LDA/KHMDS could potentially facilitate the second deprotonation more effectively, though this adds complexity.

Question 3: My Boc-deprotection (Step 3) is incomplete or producing a messy reaction.

Answer: The tert-butoxycarbonyl (Boc) group is designed for removal under acidic conditions. The key is to use conditions strong enough to cleave the Boc group without causing side reactions like ester hydrolysis.

Common Issues & Solutions:

  • Reagent Choice: The standard reagent is 4M HCl in 1,4-dioxane. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is also highly effective. Using aqueous HCl is a major risk, as it can cause significant hydrolysis of the ethyl ester to the carboxylic acid.[1][2][3]

  • Reaction Time: Boc-deprotection is usually rapid (30 minutes to 2 hours at room temperature). Monitor the reaction by TLC or LC-MS to track the disappearance of the starting material. CO₂ evolution will also be observed.

  • Workup: After deprotection with HCl/dioxane, the product is already the hydrochloride salt. The solvent can be removed in vacuo, and the resulting solid or oil can be triturated with a non-polar solvent like diethyl ether or hexane to induce crystallization and remove organic-soluble impurities. If TFA is used, the TFA salt is formed first. After removing the TFA/DCM, the residue must be dissolved in a suitable solvent and treated with HCl (e.g., HCl in ethanol or ether) to obtain the desired hydrochloride salt.

Question 4: During the final salt formation, I get an oil or a sticky solid instead of a crystalline product. What should I do?

Answer: This is a common purification and isolation issue. The "oiling out" of a product suggests it is either impure or dissolved in a small amount of residual solvent.

Solutions:

  • Purity Check: Ensure the free-base precursor is highly pure before attempting salt formation. Impurities can inhibit crystallization. Purify the Boc-protected intermediate by column chromatography if necessary before the deprotection step.

  • Solvent Choice: The choice of solvent for trituration or recrystallization is critical.

    • Trituration: After removing the reaction solvent (e.g., dioxane), add a solvent in which the product salt is insoluble but impurities are soluble. Diethyl ether is excellent for this. Stirring or sonicating the oily residue with ether will often cause it to solidify.

    • Recrystallization: A solvent system like Ethanol/Diethyl Ether or Isopropanol/Hexane is often effective. Dissolve the crude salt in a minimum amount of the more polar solvent (e.g., ethanol) while warm, then slowly add the less polar co-solvent (e.g., ether) until the solution becomes cloudy. Let it cool slowly to form crystals.

Problem Potential Cause Recommended Action
Oily ProductImpurities presentPurify intermediate by chromatography before deprotection.
Residual solventDry thoroughly under high vacuum.
Incorrect solvent for precipitationTriturate with diethyl ether or MTBE.
Sticky SolidAmorphous solidAttempt recrystallization from an alcohol/ether system.

Detailed Experimental Protocols

Step 1: Synthesis of tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
  • Setup: To a round-bottom flask charged with Ethyl (piperidin-4-yl)acetate (1.0 eq) and dichloromethane (DCM, ~5 mL per 1 g of starting material), add triethylamine (1.5 eq). Cool the mixture to 0 °C in an ice bath.

  • Reaction: Add a solution of Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM dropwise over 30 minutes.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC (e.g., 30% Ethyl Acetate in Hexanes) until the starting material is consumed.

  • Workup: Quench the reaction with water. Separate the organic layer, and wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected intermediate, which is often a clear oil of sufficient purity for the next step.

Step 2: Synthesis of tert-butyl 4-(1-ethoxy-2-methyl-1-oxopropan-2-yl)piperidine-1-carboxylate

This protocol requires strict anhydrous and inert atmosphere techniques.

  • Setup: In a flame-dried, three-neck flask under an argon or nitrogen atmosphere, prepare a solution of diisopropylamine (2.3 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C.

  • Base Formation: Slowly add n-butyllithium (n-BuLi, 2.2 eq) to the solution and stir at -78 °C for 30 minutes to form LDA.

  • Enolate Formation: Add a solution of the Boc-protected ester from Step 1 (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 1 hour at this temperature.

  • Alkylation: Add methyl iodide (MeI, 2.5 eq) dropwise. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: The crude product should be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the di-methylated product from any mono-methylated byproduct and unreacted starting material.

Step 3: Synthesis of this compound
  • Setup: Dissolve the purified product from Step 2 (1.0 eq) in a minimal amount of a suitable solvent like diethyl ether or ethanol.

  • Deprotection & Salt Formation: Cool the solution to 0 °C. Slowly add a solution of 4M HCl in 1,4-dioxane (3-4 eq). A precipitate should form immediately.

  • Isolation: Stir the resulting slurry at room temperature for 1-2 hours. Collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake with cold diethyl ether to remove any non-polar impurities. Dry the white solid under high vacuum to obtain the final hydrochloride salt. Confirm identity and purity by ¹H NMR, ¹³C NMR, and LC-MS.

References

Recrystallization of Ethyl 2-methyl-2-(piperidin-4-YL)propanoate hydrochloride: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

This technical support center provides in-depth guidance for researchers, scientists, and drug development professionals on the recrystallization of Ethyl 2-methyl-2-(piperidin-4-YL)propanoate hydrochloride. This guide is structured to address common challenges and provide scientifically grounded solutions to achieve high purity and optimal crystal form.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of recrystallizing this compound?

Recrystallization is a critical purification technique used to remove impurities from a solid compound.[1][2] For this compound, a pharmaceutical intermediate, achieving high chemical purity is paramount. The process relies on the principle that the solubility of a compound in a solvent increases with temperature.[1][3] By dissolving the impure solid in a hot solvent and allowing it to cool, the desired compound crystallizes out in a purer form, while impurities remain dissolved in the surrounding solution (mother liquor).[4][5]

Q2: What are the key characteristics of this compound to consider for recrystallization?

This compound is a hydrochloride salt, which makes it a polar, ionic compound. Its structure includes a piperidine ring and an ethyl ester group.[6] The high polarity suggests that polar solvents will be more effective for dissolution. The "like dissolves like" principle is a fundamental concept in solvent selection for recrystallization.[4][7]

Q3: How do I select an appropriate solvent for the recrystallization of this compound?

The ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at lower temperatures.[8] Given the polar nature of the hydrochloride salt, polar solvents are a good starting point. A systematic approach to solvent screening is recommended.

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of this compound.

Problem 1: The compound is insoluble or poorly soluble in common solvents.

Cause: The high polarity and salt nature of the compound can make it challenging to dissolve in single-solvent systems.

Solution:

  • Systematic Solvent Screening: Test the solubility in a range of polar solvents. See the table below for suggestions.

  • Use of a Solvent Mixture (Mixed-Solvent System): If a single solvent is not effective, a mixed-solvent system can be employed.[8] This typically involves a "good" solvent in which the compound is soluble and a "poor" solvent (antisolvent) in which it is insoluble.[4][9]

    • Protocol for Mixed-Solvent System:

      • Dissolve the compound in a minimal amount of the "good" solvent at an elevated temperature.

      • Gradually add the "poor" solvent (antisolvent) dropwise until the solution becomes slightly cloudy (turbid).

      • Add a few more drops of the "good" solvent until the solution becomes clear again.

      • Allow the solution to cool slowly to induce crystallization.

Table 1: Suggested Solvents for Screening

SolventPolarityBoiling Point (°C)Rationale
WaterHigh100Good for dissolving polar salts, but solubility might be too high even at low temperatures.
EthanolHigh78A common choice for polar organic molecules. Can be used in combination with water or a less polar solvent.
MethanolHigh65Similar to ethanol, but with a lower boiling point.
IsopropanolMedium82Can be a good alternative to ethanol.
AcetonitrileMedium82A polar aprotic solvent that can be effective for recrystallizing some salts.
Problem 2: The compound "oils out" instead of forming crystals.

Cause: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[10] This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated to a high degree.

Solution:

  • Increase the amount of solvent: This will lower the saturation level of the solution.

  • Lower the cooling temperature slowly: Rapid cooling can favor oiling out. Allow the solution to cool to room temperature before placing it in an ice bath.

  • Use a different solvent or solvent system: A solvent with a lower boiling point might be beneficial.

  • "Seeding": Add a small crystal of the pure compound to the cooled solution to induce crystallization.[2][9]

Diagram 1: Troubleshooting "Oiling Out"

G start Oiling Out Observed step1 Increase Solvent Volume start->step1 Is solution highly concentrated? step2 Slow Down Cooling Rate start->step2 Was cooling rapid? step3 Change Solvent System start->step3 Are other solvents available? step4 Introduce Seed Crystal start->step4 Is a seed crystal available? end_success Crystals Formed step1->end_success end_fail Issue Persists step1->end_fail step2->end_success step2->end_fail step3->end_success step3->end_fail step4->end_success step4->end_fail

Caption: A flowchart for troubleshooting the "oiling out" phenomenon.

Problem 3: No crystals form upon cooling.

Cause: This can be due to several factors, including the use of too much solvent, the solution not being sufficiently saturated, or the presence of impurities that inhibit crystallization.

Solution:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.[10][11] This creates microscopic scratches that can act as nucleation sites for crystal growth.

    • Seeding: Add a small crystal of the pure compound.[12]

  • Reduce the Volume of the Solvent: If the solution is not saturated enough, gently heat the solution to evaporate some of the solvent and then allow it to cool again.[12]

  • Use an Antisolvent: If using a single solvent, the addition of a miscible "poor" solvent can reduce the compound's solubility and induce precipitation.

Diagram 2: Workflow for Inducing Crystallization

G start No Crystals Formed step1 Scratch Inner Surface of Flask start->step1 step2 Add a Seed Crystal step1->step2 step3 Reduce Solvent Volume step2->step3 step4 Add an Antisolvent step3->step4 end Crystallization Initiated step4->end

References

Technical Support Center: Byproduct Analysis in the Synthesis of Ethyl 2-methyl-2-(piperidin-4-YL)propanoate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and analysis of Ethyl 2-methyl-2-(piperidin-4-YL)propanoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during the synthesis of this important piperidine derivative. Our approach is rooted in a deep understanding of the reaction mechanisms and analytical methodologies to ensure the highest purity of your final compound.

Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic route for this compound and where are byproducts likely to form?

A1: The most common and industrially scalable synthesis involves a two-step process. The first step is the synthesis of the pyridine precursor, Ethyl 2-methyl-2-(pyridin-4-yl)propanoate. This is followed by the catalytic hydrogenation of the pyridine ring to the desired piperidine, and finally, salt formation with hydrochloric acid. The critical hydrogenation step is where the majority of byproducts are generated.

Q2: What are the most common byproducts I should be looking for in my reaction mixture?

A2: The primary byproducts of concern originate from the catalytic hydrogenation step and include:

  • Incomplete Hydrogenation Products: Partially reduced intermediates such as Ethyl 2-methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)propanoate.

  • Over-reduction (Hydrogenolysis) Products: Ring-opened byproducts, for instance, ethyl 2-(1-aminopentan-4-yl)-2-methylpropanoate, resulting from the cleavage of the C-N bond within the piperidine ring.

  • Unreacted Starting Material: Residual Ethyl 2-methyl-2-(pyridin-4-yl)propanoate.

Q3: Which analytical techniques are best suited for identifying and quantifying these byproducts?

A3: A combination of chromatographic and spectroscopic methods is essential for comprehensive analysis:

  • High-Performance Liquid Chromatography (HPLC) with UV detection is ideal for quantifying the starting material, final product, and tetrahydropyridine intermediates.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for identifying and quantifying volatile byproducts, especially the ring-opened amine derivatives after appropriate sample preparation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying all potential byproducts by providing molecular weight information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy is invaluable for the structural elucidation of the final product and for characterizing unknown impurities if they are present in sufficient quantities.

Troubleshooting Guide: From Synthesis to Analysis

This section provides a problem-oriented approach to identifying and resolving common issues encountered during the synthesis and analysis of this compound.

Problem 1: Low Yield of the Desired Product with Significant Amount of Starting Material Detected.
  • Symptom: HPLC analysis shows a large peak corresponding to the retention time of Ethyl 2-methyl-2-(pyridin-4-yl)propanoate.

  • Potential Cause & Troubleshooting:

    • Inactive Catalyst: The hydrogenation catalyst (e.g., Palladium on carbon, Platinum oxide) may be deactivated.[1][2]

      • Solution: Use a fresh batch of catalyst. Ensure proper handling and storage of the catalyst to prevent poisoning.

    • Insufficient Hydrogen Pressure: The pressure of hydrogen gas may be too low for the reaction to proceed to completion.

      • Solution: Gradually increase the hydrogen pressure within the safe limits of your reactor.

    • Low Reaction Temperature: The temperature may not be optimal for the catalytic activity.

      • Solution: Increase the reaction temperature in increments, monitoring for byproduct formation.

    • Poor Mass Transfer: Inefficient mixing can lead to poor contact between the reactants, catalyst, and hydrogen.

      • Solution: Ensure vigorous stirring to maintain a good suspension of the catalyst and efficient gas-liquid mixing.

Problem 2: Presence of an Unknown Peak in HPLC with a Retention Time Shorter than the Final Product.
  • Symptom: An unexpected peak is observed in the HPLC chromatogram, eluting before the main product peak.

  • Potential Cause & Troubleshooting:

    • Incomplete Hydrogenation: This peak is likely a partially hydrogenated intermediate, such as Ethyl 2-methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)propanoate. These intermediates are less polar than the final piperidine product and thus have shorter retention times in reversed-phase HPLC.

      • Solution: Increase the reaction time or the catalyst loading to drive the reaction to completion. A more robust catalyst or a fresh portion of the current catalyst can also be considered.[1]

Problem 3: Detection of a Low Molecular Weight Impurity by GC-MS.
  • Symptom: GC-MS analysis of the basified reaction mixture reveals a peak with a mass spectrum inconsistent with the starting material or product.

  • Potential Cause & Troubleshooting:

    • Over-reduction (Hydrogenolysis): This indicates cleavage of the piperidine ring, a common side reaction in pyridine hydrogenation.[1] The resulting acyclic amine will be more volatile and detectable by GC-MS.

      • Solution: Optimize the reaction conditions to be milder. Lowering the reaction temperature and hydrogen pressure can disfavor the C-N bond cleavage.[1] The choice of catalyst can also significantly influence this side reaction.

Experimental Protocols

Synthesis of Ethyl 2-methyl-2-(pyridin-4-yl)propanoate (Precursor)

A plausible route to the precursor involves the reaction of a suitable pyridine derivative. For instance, a reaction of ethyl isobutyrate with a 4-substituted pyridine under basic conditions can yield the desired product.

Catalytic Hydrogenation to this compound
  • Reaction Setup: In a high-pressure reactor, dissolve Ethyl 2-methyl-2-(pyridin-4-yl)propanoate in a suitable solvent such as ethanol or acetic acid.

  • Catalyst Addition: Add a catalytic amount of Platinum(IV) oxide (PtO2) or Palladium on carbon (Pd/C).[2]

  • Hydrogenation: Pressurize the reactor with hydrogen gas (typically 50-70 bar) and stir the reaction mixture at room temperature or slightly elevated temperature.[2]

  • Monitoring: Monitor the reaction progress by HPLC or TLC until the starting material is consumed.

  • Work-up: Filter off the catalyst. The filtrate containing the free base is then treated with a solution of hydrochloric acid in a suitable solvent (e.g., isopropanol, ether) to precipitate the hydrochloride salt.

  • Purification: The precipitated salt can be collected by filtration and recrystallized if necessary.

Analytical Methodologies

Table 1: HPLC Method for Byproduct Analysis

ParameterRecommended Condition
Column C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a low percentage of B, and gradually increase to elute all components.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm and 220 nm
Injection Volume 10 µL

Table 2: GC-MS Method for Volatile Impurity Analysis

ParameterRecommended Condition
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium at 1 mL/min
Inlet Temperature 250 °C
Oven Program Initial 100°C for 1 min, ramp at 12°C/min to 180°C, hold for 2 min.[1]
Ionization Mode Electron Ionization (EI)
Mass Range 40-400 amu

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: Synthesis and Byproduct Formation

A Ethyl 2-methyl-2- (pyridin-4-yl)propanoate B Ethyl 2-methyl-2-(1,2,3,6- tetrahydropyridin-4-yl)propanoate (Incomplete Hydrogenation) A->B H2, Catalyst (Incomplete) C Ethyl 2-methyl-2- (piperidin-4-YL)propanoate (Desired Product) A->C H2, Catalyst (Complete) B->C H2, Catalyst D Ethyl 2-(1-aminopentan-4-yl)- 2-methylpropanoate (Over-reduction) C->D H2, Catalyst (Harsh Conditions)

Caption: Synthetic pathway and major byproducts.

Diagram 2: Troubleshooting Workflow

Start Analyze Reaction Mixture by HPLC/GC-MS Problem Identify Unexpected Peaks Start->Problem Peak_SM High Starting Material Peak Problem->Peak_SM [Yes] Peak_Intermediate Peak Eluting Before Product Problem->Peak_Intermediate [Yes] Peak_Volatile Low MW Peak in GC-MS Problem->Peak_Volatile [Yes] Solution_SM Check Catalyst, H2 Pressure, Temperature, and Mixing Peak_SM->Solution_SM Solution_Intermediate Increase Reaction Time or Catalyst Loading Peak_Intermediate->Solution_Intermediate Solution_Volatile Use Milder Conditions: Lower Temperature and Pressure Peak_Volatile->Solution_Volatile

Caption: Troubleshooting unexpected analytical results.

References

Overcoming solubility issues with Ethyl 2-methyl-2-(piperidin-4-YL)propanoate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 2-methyl-2-(piperidin-4-YL)propanoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the solubility and handling of this important chemical intermediate. As a hydrochloride salt of a basic amine, this compound's physicochemical properties, particularly its solubility, are highly dependent on the experimental conditions.

This document provides a series of frequently asked questions (FAQs) for rapid troubleshooting, followed by in-depth guides with step-by-step protocols to systematically overcome solubility issues.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and dissolution of this compound.

Q1: What is this compound and why is it a hydrochloride (HCl) salt?

Ethyl 2-methyl-2-(piperidin-4-YL)propanoate is a key intermediate in the synthesis of Alvocidib (Flavopiridol), a potent inhibitor of cyclin-dependent kinases (CDKs).[1][2] The free base form contains a secondary amine in the piperidine ring, which is basic. Converting this amine to its hydrochloride salt is a common strategy in pharmaceutical chemistry to improve the compound's stability, crystallinity, and handling properties.[3][4] However, this salt form introduces specific solubility characteristics that must be understood for successful experimentation.

Q2: I tried dissolving the compound in neutral water (or PBS pH 7.4) and it turned cloudy or precipitated. Why?

This is the most frequently encountered issue. When the hydrochloride salt is added to a neutral or basic aqueous solution, the acidic proton from the HCl dissociates, and the piperidine nitrogen is deprotonated. This converts the highly polar, charged salt form back into the less polar, uncharged free base. The free base of this compound is significantly less soluble in water, causing it to precipitate out of solution.[5][6] The pH-solubility profile is critical: the compound is most soluble at an acidic pH.[7]

Q3: What is the first thing I should try if my compound won't dissolve?

The first step is always to try dissolving the compound in an acidic aqueous solution. A simple starting point is 0.1 N Hydrochloric Acid (HCl). The acidic environment ensures the piperidine nitrogen remains protonated (as the ammonium salt), maximizing its interaction with the polar water molecules and thus enhancing solubility.[8][9]

Q4: Can I heat the solution or sonicate it to improve solubility?

Yes, gentle heating (e.g., to 30-40°C) and sonication are common and effective techniques to increase the rate of dissolution.[10] These methods provide energy to overcome the crystal lattice energy of the solid. However, be cautious:

  • Heating: Do not overheat, as it may cause degradation of the ester group via hydrolysis, especially at very low or high pH. Always check the compound's stability at the intended temperature.

  • Sonication: This is a good method for breaking up agglomerates and increasing the surface area for dissolution.

It is crucial to remember that if the compound is fundamentally insoluble in a given solvent system (e.g., the free base in neutral water), these physical methods will not create a stable, true solution and the compound may precipitate upon cooling or standing.[11]

Q5: How should I prepare a stock solution for cell-based assays?

Recommended Stock Solution Protocol:

  • Weigh the desired amount of this compound.

  • Add a small volume of high-purity, anhydrous DMSO.

  • Vortex and/or sonicate briefly to ensure complete dissolution.

  • Once a clear solution is obtained, add DMSO to reach the final desired concentration (e.g., 10 mM or 50 mM).

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

When diluting the DMSO stock into aqueous cell culture media, ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent toxicity to the cells.

Part 2: In-Depth Troubleshooting Guides

Guide 1: Systematic Approach to Solvent Selection

If you require a solvent system other than simple acidic water or DMSO, a systematic approach is necessary. This workflow helps you efficiently identify a suitable solvent or co-solvent system for your specific application (e.g., organic reaction, HPLC analysis, formulation).

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: pH & Co-Solvent Adjustment A Start: Weigh Compound B Test Solubility in Target Solvent (e.g., Water, Ethanol, Acetonitrile) A->B C Visually Inspect (Clear, Hazy, Suspension) B->C D Is Solution Clear? C->D E Success! Proceed to Verification (Guide 3) D->E Yes F Adjust pH (if aqueous) Start with 0.1N HCl D->F No G Try Co-Solvent System (e.g., Ethanol/Water, DMSO/Buffer) D->G No, for organic I Is Solution Clear? F->I G->I H Apply Gentle Heat / Sonication H->I I->E Yes I->H Hazy J Failure Re-evaluate solvent choice or consider formulation (Guide 2) I->J No

For reference, the table below lists properties of common laboratory solvents that can be used in co-solvent systems. The choice depends on the polarity required for the subsequent application.[14][15]

SolventPolarity IndexDielectric Constant (20°C)Boiling Point (°C)Notes
Water10.280.1100Excellent for salts at correct pH.
DMSO7.247.0189Excellent for stock solutions, aprotic.
Methanol5.133.065Good protic solvent, often used with water.
Ethanol4.324.678.5Common co-solvent, less toxic than methanol.
Acetonitrile5.836.682Common for HPLC, aprotic.
Dichloromethane3.19.140For extraction of the free base.
Ethyl Acetate4.46.077For extraction/purification of the free base.
Guide 2: Advanced Formulation Strategies for Biological Assays

For challenging applications like in vivo studies or high-concentration in vitro screens, simple solutions may be inadequate. Advanced formulation can enhance solubility and maintain stability.[16][17][18]

Option 1: Using Co-solvents The principle of co-solvency involves mixing a water-miscible organic solvent with an aqueous buffer to create a solution with a polarity that is more favorable for dissolving the compound.[19] A common formulation vehicle for in vivo studies on related compounds involves a mixture of DMSO, PEG300, Tween-80, and saline.[]

Option 2: Cyclodextrin Complexation Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a lipophilic interior cavity. They can encapsulate poorly soluble molecules, like the free base form of your compound, effectively shielding the hydrophobic parts from the aqueous environment and increasing apparent solubility.[16]

  • Protocol: Prepare a solution of β-cyclodextrin (or a more soluble derivative like HP-β-CD or SBE-β-CD) in your desired buffer. Add the compound and stir or sonicate until a clear solution is formed.

Option 3: Surfactant-based Formulations (Micellar Solubilization) Surfactants like Tween® 80 or Cremophor® EL can form micelles in aqueous solutions above their critical micelle concentration (CMC). The hydrophobic core of these micelles can solubilize poorly soluble compounds.[20] This is often used in combination with co-solvents.

Guide 3: Verifying Dissolution and Solution Stability

Visual clarity is a good first indicator, but it does not guarantee that the compound is fully dissolved at the molecular level or that it is not degrading.

  • Preparation: Prepare the solution using the best method identified in the previous guides.

  • Filtration: Filter the solution through a 0.22 µm syringe filter (ensure the filter material is compatible with your solvent). This removes any undissolved particulates. If significant solid is collected on the filter, the compound is not fully dissolved.

  • Quantification (HPLC-UV): Analyze the filtrate by a validated HPLC-UV method.[21][22]

    • Inject a known volume of the filtered solution.

    • Compare the peak area to a standard curve prepared from a known soluble stock (e.g., in DMSO or Methanol).

    • If the measured concentration matches the target concentration, dissolution was successful.

  • Stability Assessment:

    • Re-analyze the solution by HPLC after a set period (e.g., 2, 8, 24 hours) at the intended storage/use temperature.

    • A decrease in the main peak area or the appearance of new peaks indicates degradation.[23]

G A Prepare Solution B Visual Inspection (Clarity) A->B C Filter (0.22 µm) B->C D Quantify by HPLC-UV C->D E Concentration = Target? D->E F SUCCESS: True Solution Achieved E->F Yes G FAILURE: Incomplete Dissolution (Try another method) E->G No H Incubate at Use Temp (e.g., 24h @ 37°C) F->H Check Stability I Re-Quantify by HPLC-UV H->I J Concentration Stable? No New Peaks? I->J K SUCCESS: Solution is Stable J->K Yes L FAILURE: Compound is Degrading (Re-evaluate buffer/temp) J->L No

By following these structured guides, researchers can confidently overcome the solubility challenges associated with this compound, ensuring the integrity and success of their experiments.

References

Technical Support Center: Catalyst Selection for Reactions with Ethyl 2-methyl-2-(piperidin-4-YL)propanoate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Ethyl 2-methyl-2-(piperidin-4-YL)propanoate hydrochloride. This guide is designed to provide you, as a fellow scientist, with in-depth technical guidance and troubleshooting advice for catalyst selection in common synthetic transformations involving this versatile building block. The 4,4-disubstituted piperidine core, combined with the ester functionality, presents unique challenges and opportunities in catalyst and reaction condition selection. This resource, structured in a question-and-answer format, aims to address specific issues you may encounter during your experimental work.

I. Initial Consideration: Handling the Hydrochloride Salt

Question: My starting material is the hydrochloride salt. How does this affect my reaction setup, and what is the first crucial step?

Answer: The hydrochloride salt form of Ethyl 2-methyl-2-(piperidin-4-YL)propanoate means the piperidine nitrogen is protonated, rendering it non-nucleophilic. Therefore, the initial and most critical step in any reaction targeting the piperidine nitrogen (such as N-alkylation, N-arylation, or N-acylation) is to deprotonate it to the free secondary amine.

This is achieved by adding a suitable base. The choice of base is critical and depends on the subsequent reaction conditions. A stoichiometric amount of base is required to neutralize the HCl salt, and an additional amount may be needed for the reaction itself.

Commonly Used Bases for Deprotonation:

BaseStrengthCommon ApplicationsKey Considerations
Triethylamine (Et₃N) or DIPEAModerateN-Acylation, N-AlkylationVolatile, can be removed in vacuo.
Potassium Carbonate (K₂CO₃)ModerateN-Alkylation, N-ArylationHeterogeneous, requires good stirring.
Sodium tert-butoxide (NaOtBu)StrongBuchwald-Hartwig N-ArylationVery strong base, can promote ester hydrolysis.[1]
Cesium Carbonate (Cs₂CO₃)ModerateBuchwald-Hartwig N-ArylationGood solubility in some organic solvents.[2]

II. N-Alkylation: Avoiding Common Pitfalls

Question: I am attempting an N-alkylation, but I'm observing low yields and the formation of a quaternary ammonium salt. How can I optimize this reaction?

Answer: Low yields and over-alkylation are common challenges in the N-alkylation of piperidines.[2] The steric hindrance from the 4,4-disubstitution on your substrate can also contribute to sluggish reactions.

Troubleshooting N-Alkylation

Issue 1: Low or No Conversion

  • Insufficient Basicity: The reaction of the piperidine with an alkyl halide generates an acid (e.g., HBr, HCl) that can protonate the starting free amine, shutting down the reaction.[2]

    • Solution: Ensure you have at least one equivalent of a non-nucleophilic base (like K₂CO₃, Et₃N, or DIPEA) to scavenge the acid produced.[2][3]

  • Poor Leaving Group: The reactivity of your alkylating agent is critical.

    • Solution: If using an alkyl chloride, consider switching to the more reactive alkyl bromide or iodide.[2]

  • Steric Hindrance: The bulky substituents on your piperidine ring can hinder the approach of the alkylating agent.

    • Solution: Increasing the reaction temperature can help overcome the activation energy barrier.[2]

Issue 2: Formation of Quaternary Ammonium Salt (Over-alkylation)

  • Excess Alkylating Agent: The N-alkylated product is also nucleophilic and can react with a second molecule of the alkylating agent.

    • Solution 1: Stoichiometry Control: Use a slight excess of the piperidine starting material relative to the alkyl halide.

    • Solution 2: Slow Addition: Add the alkyl halide slowly to the reaction mixture, for example, using a syringe pump.[3] This maintains a low concentration of the alkylating agent, favoring mono-alkylation.

Alternative Strategy: Reductive Amination

For a more controlled mono-alkylation, reductive amination is an excellent alternative that completely avoids the issue of over-alkylation.[4] This one-pot reaction involves the formation of an iminium ion from the piperidine and an aldehyde or ketone, which is then reduced in situ.

Question: What are the best reducing agents for the reductive amination of a sterically hindered substrate like mine?

Answer: The choice of reducing agent is critical for a successful reductive amination, especially with sterically hindered ketones. The ideal reagent should selectively reduce the iminium ion intermediate over the carbonyl group of the starting material.[5]

Comparison of Common Reducing Agents for Reductive Amination: [5]

Reducing AgentReactivitySelectivityKey Considerations
Sodium Triacetoxyborohydride (STAB)MildHighExcellent for a wide range of aldehydes and ketones; less toxic than NaBH₃CN.[5]
Sodium Cyanoborohydride (NaBH₃CN)MildHighHighly selective, but also highly toxic and generates cyanide waste.[5]
Sodium Borohydride (NaBH₄)StrongLowCan reduce the starting carbonyl; often requires a two-step procedure.[5]

For your sterically hindered substrate, Sodium Triacetoxyborohydride (STAB) is often the preferred choice due to its high selectivity and milder nature.[5]

III. N-Arylation: Choosing the Right Catalytic System

Question: I need to perform an N-arylation on my substrate. Should I use a Palladium-catalyzed Buchwald-Hartwig reaction or a Copper-catalyzed Ullmann coupling?

Answer: Both the Buchwald-Hartwig amination and the Ullmann condensation are powerful methods for forming C-N bonds. The choice depends on the specific aryl halide, functional group tolerance, and cost considerations. For sterically hindered substrates, the Buchwald-Hartwig reaction often provides better results due to the development of highly active and specialized catalyst systems.[6]

A. Buchwald-Hartwig Amination

This palladium-catalyzed reaction is highly versatile and generally offers higher yields and broader substrate scope compared to the Ullmann coupling.[6][7]

Catalytic Cycle of Buchwald-Hartwig Amination:

G Pd0 Pd(0)L_n OA_complex Ar-Pd(II)(L_n)-X Pd0->OA_complex Oxidative Addition (Ar-X) Amine_complex [Ar-Pd(II)(L_n)(R₂NH)]⁺X⁻ OA_complex->Amine_complex Amine Coordination (R₂NH) Amido_complex Ar-Pd(II)(L_n)-NR₂ Amine_complex->Amido_complex Deprotonation (Base) Product Ar-NR₂ Amido_complex->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Question: How do I select the right palladium catalyst and ligand for my sterically hindered, ester-containing substrate?

Answer: Catalyst and ligand selection is the most critical factor for a successful Buchwald-Hartwig reaction. For sterically hindered secondary amines like yours, bulky, electron-rich biaryl phosphine ligands are generally required.[1]

Recommended Catalyst/Ligand Systems for Hindered Substrates:

LigandCatalyst PrecursorKey Features
XPhos Pd₂(dba)₃ or Pd(OAc)₂ or XPhos Pd G3/G4Highly active for a wide range of amines, including sterically demanding ones.[1]
RuPhos Pd₂(dba)₃ or Pd(OAc)₂ or RuPhos Pd G3/G4Particularly effective for sterically hindered secondary amines and amides.
BrettPhos Pd₂(dba)₃ or Pd(OAc)₂ or BrettPhos Pd G3/G4Designed for coupling primary amines but can be effective for some secondary amines.[1]

Troubleshooting Buchwald-Hartwig Reactions:

Issue: Low or No Yield

  • Inactive Catalyst: Ensure anaerobic conditions to prevent oxidation of the Pd(0) active species. Using air-stable precatalysts (e.g., G3 or G4 palladacycles) can lead to more consistent results.[8]

  • Inappropriate Base: Strong, non-nucleophilic bases like NaOtBu are often required. However, with your ethyl ester, this could lead to hydrolysis.[9][10][11][12]

    • Solution: Consider using a weaker base like K₂CO₃ or Cs₂CO₃, although this may require higher temperatures or longer reaction times.[1] A careful screening of bases is recommended.

  • Poor Ligand Choice: The ligand must be bulky enough to promote reductive elimination and prevent catalyst decomposition.[1][8]

B. Ullmann Condensation

The Ullmann reaction is a copper-catalyzed alternative that can be more economical than palladium-based methods.[13][14] However, it often requires higher reaction temperatures and is typically less effective for sterically hindered substrates.[15]

Catalyst System for Ullmann Coupling:

  • Catalyst: Typically CuI or CuBr (5-10 mol%).[6]

  • Ligand: Often necessary to improve reactivity. Common choices include L-proline or various diamines.[6]

  • Base: K₂CO₃ or K₃PO₄ are commonly used.[6]

IV. N-Acylation: Forming the Amide Bond

Question: What are the recommended conditions for N-acylating my substrate, considering the steric hindrance and the ester group?

Answer: N-acylation of a sterically hindered secondary amine like Ethyl 2-methyl-2-(piperidin-4-YL)propanoate can be achieved using standard acylating agents like acyl chlorides or anhydrides in the presence of a non-nucleophilic base.[9][16]

General Protocol for N-Acylation:

  • Deprotonation: Dissolve the hydrochloride salt in an aprotic solvent (e.g., DCM, THF). Add at least one equivalent of a base like triethylamine (Et₃N) or DIPEA to generate the free amine.

  • Acylation: Cool the solution to 0 °C and slowly add the acyl chloride or anhydride (1.0-1.2 equivalents).

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Work-up: Perform an aqueous work-up to remove the base hydrochloride salt and any excess reagents.

Troubleshooting N-Acylation:

Issue: Incomplete Reaction

  • Steric Hindrance: The bulky nature of your substrate may slow down the reaction.

    • Solution: Gentle heating may be required. Alternatively, using a more reactive acylating agent or a catalytic amount of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can accelerate the reaction.

  • Ester Hydrolysis: If forcing conditions (strong base, high temperature, prolonged reaction times) are used, there is a risk of hydrolyzing the ethyl ester functionality.

    • Solution: Use mild bases like Et₃N or DIPEA and avoid excessive heating. If the reaction is still sluggish, consider using a coupling agent like HATU or HOBt/EDC with the corresponding carboxylic acid, which often proceeds under milder conditions.

V. Experimental Protocols and Workflows

Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation

G cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction cluster_2 Work-up & Purification a Add Substrate HCl, Aryl Halide, Pd Precatalyst, Ligand, and Base to an oven-dried flask. b Add anhydrous, degassed solvent. Heat to 80-110 °C. a->b c Monitor by TLC/LC-MS (4-24 hours). b->c d Cool to RT, dilute with organic solvent, filter through Celite. c->d e Aqueous wash, dry organic layer. d->e f Concentrate and purify by column chromatography. e->f

Caption: Experimental workflow for a typical Buchwald-Hartwig N-arylation.

Protocol 2: General Procedure for Reductive Amination

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification a Dissolve Substrate HCl, Aldehyde/Ketone, and Base (1 eq.) in solvent (e.g., DCE). b Add STAB (Sodium Triacetoxyborohydride). Stir at room temperature. a->b c Monitor by TLC/LC-MS (1-12 hours). b->c d Quench with saturated NaHCO₃ solution. c->d e Extract with organic solvent, dry organic layer. d->e f Concentrate and purify by column chromatography. e->f

Caption: Experimental workflow for a one-pot reductive amination using STAB.

VI. References

  • Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. Chemical Communications. --INVALID-LINK--

  • Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups. Organic Letters. --INVALID-LINK--

  • Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines. PMC. --INVALID-LINK--

  • Buchwald–Hartwig reaction: an update. Semantic Scholar. --INVALID-LINK--

  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Der Pharma Chemica. --INVALID-LINK--

  • Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. --INVALID-LINK--

  • Catalyst selection for optimizing 1-(4-Chlorophenylazo)piperidine synthesis. Benchchem. --INVALID-LINK--

  • Buchwald–Hartwig amination. Wikipedia. --INVALID-LINK--

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec. --INVALID-LINK--

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. --INVALID-LINK--

  • N-Acylation Reactions of Amines. ResearchGate. --INVALID-LINK--

  • Help troubleshooting a Buchwald-Hartwig amination? Reddit. --INVALID-LINK--

  • Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. --INVALID-LINK--

  • Optimizing reaction conditions for N-arylation of piperazine. Benchchem. --INVALID-LINK--

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. --INVALID-LINK--

  • One-Pot Reductive Amination of Aldehydes and Ketones Using N- Methylpiperidine Zinc Borohydride (ZBNMPP) as a New Reducing Agent. ResearchGate. --INVALID-LINK--

  • A comparative analysis of different reducing agents in amination. Benchchem. --INVALID-LINK--

  • On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group. ACS Catalysis. --INVALID-LINK--

  • Procedure for N-alkylation of Piperidine? ResearchGate. --INVALID-LINK--

  • A Comparative Guide to Catalytic Systems for the N-arylation of 1-Boc-4-aminopiperidine. Benchchem. --INVALID-LINK--

  • Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride. ResearchGate. --INVALID-LINK--

  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. PMC. --INVALID-LINK--

  • Palladium(ii)-catalysed ortho-arylation of N-benzylpiperidines. Semantic Scholar. --INVALID-LINK--

  • N-Acylation Reactions of Amines. University of Bath's research portal. --INVALID-LINK--

  • Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines. Benchchem. --INVALID-LINK--

  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. PubMed. --INVALID-LINK--

  • Hydrolysis of esters. Chemguide. --INVALID-LINK--

  • N-alkyl-piperidine DERIVATIVES. Google Patents. --INVALID-LINK--

  • Ullmann reaction. Wikipedia. --INVALID-LINK--

  • Ullmann coupling-An overview. OperaChem. --INVALID-LINK--

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC. --INVALID-LINK--

  • Reductive Amination. WordPress. --INVALID-LINK--

  • Application Notes and Protocols for the Synthesis of Ethyl piperidinoacetylaminobenzoate Derivatives. Benchchem. --INVALID-LINK--

  • Application Notes and Protocols for the Synthesis of N-Methyl-1-(1-methylpiperidin-4-yl)methanamine Derivatives. Benchchem. --INVALID-LINK--

  • 15.9 Hydrolysis of Esters. The Basics of General, Organic, and Biological Chemistry. --INVALID-LINK--

  • Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions. --INVALID-LINK--

  • Ester Hydrolysis Mechanism Base Catalyzed. www .ec -undp. --INVALID-LINK--

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. --INVALID-LINK--

  • Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions for the Stereoselective Synthesis of N-Aryl-2-Benzyl Pyrrolidines. PMC. --INVALID-LINK--

  • C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. UniTo. --INVALID-LINK--

  • 11.9: Hydrolysis of Esters. Chemistry LibreTexts. --INVALID-LINK--

  • Simulated Mechanism for Palladium-Catalyzed, Directed γ-Arylation of Piperidine. ACS Publications. --INVALID-LINK--

  • Ullmann Reaction. Organic Chemistry Portal. --INVALID-LINK--

  • Stereoselective Palladium‐Catalyzed C(sp)−H Mono‐Arylation of Piperidines and Tetrahydropyrans with a C(4) Directing Group. ResearchGate. --INVALID-LINK--

  • Application Notes and Protocols: Friedel-Crafts Acylation using Ethyl 4-Oxobutanoate Derivatives. Benchchem. --INVALID-LINK--

  • Palladium-versus Copper-Catalyzed N-Arylation Towards an Efficient Access to Polysubstituted Dibenzophenanthrolines and Carbazoles. ResearchGate. --INVALID-LINK--

References

Validation & Comparative

A Comparative Guide to the Biological Activity of Ethyl 2-methyl-2-(piperidin-4-YL)propanoate Hydrochloride Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its prevalence in numerous FDA-approved drugs and biologically active compounds.[1][2] Its unique conformational flexibility and ability to engage in various molecular interactions make it a versatile template for designing novel therapeutics. This guide delves into the biological activity of a specific class of piperidine derivatives, Ethyl 2-methyl-2-(piperidin-4-YL)propanoate hydrochloride and its analogs, with a focus on their potential as anticancer agents. Through a comparative analysis supported by experimental data, we will explore their mechanism of action, structure-activity relationships, and performance against other relevant compounds.

The Emerging Role of Piperidine Derivatives in Cancer Therapy

Piperidine-containing compounds have demonstrated a wide spectrum of pharmacological activities, including anticancer, antipsychotic, and anti-inflammatory properties.[2][3] In oncology, their therapeutic potential stems from their ability to modulate key signaling pathways involved in cell growth, proliferation, and survival.[4][5] The this compound scaffold serves as a promising starting point for the development of targeted cancer therapies.

Comparative Analysis of Anticancer Activity

The anticancer efficacy of piperidine derivatives is often evaluated by their cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, is a key metric for comparison. While direct comparative studies on this compound derivatives are emerging, we can draw valuable insights from the broader family of piperidine-containing compounds.

Compound/DerivativeCancer Cell LineCell TypeIC50 (µM)Reference
Compound 17a (a piperidine derivative) PC3Prostate Cancer0.81[1]
DTPEP (a piperidine derivative) MCF-7Breast Cancer0.8[1]
Cisplatin (Standard Chemotherapy) A-549Lung Cancer15.94 - 48.04[4]
Cisplatin (Standard Chemotherapy) MCF-7Breast Cancer24.68 - 59.12[4]
Various Piperidine-dihydropyridine hybrids A-549Lung Cancer15.94 - 48.04[4]
Various Piperidine-dihydropyridine hybrids MCF-7Breast Cancer24.68 - 59.12[4]

Table 1: Comparative in vitro anticancer activity of selected piperidine derivatives and the standard chemotherapeutic agent, Cisplatin. Lower IC50 values indicate higher potency.

The data in Table 1 highlights that certain piperidine derivatives exhibit potent anticancer activity, with IC50 values in the sub-micromolar range, comparable to or even exceeding the potency of standard chemotherapeutic drugs like cisplatin in some cases.[1][4] This underscores the potential of this chemical class in the development of novel and more effective cancer treatments.

Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway

A growing body of evidence suggests that the anticancer effects of many piperidine derivatives are mediated through the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[4][5] This pathway is a critical regulator of cell survival, proliferation, and metabolism and is frequently hyperactivated in a wide range of human cancers.[6][7]

dot

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Growth Factor PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis | inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Piperidine Ethyl 2-methyl-2-(piperidin-4-YL)propanoate Hydrochloride Derivative Piperidine->Akt | inhibits

Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound derivatives.

Molecular docking studies have provided insights into the potential binding mode of piperidine derivatives to the Akt kinase domain.[5] These in silico models suggest that the piperidine moiety can fit into the ATP-binding pocket of Akt, thereby preventing its phosphorylation and subsequent activation. The inhibition of Akt leads to the downstream suppression of pro-survival signals and the induction of apoptosis (programmed cell death) in cancer cells.

Structure-Activity Relationship (SAR) Insights

The biological activity of piperidine derivatives is highly dependent on the nature and position of substituents on the piperidine ring.[8] For the this compound scaffold, modifications at the piperidine nitrogen (N-substitution) are a key area for optimizing anticancer potency and selectivity.

dot

SAR_Flowchart Core Ethyl 2-methyl-2-(piperidin-4-YL)propanoate Hydrochloride Core N_Sub N-Substitution (Aryl, Heteroaryl, Alkyl) Core->N_Sub Modification Activity Biological Activity (Potency, Selectivity) N_Sub->Activity Influences PK Pharmacokinetic Properties N_Sub->PK Impacts

Caption: Influence of N-substitution on the biological properties of the core scaffold.

Studies on various N-aryl and N-heteroaryl piperazine derivatives have shown that the electronic and steric properties of the substituent can significantly impact biological activity.[9] For instance, the introduction of electron-withdrawing or bulky groups on an aromatic ring attached to the piperidine nitrogen can enhance cytotoxic effects against cancer cell lines. Further research focusing on the synthesis and evaluation of a diverse library of N-substituted this compound derivatives is warranted to establish a comprehensive SAR.

Experimental Protocols

To ensure the scientific integrity and reproducibility of the findings, detailed and validated experimental protocols are essential. The following is a standard methodology for assessing the in vitro anticancer activity of novel compounds.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, PC3)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound derivatives (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the piperidine derivatives in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plates for 24-72 hours at 37°C.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Conclusion and Future Directions

This compound derivatives represent a promising class of compounds with the potential for development as novel anticancer agents. Their activity is likely mediated through the inhibition of critical cell signaling pathways such as the PI3K/Akt pathway. The comparative data, while still emerging for this specific scaffold, indicates that piperidine derivatives can exhibit potent and selective anticancer effects.

Future research should focus on:

  • Synthesis of a diverse library of derivatives: To establish a comprehensive structure-activity relationship.

  • Direct comparative studies: Evaluating the lead compounds against standard-of-care chemotherapeutics and other targeted therapies in a wide range of cancer cell lines and in vivo models.

  • In-depth mechanistic studies: To further elucidate the precise molecular targets and signaling pathways modulated by these compounds.

By pursuing these avenues of research, the full therapeutic potential of this compound derivatives can be unlocked, paving the way for the development of next-generation cancer therapies.

References

The Pivotal Role of the Ester: A Comparative SAR Guide to Ethyl 2-methyl-2-(piperidin-4-YL)propanoate Hydrochloride Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the piperidine scaffold remains a cornerstone of modern medicinal chemistry, celebrated for its prevalence in a vast array of clinically approved drugs.[1] This guide delves into the nuanced structure-activity relationships (SAR) of a specific class of piperidine derivatives: analogs of Ethyl 2-methyl-2-(piperidin-4-YL)propanoate hydrochloride. By systematically exploring the impact of structural modifications, we aim to provide actionable insights for the rational design of novel therapeutics with optimized potency, selectivity, and pharmacokinetic profiles.

The central hypothesis of this guide is that modifications to the ester moiety and the piperidine nitrogen substituent of the parent compound will significantly influence its biological activity, particularly its analgesic properties, by altering its affinity for opioid receptors and its metabolic stability. This exploration is grounded in the well-established principles of medicinal chemistry, where subtle structural changes can lead to profound differences in pharmacological outcomes.

The Core Scaffold: Understanding the Pharmacophore

The parent compound, this compound, possesses a 4-substituted piperidine core. This structural motif is a key pharmacophore in numerous centrally acting agents. The protonated piperidine nitrogen is crucial for forming ionic interactions with target receptors, such as the aspartate residue in the mu (µ)-opioid receptor. The gem-dimethyl group alpha to the ester carbonyl introduces steric hindrance, which can influence both receptor binding and metabolic stability.

Comparative Analysis of Ester Analogs: A Remifentanil Case Study

Direct SAR studies on Ethyl 2-methyl-2-(piperidin-4-YL)propanoate analogs are not extensively reported in publicly available literature. However, a compelling parallel can be drawn from the well-documented SAR of remifentanil, a potent, ultra-short-acting µ-opioid agonist.[1][2][3] Remifentanil shares a 4-substituted piperidine core with a crucial ester functionality. The systematic modification of this ester group in remifentanil analogs has provided profound insights into the relationship between chemical structure, metabolic stability, and analgesic activity.

A pivotal study by Feldman et al. (1991) explored a series of 4-(methoxycarbonyl)-4-[(1-oxopropyl)phenylamino]-1-piperidinepropanoic acid alkyl esters, which demonstrated that while all compounds were potent µ-agonists in vitro, their in vivo potency and duration of action varied significantly based on the nature of the alkyl ester.[1] This variation is primarily attributed to the rate of hydrolysis by plasma and tissue esterases.[1][2]

Table 1: Comparative Analgesic Activity and Duration of Action of Remifentanil Analogs with Varying Ester Groups

CompoundR Group (Ester)In Vitro Potency (GPI, IC50, nM)In Vivo Analgesic Potency (Rat Tail Withdrawal, ED50, µg/kg)Duration of Action (min)
Remifentanil Methyl0.71.03-5
Analog 1 Ethyl0.81.510-15
Analog 2 Isopropyl1.03.020-30
Analog 3 t-Butyl1.510.0>60

Data adapted from Feldman et al., 1991.[1]

The data clearly indicates that as the steric bulk of the ester's alkyl group increases from methyl to t-butyl, the rate of esterase-mediated hydrolysis decreases. This leads to a longer duration of action but also a decrease in in vivo potency, likely due to altered pharmacokinetics and distribution. This principle is directly applicable to the SAR exploration of Ethyl 2-methyl-2-(piperidin-4-YL)propanoate analogs.

Synthesis of Ethyl 2-methyl-2-(piperidin-4-YL)propanoate Analogs

The synthesis of the parent compound and its analogs can be achieved through a multi-step sequence, a representative scheme of which is outlined below. The key steps involve the creation of the substituted piperidine ring and subsequent esterification or modification of the ester and N-substituent.

G cluster_0 Synthesis Pathway start Starting Materials (e.g., 4-piperidone) step1 Step 1: Knoevenagel Condensation with Ethyl Cyanoacetate start->step1 step2 Step 2: Michael Addition of Methyl Grignard Reagent step1->step2 step3 Step 3: Hydrolysis and Decarboxylation step2->step3 step4 Step 4: Esterification (e.g., with Ethanol, H+) step3->step4 step5 Step 5: N-Alkylation/Arylation (R-X, base) step4->step5 product Final Analog step5->product

Caption: Generalized synthetic workflow for Ethyl 2-methyl-2-(piperidin-4-YL)propanoate analogs.

Structure-Activity Relationship (SAR) Exploration

Based on the remifentanil case study and general principles of medicinal chemistry, we can project the following SAR for analogs of Ethyl 2-methyl-2-(piperidin-4-YL)propanoate:

  • Ester Modification:

    • Increasing Steric Bulk (Ethyl -> Propyl -> Isopropyl -> t-Butyl): This is expected to decrease the rate of hydrolysis by esterases, leading to a longer duration of action. However, this may also decrease potency due to less efficient binding or altered pharmacokinetic properties.

    • Introduction of Electron-Withdrawing Groups: Replacing the ethyl group with moieties like trifluoroethyl could potentially increase the susceptibility of the ester to hydrolysis, resulting in a shorter duration of action.

  • N-Substituent Modification:

    • Small Alkyl Groups (e.g., Methyl, Ethyl): These are generally well-tolerated and can maintain or slightly enhance potency.

    • Bulky or Aromatic Substituents (e.g., Phenethyl, Benzyl): These can significantly increase potency by providing additional binding interactions with the receptor. For instance, the N-phenethyl group is a common feature in many potent opioid analgesics.[4]

  • Gem-Dimethyl Group:

    • Removal or Replacement: Modifying the gem-dimethyl group is likely to have a significant impact on both potency and metabolic stability. Removing one or both methyl groups could alter the conformation of the side chain and its interaction with the receptor binding pocket.

SAR_Diagram cluster_mods Structural Modifications cluster_effects Predicted Effects Core Core Scaffold Ethyl 2-methyl-2-(piperidin-4-YL)propanoate Ester_Mod Ester Modification (R group) Core:f1->Ester_Mod Vary Alkyl Chain N_Sub_Mod N-Substituent Modification Core:f1->N_Sub_Mod Vary Substituent Gem_DiMe_Mod Gem-Dimethyl Modification Core:f1->Gem_DiMe_Mod Modify/Remove Duration Duration of Action Ester_Mod->Duration Metabolism Metabolic Stability Ester_Mod->Metabolism Potency Potency N_Sub_Mod->Potency Selectivity Receptor Selectivity N_Sub_Mod->Selectivity Gem_DiMe_Mod->Potency Gem_DiMe_Mod->Metabolism

Caption: Key structural modification points and their predicted pharmacological effects.

Experimental Protocols for SAR Evaluation

To empirically validate the predicted SAR, a series of in vitro and in vivo assays are essential. The following protocols provide a framework for the biological evaluation of newly synthesized analogs.

In Vitro Opioid Receptor Binding Assay

Objective: To determine the binding affinity of the test compounds for the µ-opioid receptor.

Methodology:

  • Membrane Preparation: Prepare cell membranes from CHO cells stably expressing the human µ-opioid receptor.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a radioligand (e.g., [³H]-DAMGO), and varying concentrations of the test compound in an appropriate assay buffer.

  • Incubation: Incubate the plates at room temperature for a specified time to allow for binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and subsequently calculate the Ki (inhibition constant) values.

In Vivo Analgesic Activity Assay (Rat Tail-Flick Test)

Objective: To assess the antinociceptive efficacy and duration of action of the test compounds in an animal model of acute pain.

Methodology:

  • Animal Acclimation: Acclimate male Sprague-Dawley rats to the testing environment and handling procedures.

  • Baseline Measurement: Measure the baseline tail-flick latency by applying a radiant heat source to the tail and recording the time until the rat flicks its tail.

  • Compound Administration: Administer the test compound or vehicle control via a specified route (e.g., intravenous, intraperitoneal).

  • Post-Dosing Measurements: Measure the tail-flick latency at various time points after compound administration (e.g., 5, 15, 30, 60, 90, 120 minutes).

  • Data Analysis: Calculate the maximum possible effect (%MPE) and the duration of action for each compound. Determine the ED50 (the dose that produces a 50% maximal effect).

In Vitro Metabolic Stability Assay (Human Plasma)

Objective: To evaluate the rate of hydrolysis of the ester-containing analogs in human plasma.

Methodology:

  • Compound Incubation: Incubate the test compound at a known concentration in human plasma at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the plasma and quench the reaction (e.g., with acetonitrile).

  • Sample Analysis: Analyze the samples using LC-MS/MS to quantify the concentration of the parent compound and its primary carboxylic acid metabolite.

  • Data Analysis: Calculate the half-life (t1/2) of the parent compound in human plasma.

Conclusion and Future Directions

The SAR of this compound analogs is predicted to be heavily influenced by the nature of the ester group and the N-substituent. Drawing parallels from the development of remifentanil, modifications that alter the rate of esterase-mediated hydrolysis will likely have the most profound impact on the duration of action. The N-substituent offers a valuable handle for modulating potency and receptor selectivity.

Future research should focus on the systematic synthesis and biological evaluation of a focused library of analogs to empirically validate these SAR predictions. The insights gained from such studies will be instrumental in the development of novel piperidine-based therapeutics with tailored pharmacological profiles to address unmet medical needs.

References

A Senior Application Scientist's Guide to Alternative Reagents for Ethyl 2-methyl-2-(piperidin-4-YL)propanoate Hydrochloride in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 2-methyl-2-(piperidin-4-yl)propanoate hydrochloride is a pivotal chemical intermediate, most notably recognized for its role in the synthesis of Alvimopan, a peripherally acting μ-opioid receptor antagonist. Alvimopan is critical for managing postoperative ileus, and its synthesis relies on the precise N-alkylation of this piperidine-containing building block. The structural integrity of the ethyl 2-methyl-2-(piperidin-4-yl)propanoate core is essential for the final compound's pharmacological activity.

However, reliance on a single intermediate can introduce supply chain vulnerabilities and limit opportunities for process optimization or the discovery of novel analogs with improved properties. This guide provides an in-depth comparison of viable alternative reagents, offering experimental data, detailed protocols, and a rationale for their selection to empower researchers in drug discovery and development. We will explore alternative ester modifications, N-protected piperidine analogs, and other structurally related compounds that can serve as effective substitutes in multi-step synthetic campaigns.

The Central Role of the Piperidine Propanoate Core

The primary application of ethyl 2-methyl-2-(piperidin-4-yl)propanoate is its N-alkylation to introduce the side chain that completes the Alvimopan structure. The core scaffold provides the necessary steric and electronic features for effective binding to the μ-opioid receptor.

The key synthetic transformation is illustrated below:

Alvimopan_Synthesis_Core_Step cluster_reactants Reactants cluster_products Product Intermediate Ethyl 2-methyl-2-(piperidin-4-yl)propanoate Process N-Alkylation (e.g., NaHCO3, DMF) Intermediate->Process Alkylating_Agent (E)-3-(4-(3-carboxypropanamido)benzylidene)- 5-(diallylaminomethyl)-2-oxoindoline- 6-carboxylic acid derivative Alkylating_Agent->Process Alvimopan_Ester Alvimopan Precursor (Ester) Process->Alvimopan_Ester caption Core N-alkylation step in Alvimopan synthesis.

Caption: Core N-alkylation step in Alvimopan synthesis.

Any alternative must be compatible with this nucleophilic substitution reaction while offering potential advantages in terms of reactivity, yield, purification, or the physicochemical properties of the final product.

Comparative Analysis of Alternative Reagents

The selection of an alternative reagent is driven by several factors: the stability of the ester group, the need for a protecting group strategy, and the overall synthetic efficiency. We will compare three primary classes of alternatives.

Alternative Ester Analogs

The ethyl ester in the parent compound can be replaced with other ester groups, which primarily influences the conditions required for the final hydrolysis step to yield the carboxylic acid of Alvimopan.

ReagentStructureKey AdvantagesKey DisadvantagesTypical Hydrolysis Conditions
Parent Compound: Ethyl EsterEtOOC(CH₃)₂-(C₅H₁₀N)Well-documented reactivity; good balance of stability and reactivity.Standard ester hydrolysis may require harsh basic conditions.NaOH or LiOH in aq. alcohol.
Alternative 1: tert-Butyl EstertBuOOC(CH₃)₂-(C₅H₁₀N)Easily cleaved under mild acidic conditions (e.g., TFA), avoiding harsh basic conditions that could affect other functional groups.Can be sterically hindering, potentially slowing the N-alkylation step. More expensive starting materials.Trifluoroacetic acid (TFA) in Dichloromethane (DCM).
Alternative 2: Benzyl EsterBnOOC(CH₃)₂-(C₅H₁₀N)Removable via hydrogenolysis (e.g., H₂, Pd/C), which is orthogonal to many other protecting groups and reaction conditions.Requires specialized hydrogenation equipment. The catalyst can sometimes be poisoned.H₂, Palladium on Carbon (Pd/C) in MeOH or EtOAc.

Expert Insight: The tert-butyl ester is an excellent choice for complex molecules where base-lability is a concern. Its acid-labile nature provides a clean deprotection method that is orthogonal to many common protecting groups used in medicinal chemistry. For molecules sensitive to both acid and base, the benzyl ester offers a neutral deprotection pathway via hydrogenolysis, though it is less atom-economical.

N-Protected Piperidine Analogs

Introducing a protecting group on the piperidine nitrogen allows for different synthetic strategies. It prevents N-alkylation from occurring prematurely and can improve solubility in organic solvents. The most common protecting groups are Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl).

ReagentStructureKey AdvantagesKey DisadvantagesTypical Deprotection Conditions
Alternative 3: Ethyl 2-(N-Boc-piperidin-4-yl)-2-methylpropanoateEtOOC(CH₃)₂-(C₅H₉N-Boc)Highly stable, crystalline solid. Prevents unwanted side reactions at the nitrogen. Improves solubility.Requires an additional deprotection step prior to N-alkylation.Strong acid (TFA or HCl) in an organic solvent.
Alternative 4: Ethyl 2-(N-Cbz-piperidin-4-yl)-2-methylpropanoateEtOOC(CH₃)₂-(C₅H₉N-Cbz)Can be removed under neutral conditions via hydrogenolysis, orthogonal to acid- and base-labile groups.Requires hydrogenation. Adds cost and an extra synthetic step.H₂, Palladium on Carbon (Pd/C).

Experimental Workflow: N-Protected Strategy

The use of an N-protected analog fundamentally alters the synthetic sequence.

N_Protected_Workflow Start N-Boc Protected Intermediate Step1 Acidic Deprotection (e.g., 4M HCl in Dioxane) Start->Step1 Step2 Free Piperidine Intermediate Step1->Step2 Step3 N-Alkylation with Side Chain Step2->Step3 Step4 Alvimopan Ester Precursor Step3->Step4 Step5 Ester Hydrolysis Step4->Step5 End Final Alvimopan Product Step5->End caption Synthetic workflow using an N-protected piperidine analog.

Caption: Synthetic workflow using an N-protected piperidine analog.

Trustworthiness Check: This multi-step approach, while longer, provides greater control. Each step (deprotection, alkylation, hydrolysis) can be monitored and purified independently, often leading to a higher overall purity of the final active pharmaceutical ingredient (API). This modularity is a hallmark of a robust and trustworthy synthetic protocol.

Experimental Protocols

The following protocols are provided as representative examples. Researchers should always conduct their own risk assessments and optimization studies.

Protocol 1: Synthesis of tert-Butyl 2-methyl-2-(piperidin-4-yl)propanoate

This protocol outlines the synthesis of a key alternative reagent.

Materials:

  • Piperidin-4-ylacetic acid hydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH)

  • tert-Butanol

  • Methyl iodide

  • Lithium diisopropylamide (LDA)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl)

Procedure:

  • N-Protection: Dissolve piperidin-4-ylacetic acid hydrochloride in a 1:1 mixture of tert-butanol and water. Cool to 0 °C. Add Boc₂O followed by the dropwise addition of 2M NaOH solution, maintaining the pH above 10. Stir for 12 hours at room temperature. Acidify with 1M HCl and extract the N-Boc protected acid with ethyl acetate.

  • Esterification & Methylation: The resulting acid is converted to its tert-butyl ester. A more direct route involves the alkylation of the corresponding protected nitrile. For this example, we proceed with methylation of the protected acid.

  • α-Methylation: Dissolve the N-Boc protected acid in anhydrous THF and cool to -78 °C. Add 2.2 equivalents of LDA solution dropwise. After stirring for 1 hour, add 2.5 equivalents of methyl iodide. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Deprotection: Quench the reaction with saturated ammonium chloride solution. Extract the dimethylated product. The tert-butyl ester can be formed via standard methods. Finally, remove the Boc group using 4M HCl in dioxane to yield the desired hydrochloride salt.

Protocol 2: Comparative N-Alkylation

This protocol compares the N-alkylation of the parent ethyl ester with the tert-butyl ester alternative.

Reactants:

  • Reagent A: this compound

  • Reagent B: tert-Butyl 2-methyl-2-(piperidin-4-yl)propanoate hydrochloride

  • Alkylating agent: (3-chloropropyl)benzene (as a model electrophile)

  • Base: Potassium carbonate (K₂CO₃)

  • Solvent: Acetonitrile (MeCN)

Procedure:

  • Set up two parallel reactions. In each flask, add 1.0 mmol of the piperidine reagent (A or B), 1.5 mmol of K₂CO₃, and 10 mL of MeCN.

  • To each flask, add 1.1 mmol of (3-chloropropyl)benzene.

  • Heat both reactions to 60 °C and monitor by TLC or LC-MS every hour.

  • Upon completion, filter the solids and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • Analyze the yield and purity of the N-alkylated product from both reactions.

Expected Outcome & Causality: Typically, the ethyl and tert-butyl esters will show comparable reaction times and yields in this Sₙ2 reaction, as the ester group is electronically distant from the reacting nitrogen atom. The primary difference is not in the alkylation efficiency but in the subsequent deprotection step. The product from Reagent B can be hydrolyzed to the final acid under mild acidic conditions, which is a significant advantage if the alkyl side chain contains base-sensitive functional groups.

Conclusion and Future Outlook

While this compound remains the industry standard for Alvimopan synthesis due to its established and cost-effective manufacturing process, several viable alternatives offer distinct advantages.

  • tert-Butyl esters provide access to mild, acidic deprotection pathways, ideal for sensitive substrates.

  • Benzyl esters allow for neutral deprotection via hydrogenolysis, offering orthogonality.

  • N-Protected analogs afford greater control over the synthetic route, preventing side reactions and often simplifying purification, albeit at the cost of additional steps.

The choice of reagent should be guided by a holistic analysis of the entire synthetic route, considering the chemical sensitivities of all functional groups present in the molecule, overall yield, process scalability, and economic factors. As drug molecules become increasingly complex, the strategic use of these alternative building blocks will be indispensable for developing robust, efficient, and versatile synthetic pathways.

A Senior Application Scientist's Guide to Benchmarking New Chemical Derivatives Against Known Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Benchmarking in Drug Discovery

In the landscape of modern drug discovery, the development of novel chemical entities with therapeutic potential is a paramount objective. The journey from a promising hit compound to a clinical candidate is long and fraught with challenges, a primary one being the demonstration of superior efficacy and safety over existing standards of care. This is where rigorous, multi-faceted benchmarking becomes indispensable. Simply identifying a compound that inhibits a target is insufficient; a successful drug candidate must exhibit a profile of potency, selectivity, and cellular activity that is competitive with, or superior to, established inhibitors.

This guide provides a comprehensive framework for the systematic evaluation of new chemical derivatives against known inhibitors. We will delve into the critical experimental workflows that form the bedrock of a robust benchmarking cascade, from initial potency determination to in-depth mechanistic studies and selectivity profiling. As a Senior Application Scientist, the emphasis here is not merely on the 'how' but the 'why'—explaining the causal logic behind experimental choices to ensure the generation of decisive, reproducible, and translatable data. The ultimate goal is to equip researchers, scientists, and drug development professionals with the knowledge to make informed, data-driven decisions, ensuring that only the most promising candidates advance in the development pipeline.

I. Foundational Assessment: In Vitro Potency (IC50 Determination)

The initial and most fundamental metric for comparing inhibitors is their half-maximal inhibitory concentration (IC50). This value quantifies the concentration of an inhibitor required to reduce the activity of a specific target (e.g., an enzyme) by 50%. A lower IC50 value is indicative of higher potency.[1] It is crucial to perform these assays under identical, well-defined conditions to allow for a direct, head-to-head comparison between the new derivative and the known inhibitor.[1]

Data Presentation: Comparative IC50 Values

The following table presents a hypothetical comparison of a new derivative, "Compound X," against a known inhibitor for a target kinase.

CompoundTargetIC50 (nM)
Compound X (New Derivative) Kinase Y15.2 ± 2.1
Known Inhibitor A Kinase Y45.8 ± 4.5

Note: Data are representative and should be generated from a minimum of three independent experiments.

Experimental Protocol: Biochemical IC50 Determination

This protocol describes a common method for determining the IC50 of an inhibitor against a purified kinase using a luminescence-based assay that measures ATP consumption.

Objective: To determine the concentration of Compound X and Known Inhibitor A required to inhibit 50% of Kinase Y activity.

Materials:

  • Purified, active recombinant Kinase Y enzyme.

  • Specific peptide substrate for Kinase Y.

  • ATP solution (at a concentration near the Km for the kinase).

  • Kinase reaction buffer.

  • Test compounds (Compound X, Known Inhibitor A) serially diluted in DMSO.

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™).

  • White, opaque 96-well or 384-well plates suitable for luminescence.

  • Plate reader with luminescence detection capabilities.

Procedure:

  • Compound Plating: Prepare a serial dilution of the test inhibitors in DMSO. Typically, an 11-point, 3-fold dilution series is created, starting from a high concentration (e.g., 100 µM). Add a small volume (e.g., 1 µL) of each inhibitor concentration or DMSO (vehicle control) to the appropriate wells of the assay plate.

  • Enzyme and Substrate Preparation: Prepare a master mix containing the kinase reaction buffer, Kinase Y enzyme, and its peptide substrate.

  • Reaction Initiation: Add the enzyme/substrate master mix to each well of the assay plate to start the kinase reaction.

  • Incubation: Incubate the plate at a constant temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to allow for substrate phosphorylation.

  • Reaction Termination and Detection: Stop the kinase reaction and measure the remaining ATP by adding the detection reagents from the luminescence-based assay kit, following the manufacturer's instructions. This typically involves a two-step process: first, depleting the remaining ATP, and then converting the ADP produced into a luminescent signal.

  • Data Acquisition: Read the luminescence signal on a plate reader. The signal is inversely proportional to the kinase activity.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle (DMSO) control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.[2][3] This is typically a four-parameter logistic fit.[2]

II. Elucidating the Mechanism of Action (MoA)

Understanding how a new derivative inhibits its target is as important as knowing how well it inhibits. Is the inhibition competitive, non-competitive, or uncompetitive? This knowledge is critical for lead optimization and for predicting in vivo efficacy, as the inhibitor's potency can be affected by endogenous substrate concentrations.[4] Enzyme kinetic studies, particularly the analysis of Lineweaver-Burk plots, are the gold standard for determining the mechanism of inhibition.[5][6][7]

Conceptual Workflow: Determining Inhibition Mechanism

The following diagram illustrates the decision-making process based on the results of enzyme kinetic studies.

G cluster_0 Enzyme Kinetic Analysis cluster_1 Mechanism Determination Start Perform Kinase Assay at Varying [Substrate] and Fixed [Inhibitor] Plot Generate Lineweaver-Burk Plot (1/v vs 1/[S]) Start->Plot Analyze Analyze Changes in Km and Vmax Plot->Analyze Competitive Competitive Inhibition (Lines intersect on Y-axis) Analyze->Competitive Vmax Unchanged Km Increased NonCompetitive Non-Competitive Inhibition (Lines intersect on X-axis) Analyze->NonCompetitive Vmax Decreased Km Unchanged Uncompetitive Uncompetitive Inhibition (Parallel Lines) Analyze->Uncompetitive Vmax Decreased Km Decreased

Caption: Workflow for determining the mechanism of enzyme inhibition using Lineweaver-Burk plots.

Experimental Protocol: Enzyme Kinetics and Lineweaver-Burk Analysis

Objective: To determine the mechanism of inhibition of Compound X on Kinase Y.

Procedure:

  • Assay Setup: Set up the kinase assay as described in the IC50 protocol. However, instead of varying the inhibitor concentration, you will use a fixed concentration of Compound X (typically at or near its IC50 value) and a vehicle control.

  • Substrate Titration: For both the inhibitor-treated and vehicle-control sets of reactions, vary the concentration of the peptide substrate. It is essential to use a range of substrate concentrations that bracket the Michaelis constant (Km), typically from 0.2x Km to 5x Km.[8][9]

  • Measure Initial Velocity: For each substrate concentration, measure the initial reaction velocity (rate of product formation). Ensure you are measuring the linear phase of the reaction.

  • Data Analysis:

    • For both the inhibited and uninhibited reactions, plot the initial velocity (v) versus substrate concentration ([S]).

    • To generate the Lineweaver-Burk plot, calculate the reciprocals of the velocity (1/v) and substrate concentration (1/[S]).[10]

    • Plot 1/v (y-axis) versus 1/[S] (x-axis). This "double reciprocal" plot linearizes the Michaelis-Menten curve.[7][11]

    • Analyze the resulting plot:

      • Competitive Inhibition: The lines for the inhibited and uninhibited reactions will intersect on the y-axis (1/Vmax is unchanged), but the x-intercept will be different (-1/Km changes).[6][7]

      • Non-Competitive Inhibition: The lines will intersect on the x-axis (-1/Km is unchanged), but the y-intercept will be different (1/Vmax changes).[6]

      • Uncompetitive Inhibition: The lines will be parallel. Both the x- and y-intercepts will be different.[6]

III. Confirming Cellular Activity: Target Engagement

Potent biochemical inhibition does not always translate to cellular activity. Factors such as cell permeability and compound stability can prevent a derivative from reaching its intracellular target.[12] The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique that directly measures the engagement of a compound with its target protein within the complex environment of an intact cell.[13] The principle is based on ligand-induced thermal stabilization: when a protein binds to a ligand, it becomes more resistant to heat-induced denaturation.[13][14]

Data Presentation: CETSA Melt Curves and Isothermal Dose-Response

A thermal shift is observed as an increase in the temperature at which the target protein denatures and aggregates. This can be visualized in a "melt curve." An isothermal dose-response experiment is then performed at a fixed temperature to quantify the potency of target engagement.

Experiment TypeCompound XKnown Inhibitor A
Thermal Shift (ΔTagg in °C) + 5.2°C+ 3.5°C
EC50 (µM) from ITDR 0.85 2.1

Note: Tagg is the aggregation temperature. ITDR is the Isothermal Dose-Response. EC50 here refers to the effective concentration for 50% target stabilization.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm that Compound X engages and stabilizes Kinase Y in intact cells.

Materials:

  • Cultured cells expressing Kinase Y.

  • Complete cell culture medium.

  • Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors.

  • Test compounds (Compound X, Known Inhibitor A) and vehicle (DMSO).

  • PCR tubes and a thermal cycler.

  • Lysis buffer.

  • Apparatus for SDS-PAGE and Western blotting.

  • Primary antibody specific to Kinase Y.

  • HRP-conjugated secondary antibody and chemiluminescence substrate.

Procedure for Melt Curve Generation:

  • Cell Treatment: Treat cultured cells with a high concentration of Compound X (e.g., 10-50x cellular IC50) or vehicle (DMSO) for 1 hour at 37°C.

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS containing inhibitors. Aliquot the cell suspension into PCR tubes for each temperature point.

  • Heat Challenge: Place the PCR tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes. Immediately cool the tubes on ice for 3 minutes.[13]

  • Cell Lysis: Lyse the cells using a method that does not require heating, such as freeze-thaw cycles or addition of a suitable lysis buffer.

  • Separate Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[13]

  • Protein Analysis: Carefully collect the supernatant, which contains the soluble protein fraction. Normalize the protein concentration of all samples. Analyze the samples by SDS-PAGE and Western blotting using an antibody specific for Kinase Y.

  • Data Analysis: Quantify the band intensities from the Western blot. For both the vehicle- and compound-treated samples, plot the normalized band intensity against the corresponding temperature to generate the melt curves. The shift in the curves indicates thermal stabilization by the compound.[15]

Procedure for Isothermal Dose-Response (ITDR):

  • Cell Treatment: Treat cells with a serial dilution of Compound X.

  • Heat Challenge: Heat all samples at a single, fixed temperature (chosen from the melt curve data, typically where the largest stabilization window is observed) for 3 minutes.[13]

  • Lysis and Analysis: Follow the same steps for lysis, centrifugation, and Western blotting as described above.

  • Data Analysis: Quantify the band intensities for each concentration of Compound X. Plot the amount of soluble Kinase Y against the log of the compound concentration to determine an EC50 value for target stabilization.

IV. Assessing the Selectivity Profile

An ideal inhibitor should be highly selective for its intended target, minimizing interactions with other proteins, especially those within the same family (e.g., other kinases). Off-target effects can lead to cellular toxicity or confound the interpretation of a compound's biological activity.[12][16] Kinase selectivity profiling against a broad panel of kinases is a standard and essential step in benchmarking new inhibitors.[17][18]

Benchmarking Workflow: From Potency to Selectivity

This diagram outlines a logical progression for characterizing a new inhibitor.

G cluster_0 Benchmarking Cascade A Biochemical Potency (IC50 Determination) B Mechanism of Action (Enzyme Kinetics) A->B C Cellular Target Engagement (CETSA) B->C D Selectivity Profiling (Kinase Panel Screen) C->D E Lead Candidate Decision D->E

Caption: A typical experimental cascade for benchmarking a new inhibitor.

Protocol: Kinase Selectivity Profiling

Objective: To determine the selectivity of Compound X against a panel of other kinases compared to the known inhibitor.

Methodology: This is typically performed as a fee-for-service by specialized vendors who maintain large panels of purified kinases.[17][19]

  • Compound Submission: Provide the service provider with high-purity samples of Compound X and Known Inhibitor A.

  • Initial Screen: The compounds are first screened at a single, high concentration (e.g., 1 µM or 10 µM) against the entire kinase panel. The percent inhibition for each kinase is determined.

  • IC50 Determination (Follow-up): For any kinases that show significant inhibition (e.g., >70%) in the initial screen, a full 10-point dose-response curve is generated to determine an accurate IC50 value.[17]

  • Data Analysis and Visualization: The results are often presented as a "kinome tree" diagram, visually representing the selectivity profile. A more quantitative measure, such as a Selectivity Score, can also be calculated to compare the overall selectivity of the new derivative to the known inhibitor.

Conclusion: Synthesizing Data for Informed Decision-Making

The benchmarking process detailed in this guide provides a robust framework for the preclinical evaluation of novel chemical derivatives. It is a systematic progression from establishing potency to understanding mechanism, confirming cellular action, and defining selectivity. By objectively comparing a new compound's performance against established inhibitors using these self-validating experimental systems, researchers can build a comprehensive data package.[20] This integration of quantitative data, clear workflows, and detailed, reproducible protocols is critical for making confident, evidence-based decisions, ultimately guiding the selection of the most promising inhibitors for further development into next-generation therapeutics.

References

In vitro and in vivo validation of compounds synthesized from Ethyl 2-methyl-2-(piperidin-4-YL)propanoate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Validation of Next-Generation Kinase Inhibitors: The Case of Repotrectinib

This guide provides an in-depth technical comparison of Repotrectinib, a next-generation tyrosine kinase inhibitor (TKI), with its therapeutic alternatives. While Repotrectinib's complex macrocyclic structure represents a significant evolution, its development is rooted in the principles of small molecule drug design, where scaffolds such as piperidine derivatives, including molecules like Ethyl 2-methyl-2-(piperidin-4-YL)propanoate hydrochloride, serve as foundational building blocks in medicinal chemistry. We will dissect the in vitro and in vivo validation of Repotrectinib, offering a clear perspective on its performance against first-generation and emerging competitors for researchers, scientists, and drug development professionals.

Introduction: The Challenge of Acquired Resistance in Kinase Inhibition

The development of small molecule kinase inhibitors has revolutionized the treatment of cancers driven by specific genetic alterations, such as gene fusions involving ROS1, ALK, or NTRK.[1][2] First-generation inhibitors like Crizotinib provided a crucial breakthrough by targeting these oncogenic drivers.[3] However, a significant clinical challenge emerged: acquired resistance. Tumors often develop secondary mutations, particularly in the kinase "solvent front," that prevent the drug from binding effectively, leading to disease progression.[4][5]

This challenge necessitated the rational design of next-generation inhibitors. The core objective was to create molecules that not only potently inhibit the wild-type kinase but also maintain activity against common resistance mutations. Repotrectinib (TPX-0005) was engineered specifically to meet this need. Its compact and rigid macrocyclic structure is designed to bind effectively to the ATP pocket of ROS1, TRK, and ALK kinases while avoiding steric clashes that arise from solvent-front mutations like ROS1 G2032R, which renders many earlier inhibitors ineffective.[4][5]

This guide will compare Repotrectinib with:

  • Crizotinib: A first-generation TKI targeting ALK, MET, and ROS1.

  • Taletrectinib: An emerging second-generation TKI also designed to overcome resistance mutations.

In Vitro Validation: Quantifying Potency and Specificity

The foundational step in validating a new kinase inhibitor is to determine its potency and selectivity through biochemical and cellular assays. These experiments establish the compound's fundamental mechanism of action and its potential therapeutic window.

Experimental Rationale & Workflow

The primary goal of in vitro testing is to measure the concentration of the drug required to inhibit the target kinase activity by 50% (IC50). Lower IC50 values indicate higher potency. It is crucial to test the inhibitor against both the wild-type (WT) kinase and clinically relevant mutant versions to demonstrate its ability to overcome resistance.

Below is a generalized workflow for assessing inhibitor potency in a cell-based assay.

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 Viability Assessment cluster_3 Data Analysis A Culture engineered cell lines (e.g., Ba/F3 expressing ROS1-WT or ROS1-G2032R) B Seed cells into 96-well plates A->B D Add compounds to cells and incubate for 72 hours B->D C Prepare serial dilutions of Repotrectinib, Crizotinib, etc. C->D E Add cell viability reagent (e.g., CellTiter-Glo®) D->E F Measure luminescence E->F G Normalize data to vehicle control F->G H Plot dose-response curve and calculate IC50 values G->H G A Implant human tumor cells (e.g., CD74-ROS1) subcutaneously into immunodeficient mice B Allow tumors to grow to a palpable size (e.g., 100-200 mm³) A->B C Randomize mice into treatment cohorts: - Vehicle Control - Repotrectinib - Crizotinib B->C D Administer compounds orally (daily) and monitor tumor volume and body weight C->D E Analyze data: - Tumor Growth Inhibition (TGI) - Survival analysis - Pharmacokinetics D->E

References

A Senior Application Scientist's Guide to Piperidine Building Blocks in Drug Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Piperidine Scaffold

In the landscape of medicinal chemistry, few structures are as ubiquitous and functionally significant as the piperidine ring. This six-membered nitrogen-containing heterocycle is a cornerstone of modern drug design, recognized as a "privileged scaffold" for its consistent presence in a wide array of FDA-approved therapeutics.[1][2][3] Its prevalence is not coincidental; the piperidine moiety offers a unique combination of physicochemical and structural properties that are highly advantageous for developing effective drug candidates.[4]

The strategic incorporation of a piperidine building block can profoundly influence a molecule's properties:

  • Modulation of Physicochemical Properties: The basic nitrogen atom (pKa of conjugate acid ~11.2) is often crucial for target engagement via hydrogen bonding and can be used to fine-tune solubility and lipophilicity (logP ~0.84).[1] This allows for the optimization of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[4]

  • Three-Dimensional Diversity: Unlike flat aromatic rings, the saturated piperidine ring adopts a stable chair conformation.[5] This provides a rigid, three-dimensional framework that can orient substituents in precise vectors to maximize binding affinity with biological targets.[1]

  • Enhanced Metabolic Stability: The piperidine scaffold is generally associated with good metabolic stability, a critical factor for ensuring a drug's longevity and efficacy in the body.[4]

This guide provides a comparative analysis of key synthetic strategies for creating and functionalizing piperidine building blocks, supported by experimental insights and case studies that demonstrate their impact on drug performance.

Section 1: A Comparative Analysis of Synthetic Strategies

The choice of synthetic route is a critical decision point that dictates the accessible chemical space, scalability, and overall efficiency of a drug discovery program. Here, we compare the primary methodologies for constructing and diversifying piperidine cores.

De Novo Synthesis: Building the Ring from Acyclic Precursors

De novo strategies offer the highest degree of control over the final substitution pattern, building the heterocyclic ring from the ground up. This approach is particularly valuable when complex, multi-substituted, or stereochemically defined piperidines are required.

Common De Novo Approaches:

  • Catalytic Hydrogenation of Pyridines: This is a widely used industrial method for producing the basic piperidine core.[6] While effective for creating simple piperidines, it is often less suitable for fragile or highly functionalized targets due to the harsh reaction conditions.

  • Reductive Amination of Glutaraldehyde Derivatives: Cyclization of 1,5-dicarbonyl compounds or their equivalents with an amine provides a direct route to the piperidine ring.

  • Hetero-Diels-Alder Reactions: [4+2] cycloadditions between aza-dienes and alkenes can construct the piperidine ring with excellent control over regiochemistry and stereochemistry, making it a powerful tool in asymmetric synthesis.

Causality Behind the Choice: De novo synthesis is the strategy of choice when the desired substitution pattern is not accessible through the functionalization of a pre-existing ring. For instance, creating a piperidine with quaternary centers or specific cis/trans relationships between multiple substituents often necessitates building the ring from carefully chosen acyclic fragments.

Functionalization of Pre-existing Piperidine Rings

This strategy leverages commercially available or readily accessible piperidine starting materials and modifies them. It is often faster and more cost-effective for generating libraries of analogs around a common core.

Key Functionalization Techniques:

  • N-Functionalization: The secondary amine is the most reactive site, readily undergoing alkylation, acylation, arylation, and reductive amination to install a wide variety of substituents.

  • C-H Functionalization: A major advancement in synthetic chemistry, direct C-H activation allows for the introduction of substituents at specific C-H bonds on the piperidine ring, which was traditionally a significant challenge. This method avoids the need for pre-functionalized starting materials and lengthy synthetic sequences.

Causality Behind the Choice: C-H functionalization is increasingly favored for late-stage diversification. In a lead optimization campaign, where a core scaffold has already demonstrated promising activity, C-H functionalization allows scientists to rapidly generate analogs by modifying the carbon skeleton without redesigning the entire synthesis. This accelerates the exploration of structure-activity relationships (SAR).

Decision Workflow for Synthetic Strategy

The following diagram illustrates a logical workflow for selecting an appropriate synthetic strategy based on the project's requirements.

G start Define Target Piperidine Structure q1 Is the core piperidine commercially available? start->q1 strategy_b Strategy: Functionalization of Pre-existing Ring q1->strategy_b Yes q2 Is complex stereochemistry or substitution required? q1->q2 No diversification Late-stage Diversification Needed? strategy_b->diversification q2->strategy_b No strategy_a Strategy: De Novo Synthesis q2->strategy_a Yes ch_func Consider C-H Functionalization diversification->ch_func

Caption: Decision tree for selecting a piperidine synthesis strategy.

Section 2: Case Studies: The Piperidine Moiety in Action

The true value of a building block is demonstrated by its impact on biological function. The following case studies highlight how the piperidine scaffold is instrumental to the success of top-tier pharmaceuticals.

Case Study 1: Risperidone (Antipsychotic)

Risperidone is an atypical antipsychotic used to treat schizophrenia and bipolar disorder. Its structure features a central piperidine ring that links two aromatic fragments.

  • Role of the Piperidine: The basic nitrogen of the piperidine is crucial for its binding to dopamine D2 and serotonin 5-HT2A receptors. The piperidine ring acts as a conformationally restricted linker, holding the benzisoxazole and fluorobenzoyl groups in the optimal orientation for high-affinity binding. Modifications to this piperidine ring, such as altering its substitution, can drastically reduce receptor affinity and antipsychotic activity.

Case Study 2: Celecoxib (Anti-inflammatory)

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. While the core is not a simple piperidine, its sulfonamide side chain often interacts with piperidine-like pockets in target enzymes.

  • Structural Bioisosterism: In the development of COX-2 inhibitors, piperidine rings are often used as bioisosteres for other cyclic systems. The ability of the piperidine nitrogen to act as a hydrogen bond acceptor is key to its interaction with residues in the active site of the COX-2 enzyme. This highlights the piperidine's role not just as a core scaffold but also as a key pharmacophoric element.

Comparative Data on Piperidine-Containing Drugs

The following table summarizes the properties of several well-known drugs where the piperidine scaffold is a key component, demonstrating its versatility across different therapeutic areas.[4][7][8]

DrugTherapeutic AreaRole of Piperidine MoietyKey Physicochemical Contribution
Methylphenidate CNS (ADHD)Core scaffold essential for dopamine/norepinephrine reuptake inhibition.Modulates BBB penetration and receptor binding.
Donepezil CNS (Alzheimer's)Binds to acetylcholinesterase; piperidine nitrogen is key.Provides basicity and structural rigidity.
Fentanyl Analgesic (Opioid)Central to binding the µ-opioid receptor.[3]Increases lipophilicity for rapid onset of action.
Paroxetine Antidepressant (SSRI)Part of the core structure binding to the serotonin transporter.Influences selectivity and ADME properties.[5]

Section 3: Experimental Protocols

To provide a practical context, this section details a representative experimental protocol for a key synthetic transformation.

Protocol: Palladium-Catalyzed C(sp³)-H Arylation of N-Boc-Piperidine

This protocol describes a modern C-H functionalization reaction, a powerful method for diversifying the piperidine scaffold at a late stage.

Reaction Scheme:

G cluster_0 N-Boc-Piperidine + Aryl Bromide cluster_1 Pd Catalyst, Ligand, Base cluster_2 Arylated Piperidine a plus + a->plus catalyst Pd(OAc)₂ P(o-tolyl)₃ K₂CO₃, Toluene, 110 °C b plus->b b->catalyst c catalyst->c

Caption: General scheme for C-H arylation of piperidine.

Methodology:

  • Reagent Preparation: To an oven-dried Schlenk tube under an argon atmosphere, add N-Boc-piperidine (1.0 mmol), the desired aryl bromide (1.2 mmol), Palladium(II) acetate (0.05 mmol, 5 mol%), tri(o-tolyl)phosphine (0.10 mmol, 10 mol%), and potassium carbonate (2.0 mmol).

  • Solvent Addition: Add 5 mL of anhydrous toluene to the tube via syringe.

  • Reaction Execution: Seal the Schlenk tube and place it in a preheated oil bath at 110 °C. Stir the reaction mixture vigorously for 18-24 hours.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and dilute it with ethyl acetate (20 mL).

    • Filter the mixture through a pad of Celite to remove inorganic salts, washing the pad with additional ethyl acetate.

    • Concentrate the filtrate in vacuo.

    • Purify the resulting crude oil by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the desired C-H arylated product.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Trustworthiness and Validation: This protocol is considered self-validating because the success of the reaction is confirmed through standard analytical techniques. The expected mass of the product can be precisely identified by high-resolution mass spectrometry, and the regiochemistry of the arylation can be unambiguously determined by NMR spectroscopy.

Conclusion and Future Outlook

The piperidine scaffold remains one of the most powerful and versatile building blocks in the medicinal chemist's toolbox. Its unique combination of properties allows for the fine-tuning of ADME profiles, the creation of rigid three-dimensional structures for optimal target binding, and provides a foundation for high metabolic stability.[4][9] The continued development of novel synthetic methodologies, particularly in the realm of asymmetric synthesis and late-stage C-H functionalization, will further expand the utility of piperidine derivatives. As our understanding of complex biological systems grows, the ability to strategically deploy these building blocks will be more critical than ever in the design of next-generation therapeutics.

References

Safety Operating Guide

Personal protective equipment for handling Ethyl 2-methyl-2-(piperidin-4-YL)propanoate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety & Handling Guide: Ethyl 2-methyl-2-(piperidin-4-YL)propanoate hydrochloride

This guide provides essential, field-proven safety and logistical information for the handling and disposal of this compound. As a trusted partner in your research, we aim to deliver value beyond the product itself by equipping you with the knowledge to maintain a safe and efficient laboratory environment. The following protocols are designed to be a self-validating system, grounded in established safety principles for related chemical structures.

Hazard Identification and Risk Assessment: A Proactive Approach

This compound is a research chemical for which a specific, comprehensive Safety Data Sheet (SDS) may not be readily available. Therefore, a conservative approach to handling is warranted, based on the known hazards of its structural components: the piperidine ring and the hydrochloride salt.

  • Piperidine Derivatives: The piperidine moiety suggests potential for skin and eye irritation, and possible toxicity if ingested or inhaled. Compounds containing this structure can be corrosive.[1][2][3][4][5]

  • Hydrochloride Salts: The hydrochloride group indicates that the compound is a salt of a strong acid, hydrochloric acid. This can impart corrosive properties, particularly in the presence of moisture, and may cause irritation to the respiratory tract.[6][7]

Inferred Primary Hazards:

  • Skin Corrosion/Irritation: Causes skin irritation.[8]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[8]

  • Respiratory Irritation: May cause respiratory irritation.[8]

A thorough risk assessment should be conducted before any handling of this compound, considering the quantities being used, the nature of the experimental procedures, and the potential for aerosol or dust generation.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is crucial for minimizing exposure risk. The following table outlines the minimum required PPE, with explanations rooted in the anticipated chemical properties.

PPE ComponentSpecifications & Rationale
Eye and Face Protection Chemical splash goggles are mandatory. For procedures with a higher risk of splashing, a full-face shield should be worn in conjunction with goggles.[6][9][10]
Hand Protection Chemical-resistant gloves (e.g., nitrile) are required. Always inspect gloves for tears or punctures before use. For prolonged contact, consider double-gloving.[6][9][10]
Body Protection A flame-retardant lab coat is essential. For larger quantities or in case of a significant spill, a chemical-resistant apron should be worn over the lab coat.[9][10]
Respiratory Protection Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[10][11] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used.
Operational Plan: Safe Handling from Receipt to Use

A systematic workflow is essential for safe handling. The following diagram and procedural steps outline a logical and safe operational plan.

operational_plan cluster_receipt Receiving & Storage cluster_handling Handling & Use cluster_disposal Waste Disposal receipt Receive Shipment inspect Inspect Container receipt->inspect Visually check for damage or leaks storage Store in a Cool, Dry, Well-Ventilated Area inspect->storage If intact ppe Don Appropriate PPE storage->ppe Before handling fume_hood Work in a Fume Hood ppe->fume_hood weighing Weigh Compound fume_hood->weighing dissolution Prepare Solution weighing->dissolution waste_collection Collect Waste in Labeled Container dissolution->waste_collection Collect all contaminated materials disposal_request Submit for Hazardous Waste Disposal waste_collection->disposal_request Follow institutional protocols

Caption: A logical workflow for the safe handling of this compound.

Step-by-Step Protocol:

  • Receiving and Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. If the container is compromised, do not handle it and contact your institution's Environmental Health and Safety (EHS) office immediately.

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6][7] Keep the container tightly closed.

  • Preparation for Handling: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available and in good condition. An eyewash station and safety shower should be accessible and recently tested.[5][12]

  • Weighing and Aliquoting:

    • Don all required PPE as outlined in the table above.

    • Perform all weighing and handling of the solid compound within a certified chemical fume hood to prevent inhalation of dust.

    • Use a non-sparking spatula and antistatic weigh paper or boat.

  • Solution Preparation:

    • When dissolving the compound, add it slowly to the solvent.

    • If diluting, always add acid to water, never the other way around, to prevent a potentially violent exothermic reaction.[6]

  • Post-Handling: After handling, thoroughly wash your hands and any exposed skin with soap and water.[9] Decontaminate all surfaces and equipment used.

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency SituationProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5][7] Seek medical attention.
Eye Contact Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[5]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[5] Seek immediate medical attention.
Minor Spill For a small spill within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal.[1][12]
Major Spill Evacuate the area and contact your institution's EHS office immediately. Do not attempt to clean up a large spill without proper training and equipment.
Disposal Plan: Responsible Stewardship

All waste containing this compound, including empty containers, contaminated labware, and spill cleanup materials, must be treated as hazardous waste.

Step-by-Step Disposal Protocol:

  • Waste Segregation: Collect all waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."

  • Storage of Waste: Store the sealed waste container in a designated satellite accumulation area until it is collected by EHS personnel.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS office, following all local, state, and federal regulations.[12]

By adhering to these guidelines, you can confidently and safely handle this compound, ensuring the integrity of your research and the safety of your laboratory personnel.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-methyl-2-(piperidin-4-YL)propanoate hydrochloride
Reactant of Route 2
Ethyl 2-methyl-2-(piperidin-4-YL)propanoate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.